molecular formula C24H30O7 B13382169 Odonicin

Odonicin

Cat. No.: B13382169
M. Wt: 430.5 g/mol
InChI Key: VIZWMBLJPXPZSQ-UHFFFAOYSA-N
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Description

Odonicin is a useful research compound. Its molecular formula is C24H30O7 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZWMBLJPXPZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Intricate Architecture of Odonicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odonicin, a diterpenoid natural product, presents a complex and intriguing chemical scaffold. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, IUPAC name, and CAS registry number. While detailed experimental protocols and extensive biological activity data for this compound remain limited in publicly accessible literature, this document lays the foundational chemical information crucial for researchers and drug development professionals interested in exploring this molecule.

Chemical Identity and Structure

This compound is classified as a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Its chemical structure is characterized by a complex polycyclic system.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
Molecular Formula C₂₄H₃₀O₇[1]
IUPAC Name (4aR,5S,6aS,7R,9R,11aS,11bS)-6-hydroxy-4,4-dimethyl-8-methylene-1-oxo-4,4a,5,6,7,8,9,10,11,11a-decahydro-1H-6,11b-(epoxymethano)-6a,9-methanocyclohepta[a]naphthalene-5,7-diyl diacetate[1]
CAS Number 51419-51-3[1]
Molecular Weight 430.49 g/mol

The IUPAC name provides a systematic and unambiguous description of the molecule's stereochemistry and connectivity. The structure features a rigid cage-like framework with multiple chiral centers, highlighting the stereochemical complexity of this natural product.

Physicochemical Properties

Table 2: Reported Physicochemical Properties of this compound

PropertyValueSource
Purity Typically ≥95% (as supplied for research)[1]
Appearance Crystalline solid[1]
Solubility Information not widely available, likely soluble in organic solvents like DMSO and methanol.

Isolation and Characterization

This compound is a naturally occurring compound isolated from the aerial parts of Rabdosia longituba. The isolation of this compound was reported alongside a new diterpenoid, longirabdosin, and another known compound, trichokaurin.

Experimental Protocols (General Approach)

While the specific, detailed experimental protocol for the isolation and purification of this compound from the original source is not available in the retrieved documents, a general workflow for the isolation of natural products from plant material can be outlined.

experimental_workflow plant_material Aerial parts of Rabdosia longituba extraction Extraction with a suitable organic solvent (e.g., methanol, ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Generation of Fractions with varying polarity partitioning->fractions chromatography Chromatographic Separation (e.g., Silica Gel Column Chromatography) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions final_purification Final Purification (e.g., HPLC) purified_fractions->final_purification This compound Isolated this compound final_purification->this compound

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation

The determination of the complex structure of this compound would have relied on a combination of spectroscopic techniques. Chemical suppliers note that the structure is identified by Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Techniques for Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to establish the connectivity between different parts of the molecule and to assign the stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C=O) groups.

  • X-ray Crystallography: In cases where a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

At present, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or effects on signaling pathways of this compound. The search for experimental studies on this compound did not yield specific results. It is important to distinguish this compound from the structurally different and more extensively studied compound, Oridonin.

Future research is necessary to explore the potential pharmacological properties of this compound. A logical starting point for such investigations, given its classification as a diterpenoid, could involve screening for anticancer, anti-inflammatory, or antimicrobial activities.

logical_relationship This compound This compound biological_screening Biological Activity Screening This compound->biological_screening Initial Step target_identification Target Identification biological_screening->target_identification If Active mechanism_of_action Mechanism of Action Studies target_identification->mechanism_of_action signaling_pathways Elucidation of Affected Signaling Pathways mechanism_of_action->signaling_pathways

Figure 2: Logical progression for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally defined diterpenoid isolated from Rabdosia longituba. While its chemical structure has been elucidated, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. This technical guide provides the foundational chemical information to enable further research into this promising natural product. Future studies should focus on comprehensive biological screening, and should any significant activity be identified, subsequent investigations into its molecular targets and impact on cellular signaling pathways will be crucial for unlocking its potential therapeutic applications. The detailed experimental protocols for its isolation and complete spectral data from the primary literature would be invaluable for the scientific community.

References

The Quest for Odonicin: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the extraction and purification of the potent diterpenoid, Oridonin (B1677485), from its primary botanical source, Rabdosia rubescens. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of prevalent methodologies, quantitative data, and detailed experimental protocols.

Executive Summary

Oridonin, a highly bioactive ent-kaurane diterpenoid, has garnered significant attention within the scientific community for its pronounced therapeutic properties, including anti-tumor, anti-inflammatory, and neuroprotective effects. The primary and most commercially viable natural source of this compound is the perennial herb Rabdosia rubescens, also known as Isodon rubescens. This technical guide delineates the systematic approach to isolating Oridonin, commencing with its natural origin and proceeding through various extraction and purification techniques. Detailed experimental protocols for established methods such as solvent extraction, column chromatography, and high-speed counter-current chromatography (HSCCC) are provided, supported by tabulated quantitative data to facilitate comparative analysis of yields and purity levels. Furthermore, this document includes visual representations of the isolation workflow to enhance comprehension of the multi-step process.

Natural Source of Oridonin

Oridonin is predominantly isolated from the aerial parts, particularly the leaves, of Rabdosia rubescens (Hemsl.) H.Hara, a plant belonging to the Lamiaceae family. This herb is widely distributed in the northern provinces of China and has a long-standing history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions and certain cancers. While other species of the Rabdosia genus, such as R. eriocalyx, R. pseudo-irrorata, R. serra, and R. excisa, also contain Oridonin, R. rubescens remains the most common source for its extraction on a larger scale. An extract of Rabdosia rubescens can be standardized to contain a specific concentration of Oridonin, for instance, 4%[1].

Isolation and Purification Methodologies

The isolation of Oridonin from Rabdosia rubescens is a multi-step process involving initial extraction from the plant material followed by a series of purification techniques to achieve a high degree of purity. The general workflow begins with the preparation of a crude extract, which is then subjected to one or more chromatographic methods to separate Oridonin from other phytochemical constituents.

Extraction of Crude Oridonin

The initial step involves the extraction of Oridonin from the dried and powdered plant material. Solvent extraction is the most common method employed for this purpose.

3.1.1 Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes ultrasonic waves to enhance the extraction process. The optimized conditions for UAE of Oridonin from R. rubescens have been determined to be an ethanol (B145695) concentration of 75.9%, an extraction time of 35.7 minutes, and a liquid-to-solid ratio of 32.6 mL/g, which yields approximately 4.23 mg of Oridonin per gram of the plant material[2].

3.1.2 Maceration and Reflux Extraction

Traditional methods such as maceration or reflux extraction with ethanol are also widely used. Typically, the powdered plant material is extracted with 95% ethanol. The resulting extract is then concentrated to obtain a crude extract. For instance, 500 g of dry Rabdosia rubescens powder can be extracted with 5 L of 95% ethanol-water solution two times.

Purification Techniques

The crude extract, rich in Oridonin and other co-extracted compounds, requires further purification to isolate Oridonin in its pure form. Chromatographic techniques are indispensable for this purpose.

3.2.1 Column Chromatography

Column chromatography is a fundamental purification technique. The crude extract is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system. For example, a crude extract obtained from an ethanol extract of R. rubescens can be subjected to silica gel column chromatography and eluted with a light petroleum/acetone solvent mixture[3]. Subsequent recrystallization of the Oridonin-containing fractions can yield a final product with a purity of up to 97.03% or 97.42%.

3.2.2 High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of Oridonin. A two-phase solvent system is crucial for successful separation. One commonly used system is composed of n-hexane-ethyl acetate-methanol-water in a volumetric ratio of 2.8:5:2.8:5. In a single pass, this method can yield a significant amount of Oridonin with high purity. For example, from 100 mg of crude extract, 40.6 mg of Oridonin with a purity of 73.5% can be obtained, which can be further purified to 97.8%. Another study reported obtaining 120 mg of Oridonin with 97.8% purity from 200 mg of a crude sample using a two-phase solvent system of n-hexane/ethyl acetate/methanol (B129727)/water (1:2:1:2, v/v).

A more advanced two-dimensional CCC system has also been developed for the simultaneous separation of Oridonin and Ponicidin from R. rubescens crude extract, yielding 60 mg of Oridonin with over 95% purity from approximately 250 mg of crude extract in about 9 hours.

3.2.3 Preparative High-Performance Liquid Chromatography (PHPLC)

For achieving very high purity, preparative HPLC is often the final step. A crude extract dissolved in methanol can be purified on a C18 column.

Quantitative Data Summary

The yield and purity of Oridonin are dependent on the chosen extraction and purification methods. The following tables summarize the quantitative data from various studies.

Table 1: Yield and Purity of Oridonin from Various Isolation Methods

Isolation MethodStarting MaterialSolvent System/ConditionsYieldPurityReference
HSCCC100 mg Crude Extractn-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v)40.6 mg73.5% (initial), 97.8% (after further purification)
Upright CCC200 mg Crude Samplen-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v)120 mg97.8%
2D-CCC~250 mg Crude Extractn-hexane-ethyl acetate-methanol-water (1:5:1:5 and 3:5:3:5, v/v)60 mg>95%
Column Chromatography & RecrystallizationNot specifiedNot specifiedNot specified97.03%
Column Chromatography & Recrystallization500 g Dry PowderEthanol extraction, silica gel columnNot specified97.42%
Ultrasound-Assisted ExtractionR. rubescens powder75.9% Ethanol, 35.7 min, 32.6 mL/g liquid/solid ratio4.23 mg/gNot specified for the extract

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Ultrasound-Assisted Extraction (UAE)

Objective: To extract Oridonin from Rabdosia rubescens using ultrasound assistance.

Materials and Equipment:

  • Dried and powdered Rabdosia rubescens

  • Ethanol (75.9%)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of powdered Rabdosia rubescens.

  • Add the solvent (75.9% ethanol) at a liquid-to-solid ratio of 32.6 mL/g.

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound for 35.7 minutes.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol for High-Speed Counter-Current Chromatography (HSCCC)

Objective: To purify Oridonin from a crude extract of Rabdosia rubescens.

Materials and Equipment:

  • Crude extract of R. rubescens

  • n-hexane, ethyl acetate, methanol, water (analytical grade)

  • High-Speed Counter-Current Chromatography instrument

  • HPLC system for fraction analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 2.8:5:2.8:5. Thoroughly mix and allow the phases to separate in a separatory funnel.

  • HSCCC System Preparation: Fill the entire coiled column with the upper phase (stationary phase).

  • Equilibration: Rotate the apparatus at 850 rpm and pump the lower phase (mobile phase) into the column at a flow rate of 2 mL/min until the mobile phase emerges and hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve 100 mg of the crude extract in a suitable volume of the solvent mixture and inject it into the column.

  • Elution and Fraction Collection: Continue to pump the mobile phase. Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing pure Oridonin.

  • Further Purification (if necessary): Pool the Oridonin-rich fractions and subject them to further purification, such as recrystallization or preparative TLC, to achieve higher purity.

Protocol for HPLC Analysis of Oridonin

Objective: To determine the purity of Oridonin fractions.

Materials and Equipment:

  • Oridonin sample

  • Acetonitrile (B52724), formic acid, water (HPLC grade)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase with acetonitrile and 0.5% formic acid in water.

  • Gradient Elution Program:

    • 0–10 min: 20–40% acetonitrile

    • 10–20 min: 40–60% acetonitrile

    • 20–35 min: 60–70% acetonitrile

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 238 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the Oridonin sample in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the peak area percentage.

Visualized Workflows and Pathways

To provide a clearer understanding of the isolation process, the following diagrams have been generated using the DOT language.

G plant Rabdosia rubescens (Dried, Powdered) extraction Solvent Extraction (e.g., Ultrasound-Assisted with 75.9% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract purification Purification crude_extract->purification hplc Purity Analysis (HPLC) purification->hplc oridonin Pure Oridonin (>97% Purity) hplc->oridonin G cluster_extraction Extraction cluster_purification Purification plant Powdered Rabdosia rubescens uae Ultrasound-Assisted Extraction plant->uae solvent Ethanol solvent->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude Crude Extract concentration->crude column_chrom Silica Gel Column Chromatography crude->column_chrom hsccc High-Speed Counter-Current Chromatography (HSCCC) crude->hsccc fractions Oridonin-rich Fractions column_chrom->fractions hsccc->fractions recrystallization Recrystallization/ Preparative TLC fractions->recrystallization pure_oridonin Pure Oridonin recrystallization->pure_oridonin

References

Elucidation of Odonicin's Biosynthetic Pathway Remains an Open Scientific Question

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, the complete biosynthetic pathway of Odonicin, a complex diterpenoid isolated from Salvia plectranthoides, has not been fully elucidated in the scientific literature. While the structure of this compound is known, the specific enzymatic steps and the genetic machinery responsible for its production within the plant remain largely uncharacterized.

Researchers, scientists, and drug development professionals interested in this natural product should be aware that detailed information regarding its biosynthesis, including specific enzymes, intermediates, and regulatory networks, is not yet available. Consequently, a comprehensive technical guide with quantitative data and detailed experimental protocols for its biosynthetic pathway cannot be constructed at this time.

General Principles of Diterpenoid Biosynthesis: A Likely Framework for this compound

This compound belongs to the vast class of natural products known as diterpenoids. While its specific pathway is unknown, it is presumed to follow the general and well-established route for diterpenoid biosynthesis. This provides a theoretical framework for future research and understanding.

The biosynthesis of diterpenoids originates from the central metabolism of the organism. The pathway can be broadly divided into two main stages:

  • Formation of the Universal Precursor: The journey begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This molecule is assembled from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are themselves products of either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

  • Cyclization and Functionalization: The linear GGPP molecule is then transformed into a diverse array of cyclic structures by a class of enzymes known as terpene synthases or cyclases. This initial cyclization is a critical branching point that establishes the foundational carbon skeleton of the specific diterpenoid. Following cyclization, the hydrocarbon backbone undergoes a series of post-modification reactions, including oxidations, hydroxylations, and acylations, which are typically catalyzed by cytochrome P450 monooxygenases (P450s), dehydrogenases, and transferases. These modifications lead to the final, functionally active molecule, such as this compound.

A generalized workflow for the elucidation of such a pathway is presented below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Skeleton Formation cluster_2 Phase 3: Functional Group Modification IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Cyclic_Intermediate Cyclic Diterpene Intermediate GGPP->Cyclic_Intermediate Terpene Synthase Modified_Intermediate Modified Intermediates Cyclic_Intermediate->Modified_Intermediate P450s, Dehydrogenases, etc. This compound This compound Modified_Intermediate->this compound

Generalized pathway for diterpenoid biosynthesis.

The Path Forward: Research Required for Pathway Elucidation

To fully delineate the biosynthetic pathway of this compound, a multi-faceted research approach is necessary. This would likely involve:

  • Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of Salvia plectranthoides to identify candidate genes encoding terpene synthases, P450s, and other modifying enzymes that are highly expressed in tissues producing this compound.

  • Gene Silencing and Heterologous Expression: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence candidate genes in the plant and observe the effect on this compound production. Conversely, expressing these genes in a heterologous host, such as yeast or E. coli, can allow for the functional characterization of the enzymes they encode and the identification of the intermediates they produce.

  • In Vitro Enzymatic Assays: Purifying the candidate enzymes and performing in vitro assays with proposed substrates (e.g., GGPP) to confirm their specific catalytic activity and reaction products.

  • Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C-glucose) to the plant and tracking the incorporation of the labels into this compound and its intermediates using techniques like NMR spectroscopy and mass spectrometry.

The logical workflow for such a research endeavor is outlined in the diagram below.

G A Plant Material (Salvia plectranthoides) B Transcriptome/Genome Sequencing A->B C Identification of Candidate Genes (Terpene Synthases, P450s) B->C D Heterologous Expression (e.g., Yeast, E. coli) C->D G Gene Silencing (e.g., RNAi in plant) C->G E In Vitro Enzyme Assays D->E F Functional Characterization E->F I Pathway Elucidation F->I H Metabolite Profiling (LC-MS, GC-MS) G->H H->I

Experimental workflow for biosynthetic pathway elucidation.

Until such studies are conducted and published, the scientific and drug development communities will have to rely on the general principles of diterpenoid biosynthesis as a proxy for understanding the formation of this compound. The elucidation of its specific pathway holds potential for metabolic engineering approaches to enhance its production and for the generation of novel analogs with potentially improved therapeutic properties.

Unveiling the Therapeutic Potential of Oridonin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This document details the biological activities of Oridonin (B1677485). Initial searches for "Odonicin" did not yield relevant results, suggesting a possible typographical error. The extensive body of research available on Oridonin, a natural compound with significant therapeutic interest, is presented herein.

Introduction

Oridonin, an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered substantial attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of Oridonin, with a particular focus on its anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity

The most extensively documented biological activity of Oridonin is its potent anticancer effect across a wide range of human cancer cell lines. This activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Cytotoxicity and Antiproliferative Effects

Oridonin exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for quantifying this effect. The IC50 values for Oridonin vary depending on the cancer cell line and the duration of exposure.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)Reference
Gastric CancerAGS5.995 ± 0.74124[1]
2.627 ± 0.32448[1]
1.931 ± 0.15672[1]
HGC2714.61 ± 0.60024[1]
9.266 ± 0.40948[1]
7.412 ± 0.51272[1]
MGC80315.45 ± 0.5924[1]
11.06 ± 0.40048[1]
8.809 ± 0.15872[1]
Esophageal Squamous Cell CarcinomaTE-83.00 ± 0.4672[2]
TE-26.86 ± 0.8372[2]
Prostate CancerPC3~20-4048
DU145~30-6048
Liver CancerHepG2~4048
Pancreatic CancerBxPC-3~4048
LeukemiaK5620.95Not Specified[3]
Liver CancerBEL-74020.50Not Specified[3]
Cervical CancerHeLa3.65Not Specified[4]
Lung CancerA5493.22Not Specified[4]
Induction of Apoptosis

A primary mechanism of Oridonin's anticancer activity is the induction of programmed cell death, or apoptosis. Oridonin has been shown to trigger apoptosis in a dose- and time-dependent manner in various cancer cells. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[1][2]

Cell Cycle Arrest

Oridonin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[5][6] This is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Anti-inflammatory Activity

Oridonin and its derivatives have demonstrated anti-inflammatory properties. This is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The anti-inflammatory effects of Oridonin are linked to its ability to modulate inflammatory signaling pathways such as NF-κB.

Antimicrobial Activity

Oridonin also exhibits antimicrobial activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is used to quantify this effect.

Table 2: Minimum Inhibitory Concentration (MIC) of Oridonin against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2921331.2[9]
Bacillus subtilisCMCC 6350131.2[9]
Aeromonas hydrophilaAS 1.1801100
Chromabacterium violaceumNot Specified31
Mycobacterium phleiNot Specified16[10]

Key Signaling Pathways Modulated by Oridonin

Oridonin exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer and other diseases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Oridonin has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets.[11][12] This inhibition contributes significantly to Oridonin's pro-apoptotic and antiproliferative effects.

PI3K_Akt_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is involved in regulating cellular responses to stress, including apoptosis. Oridonin has been found to activate the JNK pathway, leading to the phosphorylation of JNK and its downstream target c-Jun, which in turn promotes caspase-dependent apoptosis.[13][14]

JNK_Pathway Oridonin Oridonin JNK JNK Oridonin->JNK cJun c-Jun JNK->cJun Caspases Caspases cJun->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Oridonin activates the JNK signaling pathway to induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of Oridonin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • Oridonin stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Oridonin in complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with 100 µL of the Oridonin dilutions or vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Oridonin

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with desired concentrations of Oridonin for the specified duration.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Oridonin

    • Ice-cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with Oridonin as described for the apoptosis assay and harvest the cells.

    • Fix the cells by resuspending the cell pellet in ice-cold PBS and adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.[6]

Experimental_Workflow Start Cancer Cell Culture Treatment Oridonin Treatment Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: General experimental workflow for in vitro analysis of Oridonin.

Conclusion

Oridonin is a promising natural compound with a broad spectrum of biological activities, most notably its potent anticancer effects. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways like PI3K/Akt and JNK underscores its therapeutic potential. The anti-inflammatory and antimicrobial properties of Oridonin further expand its possible applications. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of Oridonin. Future in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various disease indications.

References

Potential Therapeutic Targets of Oridonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's query for "Odonicin" yielded results predominantly for "Oridonin." This document assumes "Oridonin" was the intended subject of inquiry. Oridonin (B1677485) is a bioactive diterpenoid compound isolated from the medicinal herb Rabdosia rubescens.[1] It has garnered significant attention in oncological research due to its multifaceted anti-tumor properties.[1] This guide provides an in-depth overview of the potential therapeutic targets of Oridonin, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.

Core Mechanisms of Action

Oridonin exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways that are often dysregulated in cancer.[2]

Induction of Apoptosis

A primary mechanism of Oridonin's anti-tumor activity is the induction of apoptosis in a wide range of cancer cells.[3] This process is mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Key molecular events in Oridonin-induced apoptosis include:

  • Modulation of the Bcl-2 family proteins: Oridonin treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][5] This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Activation of Caspases: The release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase.[6] Caspase-9, in turn, activates the executioner caspase, caspase-3.[6][7] Oridonin has been observed to downregulate the precursor forms of caspases-3, -8, and -9, while upregulating their cleaved, active forms.[7]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]

  • p53-Dependent Apoptosis: In cancer cells with wild-type p53, Oridonin can induce apoptosis in a p53-dependent manner.[3] The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress.

Cell LineConcentration (µM)Apoptotic Cell Ratio (%)Citation
HGC-271026.3[7]
HGC-271550.1[7]
HGC-272052.4[7]
HGC-271.25 µg/mL12.8[6]
HGC-272.5 µg/mL28.5[6]
HGC-275 µg/mL49.6[6]
Cell Cycle Arrest

Oridonin can inhibit cancer cell proliferation by arresting the cell cycle at various phases, preventing the cells from dividing and replicating.[3] The specific phase of arrest can be cell-type dependent.

  • G0/G1 Arrest: In LNCaP prostate cancer cells, Oridonin has been shown to induce G0/G1 cell cycle arrest.[3]

  • G2/M Arrest: In gastric cancer cells (HGC-27) and oral squamous cell carcinoma (OSCC) cells, Oridonin treatment leads to an accumulation of cells in the G2/M phase.[4][7] This is often associated with the downregulation of G2/M transition-related proteins like cyclin B1.[4]

  • S Phase Arrest: In the K562 leukemia cell line, a derivative of Oridonin was found to cause S phase arrest.[1]

Cell LineED50/IC50 (µg/mL or µM)Citation
Various Cancer Cells1.8 - 7.5 µg/mL[3]
K562 (Oridonin derivative)0.95 µM[1]

Key Signaling Pathways Targeted by Oridonin

Oridonin's anti-cancer effects are mediated by its ability to modulate multiple intracellular signaling pathways that are critical for cell survival, proliferation, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Oridonin has been shown to inhibit the phosphorylation of both PI3K and Akt in oral squamous cell carcinoma cells, thereby suppressing this pro-survival pathway.[4]

PI3K_Akt_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is involved in regulating apoptosis. In HGC-27 gastric cancer cells, Oridonin activates the JNK pathway, leading to the phosphorylation of JNK and its downstream target c-Jun.[7] This activation contributes to caspase-dependent apoptosis.[7]

JNK_Pathway Oridonin Oridonin JNK JNK Oridonin->JNK Activates c_Jun c-Jun JNK->c_Jun Phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis Promotes

Caption: Oridonin promotes apoptosis via the JNK signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Oridonin, in combination with lentinan, has been shown to inhibit the NF-κB signaling pathway in a human hepatoblastoma cell line, which contributes to enhanced apoptosis.[2]

Wnt/β-catenin and TGF-β1/Smad2/3 Signaling Pathways

Oridonin can suppress the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.[2] In pancreatic cancer cells, this effect is achieved through the inhibition of the Wnt/β-catenin pathway, while in osteosarcoma cells, it is mediated by the suppression of the TGF-β1/Smad2/3 signaling pathway.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. The following are summaries of common protocols used in the study of Oridonin's anti-cancer effects.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Since viable cells can convert MTT into a purple formazan (B1609692) product, the amount of formazan produced is proportional to the number of living cells. This assay was used to determine the effective dose (ED50) of Oridonin on a variety of cancer cell lines.[3]

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with Oridonin (various concentrations) Start->Treat Incubate Incubate for specified time Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate2 Incubate to allow formazan formation Add_MTT->Incubate2 Add_Solvent Add solubilizing solvent (e.g., DMSO) Incubate2->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Caption: Workflow for a typical MTT cell proliferation assay.

Apoptosis Detection (TUNEL Assay and Flow Cytometry)
  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. It was employed to confirm that Oridonin induces apoptosis in LNCaP prostate cancer cells.[3]

  • Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining: This is a widely used method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells. This method was used to measure the apoptotic cell ratio in HGC-27 cells treated with Oridonin.[7]

Cell Cycle Analysis (Flow Cytometry)

To determine the effect of Oridonin on the cell cycle, treated cells are fixed, stained with a fluorescent DNA-binding dye (like propidium iodide), and analyzed by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][7]

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method has been used to analyze the expression levels of various proteins involved in apoptosis and cell cycle regulation following Oridonin treatment, such as caspases, Bax, Bcl-2, p53, p21, cyclin B1, and components of the PI3K/Akt and JNK pathways.[3][4][7]

Conclusion

Oridonin presents a compelling profile as a potential anti-cancer therapeutic agent with a multitude of molecular targets. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key pro-survival signaling pathways in a variety of cancer cell types underscores its therapeutic potential. The data and experimental protocols summarized in this guide provide a foundation for further research into the clinical applications of Oridonin and its derivatives in oncology. Future studies should focus on elucidating the intricate interplay between the various signaling pathways modulated by Oridonin and on translating these preclinical findings into effective cancer therapies.

References

Oridonin and its Relationship to other Diterpenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin, a prominent member of the ent-kaurane class of diterpenoids, has garnered significant scientific interest due to its extensive and potent pharmacological activities. Isolated primarily from the medicinal herb Rabdosia rubescens, this complex natural product exhibits a wide spectrum of biological effects, including robust anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical architecture of Oridonin, its relationship with other structurally similar diterpenes, detailed experimental methodologies for its study, and its intricate interactions with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical and experimental workflows are visualized through detailed diagrams.

Introduction to Oridonin

Oridonin is a tetracyclic diterpenoid characterized by the ent-kaurane skeleton.[1] First isolated from Isodon species, its structure and absolute configuration were confirmed in 1970.[2] As a major active component of Rabdosia rubescens, Oridonin has been a focal point of natural product research, particularly in the field of oncology.[2][3] Its favorable biological profile, coupled with its relative abundance, makes it an attractive lead compound for the development of novel therapeutics.[2]

Physicochemical Properties of Oridonin

Oridonin's chemical structure and fundamental properties are pivotal to its biological activity and are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₂₈O₆
Molecular Weight 364.44 g/mol
CAS Number 28957-04-2
Appearance Pale yellow needle-like crystals
Melting Point 248-250 °C
Solubility Slightly soluble in water; soluble in methanol, ethanol, ethyl acetate, and DMSO

Relationship with other ent-Kaurane Diterpenoids

Oridonin belongs to the vast family of ent-kaurane diterpenoids, which are characterized by a specific stereochemical configuration of their tetracyclic core. Structural diversity within this family arises from variations in oxidation patterns, bond cleavages, and rearrangements of the parent skeleton. This diversity leads to a wide range of biological activities.

Ponicidin

Ponicidin is another major ent-kaurane diterpenoid isolated from Rabdosia rubescens. It shares the same core skeleton as Oridonin but differs in its substitution pattern. Ponicidin also exhibits significant antitumor activities, including the induction of apoptosis and chemosensitizing effects. Molecular docking studies suggest that Ponicidin's anticancer effects may be mediated through its interaction with the PI3K signaling pathway.

Enmein-type Diterpenoids

Enmein-type diterpenoids are 6,7-seco-ent-kaurane derivatives, meaning the bond between carbons 6 and 7 of the B-ring is cleaved. These compounds, which can be semi-synthesized from Oridonin, often exhibit more potent cytotoxic activities than their parent compound. A series of synthesized enmein-type analogs of Oridonin demonstrated improved anti-proliferative activities against several human cancer cell lines.

Lushanrubescensins

Lushanrubescensins are another class of cytotoxic diterpenoids isolated from Isodon species. Like enmein-type diterpenoids, they represent structural variations of the core ent-kaurane skeleton and contribute to the diverse pharmacology of extracts from these plants.

The structural relationship between these diterpenoids can be visualized as follows:

G Oridonin Oridonin Enmein Enmein-type (6,7-seco) Oridonin->Enmein Semi-synthesis ent_Kaurane ent-Kaurane Skeleton ent_Kaurane->Oridonin Core Structure Ponicidin Ponicidin ent_Kaurane->Ponicidin Core Structure Lushanrubescensin Lushanrubescensin ent_Kaurane->Lushanrubescensin Structural Variant

Caption: Relationship of Oridonin to other ent-kaurane diterpenoids.

Biological Activities and Mechanisms of Action

Oridonin's therapeutic potential stems from its multifaceted mechanisms of action, targeting key pathways in cancer, inflammation, and microbial pathogenesis.

Anti-Cancer Activity

Oridonin exhibits potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.

Oridonin induces apoptosis through multiple signaling pathways. A primary mechanism is the mitochondria-dependent pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death. Oridonin has also been shown to activate the JNK signaling pathway, which can contribute to apoptosis in gastric cancer cells. Furthermore, in some cancer cell types, Oridonin can induce G2/M phase cell cycle arrest.

G Oridonin Oridonin Bcl2 Bcl-2 Oridonin->Bcl2 Downregulates Bax Bax Oridonin->Bax Upregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bcl2->Mitochondria Inhibits release Bax->Mitochondria Promotes release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates Oridonin Oridonin Oridonin->NFkB_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Induces Expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Mediates G Start Dried Rabdosia rubescens Plant Material Extraction Ethanol Extraction (e.g., Ultrasound-Assisted) Start->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Elution with petroleum ether/acetone) Crude_Extract->Silica_Gel Crude_Oridonin Crude Oridonin Fraction Silica_Gel->Crude_Oridonin CCC Counter-Current Chromatography (CCC) (e.g., n-hexane/ethyl acetate/methanol/water) Crude_Oridonin->CCC Pure_Oridonin Purified Oridonin (>97% Purity) CCC->Pure_Oridonin Analysis Structural Identification (ESI-MS, 1H NMR, 13C NMR) Pure_Oridonin->Analysis

References

In Silico Prediction of Odonicin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odonicin, also known as Oridonin, is a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has demonstrated significant anti-tumor, anti-inflammatory, and pro-apoptotic properties in a multitude of preclinical studies. The therapeutic potential of this compound is largely attributed to its ability to modulate critical intracellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of this compound, alongside detailed experimental protocols for its validation. The content is structured to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this compound's mechanism of action and to guide further research and development efforts.

Quantitative Bioactivity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values demonstrate this compound's broad-spectrum anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
AGSGastric Cancer5.995 ± 0.74124[1]
AGSGastric Cancer2.627 ± 0.32448[1]
AGSGastric Cancer1.931 ± 0.15672[1]
HGC27Gastric Cancer14.61 ± 0.60024[1]
HGC27Gastric Cancer9.266 ± 0.40948[1]
HGC27Gastric Cancer7.412 ± 0.51272[1]
MGC803Gastric Cancer15.45 ± 0.5924[1]
MGC803Gastric Cancer11.06 ± 0.40048[1]
MGC803Gastric Cancer8.809 ± 0.15872[1]
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672[2]
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372[2]
HL-60Leukemia3.9 µg/ml-[3]
K562Leukemia4.3 µg/ml-[3]
SHEECEsophageal Cancer15.4 µg/ml-[3]
Eca109Esophageal Cancer15.1 µg/ml-[3]
TE1Esophageal Cancer4.0 µg/ml-[3]
BGC823Gastric Cancer7.6 µg/ml-[3]
SGC7901Gastric Cancer12.3 µg/ml-[3]
HT29Colon Cancer13.6 µg/ml-[3]
HCTColon Cancer14.5 µg/ml-[3]
Bel7402Liver Cancer15.2 µg/ml-[3]
HepG2Liver Cancer7.1 µg/ml-[3]
PC3Pancreatic Cancer11.3 µg/ml-[3]
A549Lung Cancer18.6 µg/ml-[3]
MCF7Breast Cancer18.4 µg/ml-[3]
HelaCervical Cancer13.7 µg/ml-[3]
U2OSOsteosarcoma3024[4]

In Silico Prediction of Bioactivity

The bioactivity of this compound can be predicted using a variety of computational methods. These in silico approaches provide a cost-effective and time-efficient means of identifying potential molecular targets and elucidating the mechanism of action prior to extensive experimental validation.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of this compound to its putative protein targets and in estimating the binding affinity.

Experimental Protocol: Molecular Docking of this compound with AutoDock Vina

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 164792) in SDF or MOL2 format.

    • Convert the ligand structure to the PDBQT format using AutoDockTools (ADT). This involves adding polar hydrogens, assigning Gasteiger charges, and defining the rotatable bonds.

  • Preparation of the Receptor Protein (e.g., AKT1, STAT3):

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for AKT1 is 1UNQ and for STAT3 is 1BG1.

    • Prepare the protein for docking using ADT. This includes removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The output file should be in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure or through active site prediction servers.

  • Docking Simulation with AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared ligand and receptor PDBQT files, the grid box parameters, and the exhaustiveness of the search.

    • Execute the docking simulation using the AutoDock Vina command-line interface.

  • Analysis of Docking Results:

    • Analyze the output file, which contains the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-ranked pose using molecular visualization software such as PyMOL or Chimera to identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug candidate. In silico tools can predict these properties based on the chemical structure of this compound.

Experimental Protocol: In Silico ADMET Prediction

  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string of this compound from a chemical database.

  • Prediction Server:

    • Utilize a web-based ADMET prediction server such as SwissADME or pkCSM.

  • Analysis:

    • The server will provide predictions for a range of pharmacokinetic and toxicological properties, including but not limited to:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hepatotoxicity, skin sensitization.

    • Evaluate the predicted ADMET profile to assess the drug-likeness of this compound and to identify potential liabilities.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple signaling pathways that are often dysregulated in cancer. The two primary pathways identified are the PI3K/Akt and STAT3 signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to the suppression of tumor progression.[5][6][7]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->Akt

Caption: this compound inhibits the PI3K/Akt signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound has been demonstrated to suppress the activation of STAT3.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation GeneExpression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation This compound This compound This compound->STAT3_inactive

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Validation

The in silico predictions of this compound's bioactivity must be validated through rigorous experimental assays. Western blotting is a key technique to confirm the inhibitory effects of this compound on the PI3K/Akt and STAT3 signaling pathways.

Western Blot Analysis

Experimental Protocol: Western Blot for p-Akt and p-STAT3

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., AGS, HGC27) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific inhibitory effect of this compound.

Workflow for In Silico Prediction and Experimental Validation

The following diagram illustrates a logical workflow for the integrated in silico prediction and experimental validation of this compound's bioactivity.

Workflow cluster_insilico In Silico Prediction cluster_validation Experimental Validation LigandPrep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ADMET ADMET Prediction LigandPrep->ADMET TargetID Target Identification (PI3K/Akt, STAT3) TargetID->Docking BindingAnalysis Binding Affinity & Interaction Analysis Docking->BindingAnalysis PathwayHypothesis Hypothesize Pathway Modulation BindingAnalysis->PathwayHypothesis CellCulture Cell Culture & This compound Treatment PathwayHypothesis->CellCulture Guide Experiment ProteinExtraction Protein Extraction CellCulture->ProteinExtraction WesternBlot Western Blotting (p-Akt, p-STAT3) ProteinExtraction->WesternBlot DataAnalysis Densitometry & Statistical Analysis WesternBlot->DataAnalysis Conclusion Confirmation of Mechanism of Action DataAnalysis->Conclusion

Caption: Integrated workflow for this compound bioactivity prediction.

Conclusion

The in silico prediction of this compound's bioactivity, coupled with targeted experimental validation, provides a powerful paradigm for modern drug discovery and development. The computational approaches detailed in this guide, including molecular docking and ADMET prediction, offer valuable insights into the molecular mechanisms underlying this compound's anti-cancer effects, particularly its inhibition of the PI3K/Akt and STAT3 signaling pathways. The provided experimental protocols serve as a practical resource for researchers seeking to validate these computational predictions and further elucidate the therapeutic potential of this promising natural compound. This integrated approach is essential for accelerating the translation of this compound from a preclinical candidate to a potential clinical therapeutic.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a bioactive ent-kauranoid diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the existing literature on Oridonin and its related compounds, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We present a consolidation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Analysis of Cytotoxic Activity

The anticancer potential of Oridonin and its synthetic derivatives has been extensively evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for quantifying the cytotoxic efficacy of these compounds. The following tables summarize the reported IC50 values, offering a comparative overview of their potency.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72hReference
AGSGastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156[2]
HGC27Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512[2]
MGC803Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158[2]
TE-8Esophageal Squamous Cell Carcinoma--3.00 ± 0.46[3]
TE-2Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
L929Fibrosarcoma65.8--
HepG2Liver Carcinoma37.90--
HCT116Colorectal Carcinoma--6.84

Table 2: IC50 Values of Oridonin Derivatives in Various Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)Reference
2p Substituted benzene (B151609) at C-17HCT1161.05
4b 4-fluorophenyl moietyMCF-70.3
Compound 2 Hydrophilic side chain at 1-O- and 14-O-HL-600.84
Compound 3 Hydrophilic side chain at 1-O- and 14-O-BEL-74021.00
Compound 5 Modification at 14-O-hydroxylHCT-1160.16
Compound 6 C14-1,2,3-triazolePC-33.1
Compound 9 -BEL-74020.50
Compound 10 H2S-releasing groupK5620.95
Compound 11 Elimination of all hydroxyl groupsHCC-18060.18
Compound 17 ent-6,7-seco-oridonin derivativeK5620.39
BEL-74021.39
Compound 18 enmein-type derivativeK5620.24
BEL-74020.87
Derivative 23 C-14 (2-triazole)acetoxyl- moietyPC-3-

Synthesis of Oridonin Derivatives

The structural modification of Oridonin is a key strategy to enhance its therapeutic potential and overcome limitations such as poor solubility. Modern synthetic methodologies have been employed to generate novel analogs with improved bioactivity.

Key synthetic strategies include:

  • Modification of Hydroxyl Groups: Introduction of various hydrophilic side chains at the 1-O- and 14-O-hydroxyl groups has been shown to improve cytotoxicity and aqueous solubility.

  • Mizoroki-Heck Reaction and Click Chemistry: These powerful reactions have been utilized for the selective modification of Oridonin, even in the presence of sensitive functional groups. Two series of novel C-14 and C-17 modified derivatives have been synthesized using these methods.

  • Introduction of Heterocyclic Moieties: The incorporation of moieties like 1,2,3-triazoles at the C14 position via copper-catalyzed alkyne-azide cycloaddition (CuAAC) has yielded potent analogs.

  • Skeletal Transformations: Conversion of Oridonin to spirolactone-type and enmein-type diterpenoids has resulted in compounds with significantly enhanced anticancer activities.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in Oridonin literature.

Western Blot Analysis for PI3K/Akt Signaling Pathway

This protocol is adapted from generic Western Blotting procedures and is specifically tailored for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway upon treatment with Oridonin.

1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to attach and grow overnight. c. Treat the cells with various concentrations of Oridonin for the desired time period. Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and other relevant PI3K pathway proteins overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using a digital imaging system or X-ray film. c. For quantitative analysis, use densitometry software to measure band intensity. Normalize the intensity of the phospho-protein band to the total protein or a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with Oridonin.

1. Cell Preparation: a. Harvest cells (approximately 1 x 10^6) after treatment with Oridonin. b. Wash the cells with ice-cold PBS.

2. Fixation: a. Resuspend the cell pellet in 0.5 ml of PBS. b. While gently vortexing, add 4.5 ml of cold 70% ethanol (B145695) dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours.

3. Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. d. Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of Oridonin on the activation of the NLRP3 inflammasome.

1. Cell Priming and Treatment: a. Prime bone marrow-derived macrophages (BMDMs) or THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3. b. Pre-incubate the primed cells with varying concentrations of Oridonin for 30-60 minutes.

2. Inflammasome Activation: a. Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1 hour.

3. Quantification of IL-1β Release: a. Collect the cell culture supernatant. b. Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

4. Western Blot for Caspase-1 Cleavage: a. Prepare cell lysates from the treated cells. b. Perform Western Blot analysis as described previously, using an antibody specific for the cleaved (active) form of caspase-1 (p20).

Signaling Pathways and Mechanisms of Action

Oridonin exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Oridonin has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Oridonin Oridonin Oridonin->PI3K Oridonin->Akt CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

Caption: Oridonin inhibits the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines. Oridonin has been identified as a covalent inhibitor of NLRP3.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs Signal1 Signal 1 (NF-κB activation) PAMPs_DAMPs->Signal1 pro_IL1B pro-IL-1β Signal1->pro_IL1B NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive IL1B IL-1β NLRP3_active NLRP3 (active) Signal2 Signal 2 (e.g., K+ efflux) Signal2->NLRP3_active ASC ASC NLRP3_active->ASC Oridonin Oridonin Oridonin->NLRP3_active Covalent inhibition pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Casp1->pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Oridonin covalently inhibits NLRP3, preventing inflammasome assembly and subsequent inflammation.

Experimental Workflow for Evaluating Oridonin's Anticancer Activity

A systematic workflow is essential for the preclinical evaluation of Oridonin and its analogs.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Start Oridonin or Derivative Synthesis Cytotoxicity Cytotoxicity Screening (IC50 Determination) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Xenograft Xenograft Tumor Model Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: A general experimental workflow for the preclinical evaluation of Oridonin and its derivatives.

Conclusion

Oridonin and its structurally modified analogs represent a promising class of natural product-based therapeutic agents. Their multifaceted biological activities, including potent anticancer and anti-inflammatory effects, are driven by their ability to modulate key cellular signaling pathways such as the PI3K/Akt and NLRP3 inflammasome pathways. The continued exploration of Oridonin's structure-activity relationships through innovative synthetic chemistry, coupled with rigorous preclinical evaluation using standardized experimental protocols, will be instrumental in unlocking the full therapeutic potential of this remarkable natural product. This guide serves as a foundational resource to aid researchers in this endeavor.

References

Commercial Suppliers of Odonicin for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Odonicin, a natural diterpenoid compound isolated from Rabdosia rubescens, for research applications. It details commercial suppliers, quantitative data on its biological activity, experimental protocols for its investigation, and a visualization of its key signaling pathway.

Commercial Suppliers

This compound is available for research purposes from various chemical suppliers specializing in bioactive small molecules. While direct endorsement of any single supplier is not provided, researchers can source this compound from the following reputable vendors:

  • MedChemExpress: A supplier of a wide range of research chemicals and bioactive compounds, including this compound.

  • Selleck Chemicals: Specializes in inhibitors, agonists, and screening libraries for life science research.

  • Cayman Chemical: Offers a diverse portfolio of biochemicals, including lipids, neurotransmitters, and enzyme inhibitors.

  • Santa Cruz Biotechnology: A provider of antibodies, biochemicals, and labware for research.

Researchers are advised to request certificates of analysis from their chosen supplier to ensure the purity and identity of the compound.

Quantitative Data: In Vitro Anticancer Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, as determined by various in vitro studies. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma8.12[1]
PLC/PRF/5Hepatocellular Carcinoma7.41[1]
HCT116Colon Cancer6.84[2]
MCF-7Breast CancerNot explicitly stated, but inhibitory activity is referenced[2]
MDA-MB-231Breast CancerNot explicitly stated, but inhibitory activity is referenced[2]
KYSE70Esophageal Squamous Cell Carcinoma>20 (at 20 µM, growth is inhibited)
KYSE410Esophageal Squamous Cell Carcinoma>20 (at 20 µM, growth is inhibited)
KYSE450Esophageal Squamous Cell Carcinoma>20 (at 20 µM, growth is inhibited)
Eca-109Esophageal Carcinoma4.1
EC9706Esophageal Carcinoma4.0
KYSE750Esophageal Carcinoma16.2
TE-1Esophageal Carcinoma9.4

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This technique is used to measure the protein expression levels of key components of the PI3K/Akt pathway, such as total Akt and phosphorylated Akt (p-Akt), to assess the effect of this compound.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt (Ser473), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the PI3K/Akt signaling pathway targeted by this compound and a general experimental workflow for its investigation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation, Inhibition of Apoptosis) pAkt->Downstream This compound This compound This compound->Akt Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis start Cancer Cell Culture treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (e.g., PI3K/Akt pathway) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Quantification western_blot->protein_exp

Caption: General experimental workflow for investigating the effects of this compound.

References

Methodological & Application

Odonicin: In Vitro Cell-Based Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odonicin, a natural diterpenoid compound, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action is primarily attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro bioactivity of this compound across various cancer cell lines. This data provides a reference for expected efficacy and aids in the selection of appropriate cell models and concentration ranges for future studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HepG2Hepatocellular CarcinomaMTT2438.86[1]
HepG2Hepatocellular CarcinomaMTT4824.90[1]
PC3Prostate CancerMTT24Approx. 40
DU145Prostate CancerMTT24Approx. 60
TE-8Esophageal Squamous Cell CarcinomaSRB24Not specified
TE-2Esophageal Squamous Cell CarcinomaSRB24Not specified
MCF-7Breast CancerMTTNot specifiedNot specified
MDA-MB-231Breast CancerMTTNot specifiedNot specified

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Effect
PC310, 20, 4024G2/M Arrest[2]
DU14515, 30, 6024G2/M Arrest[2]
HepG24024G2/M Arrest & Apoptosis[1]
TE-84024Increased Sub-G0/G1 Phase (Apoptosis)[3]
TE-24024G2/M Arrest[3]
SGC9967.5, 15, 3048S-Phase Arrest[4]
NOZ7.5, 15, 3048S-Phase Arrest[4]
MCF-7Not specifiedNot specifiedG2/M Arrest[5]
MDA-MB-231Not specifiedNot specifiedSub-G1 Accumulation (Apoptosis)[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. Flow cytometric analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt, STAT3)

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for investigating the effect of this compound on signaling pathways by examining the expression and phosphorylation status of key proteins.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total Akt, phospho-Akt, total STAT3, phospho-STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Odonicin_Experimental_Workflow cluster_assays In Vitro Cell-Based Assays cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment This compound Treatment (Dose- and Time-dependent) cell_culture->treatment viability Cell Viability Assay (MTT / SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot

Caption: Experimental workflow for in vitro evaluation of this compound.

Odonicin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation p53 p53 This compound->p53 Activates Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Proteins (e.g., CDK1, p21) Akt->CellCycle ApoptosisProteins Apoptotic Proteins (e.g., Caspases, Bax/Bcl-2) STAT3->ApoptosisProteins Inhibits Apoptosis p53->CellCycle p53->ApoptosisProteins G2M_Arrest G2/M Cell Cycle Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis ApoptosisProteins->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Preparation of Odonicin Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odonicin, also known as Oridonin, is a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of this compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for experimental use.

Quantitative Data Summary

The solubility of this compound is a critical factor in the preparation of stock solutions. The compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 62.5 - 73171.5 - 200.3Anhydrous, high-purity DMSO is recommended. Ultrasonic treatment or gentle warming may aid dissolution.
Ethanol 3493.3
Water Insoluble-

Molecular Weight of this compound: 364.44 g/mol

Experimental Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO, a common concentration for use in cell culture and other in vitro assays.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculation: To prepare 1 mL of a 20 mM this compound stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L * 0.001 L * 364.44 g/mol * 1000 mg/g = 7.29 mg

  • Weighing: Accurately weigh 7.29 mg of this compound powder using an analytical balance and place it into a sterile amber microcentrifuge tube. Using amber tubes is recommended to protect the compound from light.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final desired experimental concentrations in cell culture medium.

Protocol:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentrations (e.g., 1, 5, 10, 20 µM).

  • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental and control groups and does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

Odonicin_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Amber Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experimental Use dilute 7. Serially Dilute in Culture Medium thaw->dilute experiment 8. Use in Experiment dilute->experiment

Caption: Workflow for preparing this compound stock and working solutions.

Application Notes and Protocols for Oridonin Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin (B1677485), a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in preclinical research for its potent anti-inflammatory and anti-cancer properties.[1][2][3] In vivo studies in various animal models have demonstrated its efficacy in inhibiting tumor growth, reducing inflammation, and modulating key signaling pathways.[1][4][5] These application notes provide a comprehensive overview of the administration of Oridonin in animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design. The information presented is based on a compilation of findings from multiple preclinical studies.

Data Presentation

Table 1: Anti-Cancer Efficacy of Oridonin in Murine Models
Cancer TypeAnimal ModelOridonin Dosage & RouteTreatment DurationTumor Growth Inhibition (%)Reference
Laryngeal Squamous Cell CarcinomaNude MiceNot specifiedNot specifiedSynergistic effect with cetuximab[6]
t(8;21) LeukemiaMouse ModelNot specifiedNot specifiedSynergistic effect with homoharringtonine, prolonged survival[6]
Breast CancerMice25 mg/kg/dayNot specified74.1% reduction in tumor weight[6]
Sarcoma-180Mouse Model20 mg/kgNot specified60.23% (nanosuspension) vs. 42.49% (solution)[7]
Colon CancerNude Mice40 mg/kg, intragastric3 weeksSignificant inhibition of tumor angiogenesis[8]
Table 2: Anti-Inflammatory and Other Effects of Oridonin in Animal Models
ConditionAnimal ModelOridonin Dosage & RouteKey FindingsReference
AsthmaBALB/c MiceNot specifiedDecreased airway hyper-responsiveness, reduced eosinophils and inflammatory cytokines[4]
Acute Lung InjuryBALB/c Mice20 mg/kg, intraperitonealAlleviated inflammatory cell infiltration in the lung[5]
Bronchopulmonary DysplasiaNeonatal RatsNot specifiedDecreased hyperoxia-induced alveolar injury and inhibited inflammatory factors[9]
Table 3: Toxicity Profile of Oridonin in Animal Studies
Animal ModelParameterValueReference
MiceMaximum Safe Intraportal Dose7.14 mg/kg/day[10]
ZebrafishEC50 (for abnormalities)411.94 mg/L[2]

Experimental Protocols

General Protocol for Acute Toxicity Assessment of Oridonin in Mice

This protocol is a generalized guide for determining the acute toxicity and LD50 of Oridonin.[10]

Materials:

  • Oridonin

  • Vehicle (e.g., 0.5% DMSO in saline)

  • Standard mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Standard laboratory equipment for animal handling, injection, and observation.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into a control group and at least five dose groups (n=10 per group).

  • Dose Preparation: Prepare a series of Oridonin doses based on a preliminary range-finding study. A geometric series of doses is often used. Dissolve Oridonin in the chosen vehicle.

  • Administration: Administer a single dose of Oridonin to the respective groups via the desired route (e.g., intraperitoneal, oral, or intravenous). The control group receives the vehicle only.

  • Observation: Continuously observe the animals for the first few hours post-administration for any immediate signs of toxicity. Subsequently, monitor daily for 14 days, recording clinical signs, behavioral changes, body weight, and mortality.

  • Biochemical Analysis: At the end of the 14-day observation period, collect blood samples for analysis of liver (ALT, AST) and kidney (BUN, creatinine) function markers.

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination to assess for any tissue damage.

  • Data Analysis: Calculate the LD50 using a statistical method such as probit analysis.

Protocol for Evaluating the Anti-Tumor Efficacy of Oridonin in a Xenograft Mouse Model

This protocol describes a typical workflow for assessing the in vivo anti-cancer activity of Oridonin using a subcutaneous tumor xenograft model.[8]

Materials:

  • Human cancer cell line (e.g., HCT116 for colon cancer)

  • Immunocompromised mice (e.g., nude mice)

  • Oridonin

  • Vehicle

  • Cell culture reagents

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS). Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the tumor-bearing mice to a control group and an Oridonin treatment group.

  • Treatment Administration: Administer Oridonin (e.g., 40 mg/kg) to the treatment group via the chosen route (e.g., intragastric gavage) once daily. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days (e.g., every 3 days). Calculate the tumor volume using the formula: TV (mm³) = (length × width²)/2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 3 weeks). At the end of the study, euthanize the mice and excise the tumors.

  • Analysis: Weigh the excised tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition. Further analysis, such as immunohistochemistry on tumor sections, can be performed to investigate the mechanism of action.

Signaling Pathways and Experimental Workflows

Oridonin_Anticancer_Signaling_Pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Induction cluster_metastasis Inhibition of Metastasis cluster_inflammation Anti-Inflammatory Action Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits ROS ROS Generation Oridonin->ROS Induces TGF_beta TGF-β/Smad Oridonin->TGF_beta Inhibits EGFR_ERK EGFR/ERK Oridonin->EGFR_ERK Inhibits NF_kB NF-κB Pathway Oridonin->NF_kB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Activation ROS->p53 Caspases Caspase Activation p53->Caspases MMPs MMP-2/MMP-9 TGF_beta->MMPs EGFR_ERK->MMPs NLRP3 NLRP3 Inflammasome NF_kB->NLRP3

Xenograft_Workflow start Start: Cancer Cell Culture implantation Subcutaneous Implantation into Nude Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth grouping Randomization into Control & Treatment Groups tumor_growth->grouping treatment Daily Administration of Oridonin or Vehicle grouping->treatment measurement Tumor Volume Measurement (every 3 days) treatment->measurement measurement->treatment Repeat endpoint Study Endpoint (e.g., 3 weeks) measurement->endpoint analysis Tumor Excision, Weight & Further Analysis endpoint->analysis

References

Application Notes and Protocols for Odonicin Quantification in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Odonicin, a bioactive diterpenoid compound, in various biological tissues. The protocols outlined below are based on established analytical techniques, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for compound quantification in complex biological matrices.

Introduction

This compound, also known as Oridonin (B1677485), is a natural ent-kaurane diterpenoid isolated from the plant Rabdosia rubescens. It has demonstrated significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. To support preclinical and clinical development, robust and validated analytical methods for the accurate quantification of this compound in tissue samples are essential for pharmacokinetic, toxicokinetic, and biodistribution studies. This document provides a comprehensive guide to tissue sample preparation and LC-MS/MS analysis for this compound.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the analysis of diterpenoids and other small molecules in biological tissues using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound quantification.

Table 1: Typical LC-MS/MS Method Validation Parameters for Diterpenoid Quantification in Tissues

ParameterTypical Value RangeReference
Linearity (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL[2]
Intra-day Precision (% RSD)< 15%[1]
Inter-day Precision (% RSD)< 15%[1]
Accuracy (% Bias)85% - 115%[3]
Recovery80% - 120%[1]
Matrix Effect85% - 115%[3]

Table 2: Reported Tissue Distribution of Oridonin Nanosuspensions in Mice

TissueRelative Distribution (Nanosuspension A)
LiverHigh
SpleenHigh
LungModerate
KidneyModerate
HeartLow
BrainLow

Experimental Protocols

This section details the recommended protocols for the extraction and quantification of this compound from various tissue samples.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar diterpenoid not present in the sample

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solvents (e.g., acetonitrile, methanol)[5][6]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Mixed-mode)[7]

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen IS in methanol.

  • IS Working Solution: Dilute the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Tissue Sample Preparation

The following is a general protocol that can be adapted for various tissues such as liver, kidney, lung, spleen, and tumor tissue.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the frozen tissue sample.

    • Add 400 µL of ice-cold PBS (pH 7.4).

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process to prevent degradation.

  • Protein Precipitation (PPT): [5][6]

    • To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

    • Vortex the mixture for 2 minutes to precipitate the proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) (Optional, for cleaner samples): [7]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the PPT step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instruments and tissue matrices.

Table 3: Recommended LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsTo be determined by infusing a standard solution of this compound and the IS. A representative MS/MS spectrum for Oridonin can be found in the literature.[8]
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Gas Temperatures and Flow RatesTo be optimized based on the instrument manufacturer's recommendations

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional Cleanup cluster_analysis Analysis Tissue Tissue Sample (~100 mg) Homogenization Homogenization (in PBS) Tissue->Homogenization PPT Protein Precipitation (Acetonitrile + IS) Homogenization->PPT Centrifugation Centrifugation PPT->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Optional LCMS LC-MS/MS Analysis Supernatant->LCMS Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification in tissues.

This compound Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by modulating multiple signaling pathways. A key mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[9][10][11] Additionally, this compound has been shown to inhibit the Notch signaling pathway, which is involved in cell fate determination, differentiation, and apoptosis.[12] The crosstalk between these pathways can lead to a synergistic anti-tumor effect.

odonicin_signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Transcription Gene Transcription mTOR->Transcription Promotes Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage NICD->Transcription Cell_Survival Cell_Survival Transcription->Cell_Survival Leads to Proliferation Proliferation Transcription->Proliferation Leads to This compound This compound This compound->Akt Inhibits This compound->Notch_Receptor Inhibits This compound->Apoptosis Promotes

Caption: this compound's inhibitory effects on PI3K/Akt/mTOR and Notch signaling pathways.

References

Using Oridonin as a Chemical Probe in Cell Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin (B1677485), a natural diterpenoid isolated from the plant Rabdosia rubescens, has emerged as a potent chemical probe for investigating cellular signaling pathways.[1] Its broad-spectrum anticancer effects are attributed to its ability to target multiple oncogenic proteins.[1] The mechanism of action primarily involves a Michael addition reaction between the α,β-unsaturated ketone moiety of Oridonin and cysteine residues on its target proteins.[1] This covalent modification can directly interfere with protein activity or induce protein aggregation and degradation.[1] These characteristics make Oridonin a valuable tool for studying complex signaling networks involved in cancer and other diseases.

This document provides detailed application notes and experimental protocols for utilizing Oridonin as a chemical probe in cell signaling research.

Data Presentation: Quantitative Activity of Oridonin

The following tables summarize the quantitative data on the effects of Oridonin on various cancer cell lines.

Cell LineCancer TypeParameterValueReference
HGC-27Gastric CancerLDH Release (24h)22.94% (control) to 52.68% (20 µg/mL)[2]
HCT8Colon CancerApoptosis InductionDose-dependent increase[3]
HCT116Colon CancerApoptosis InductionDose-dependent increase[3]
4T1Breast CancerIC50 (in vitro)Not specified, but inhibits growth[4]
HeLaCervical CarcinomaApoptosis InductionYes[5]
L929FibrosarcomaG2/M ArrestYes[5]

Signaling Pathways Modulated by Oridonin

Oridonin has been shown to modulate several key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Apoptosis Induction

Oridonin induces apoptosis in various cancer cells through both intrinsic and extrinsic pathways.[2][3][6] It can upregulate the expression of pro-apoptotic proteins like Bax, Apaf-1, and cytochrome c, while downregulating the anti-apoptotic protein Bcl-2.[2] This leads to the activation of caspase-3 and subsequent PARP cleavage, culminating in programmed cell death.[2][3]

Oridonin Oridonin Bcl2 Bcl-2 Oridonin->Bcl2 Bax Bax Oridonin->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Oridonin Oridonin PI3K PI3K Oridonin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Survival Survival mTOR->Survival Oridonin Oridonin ROS ROS Oridonin->ROS AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Start Start Cell_Culture Cell Culture Start->Cell_Culture Oridonin_Treatment Oridonin Treatment (Dose & Time Course) Cell_Culture->Oridonin_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Oridonin_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Oridonin_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Target Proteins) Oridonin_Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

High-Throughput Screening Assays for Oridonin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anticancer and anti-inflammatory properties.[1][2][3][4] Preclinical studies have demonstrated that Oridonin exerts its therapeutic effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and STAT3.[1] High-throughput screening (HTS) assays are essential tools for the rapid and efficient evaluation of Oridonin's bioactivity, enabling the identification of its molecular targets and the assessment of its therapeutic potential. This document provides detailed application notes and protocols for a suite of HTS assays designed to characterize the bioactivity of Oridonin.

Data Presentation: Quantitative Bioactivity of Oridonin

The following tables summarize the reported cytotoxic and apoptotic effects of Oridonin across various human cancer cell lines.

Table 1: Cytotoxicity of Oridonin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
AGSGastric Cancer5.995 ± 0.74124CCK-8
AGSGastric Cancer2.627 ± 0.32448CCK-8
AGSGastric Cancer1.931 ± 0.15672CCK-8
HGC27Gastric Cancer14.61 ± 0.60024CCK-8
HGC27Gastric Cancer9.266 ± 0.40948CCK-8
HGC27Gastric Cancer7.412 ± 0.51272CCK-8
MGC803Gastric Cancer15.45 ± 0.5924CCK-8
MGC803Gastric Cancer11.06 ± 0.40048CCK-8
MGC803Gastric Cancer8.809 ± 0.15872CCK-8
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672SRB
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372SRB
U2OSOsteosarcoma3024Cell Viability Assay
K562Leukemia0.95Not SpecifiedNot Specified
BEL-7402Liver Cancer1.39Not SpecifiedNot Specified
BGC-7901Gastric Cancer1.05Not SpecifiedNot Specified
HCC-1806Breast Cancer0.18Not SpecifiedNot Specified

IC50 values represent the concentration of Oridonin required to inhibit cell growth by 50%. Data compiled from multiple sources.

Table 2: Apoptotic Effects of Oridonin

Cell LineCancer TypeOridonin Concentration (µM)Apoptotic Cells (%)Exposure Time (h)Assay Method
HGC-27Gastric Cancer1026.324Flow Cytometry
HGC-27Gastric Cancer1550.124Flow Cytometry
HGC-27Gastric Cancer2052.424Flow Cytometry
SNU-216Gastric Cancer40Increased vs. Control24Flow Cytometry
SNU-216Gastric Cancer80Increased vs. Control24Flow Cytometry
T24Bladder Cancerup to 168.62 ± 2.306Not SpecifiedAnnexin V/PI Staining
TE-8Esophageal Squamous Cell Carcinoma2012.5 (Early)24Annexin V/PI Staining
TE-8Esophageal Squamous Cell Carcinoma4020.3 (Early)24Annexin V/PI Staining
TE-2Esophageal Squamous Cell Carcinoma4053.72 (Early)24Annexin V/PI Staining

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Oridonin and the general workflow for high-throughput screening of its bioactivity.

Oridonin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_nfkb NF-κB Pathway Inhibition cluster_stat3 STAT3 Pathway Inhibition Oridonin Oridonin Apoptosis Apoptosis Oridonin->Apoptosis induces Cell_Cycle_Arrest G2/M or G0/G1 Arrest Oridonin->Cell_Cycle_Arrest induces NFkB_Inhibition NF-κB Inhibition Oridonin->NFkB_Inhibition inhibits STAT3_Inhibition STAT3 Inhibition Oridonin->STAT3_Inhibition inhibits Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bax_up Bax Upregulation Apoptosis->Bax_up Bcl2_down Bcl-2 Downregulation Apoptosis->Bcl2_down p65_translocation_inhibition Inhibition of p65 Translocation NFkB_Inhibition->p65_translocation_inhibition IkBa_degradation_inhibition Inhibition of IκBα Degradation NFkB_Inhibition->IkBa_degradation_inhibition STAT3_phosphorylation_inhibition Inhibition of STAT3 Phosphorylation STAT3_Inhibition->STAT3_phosphorylation_inhibition

Caption: Oridonin's multifaceted mechanism of action.

HTS_Workflow cluster_screening High-Throughput Screening Workflow Plate_Cells Plate Cells in Microtiter Plates Add_Oridonin Add Oridonin (and Controls) Plate_Cells->Add_Oridonin Incubate Incubate Add_Oridonin->Incubate Assay_Specific_Steps Perform Assay-Specific Steps (e.g., add reagents) Incubate->Assay_Specific_Steps Read_Plate Read Plate (Spectrophotometer, Imager) Assay_Specific_Steps->Read_Plate Data_Analysis Data Analysis (IC50, % Inhibition, etc.) Read_Plate->Data_Analysis

Caption: General workflow for HTS of Oridonin bioactivity.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells.

Protocol (MTT Assay):

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Oridonin in culture medium. Remove the old medium from the wells and add 100 µL of the Oridonin dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Note: The CCK-8 assay is a simpler alternative that does not require a solubilization step.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Plating and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Oridonin as described for the viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

NF-κB Activation Assay (High-Content Screening)

Principle: This imaging-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation. Oridonin's inhibitory effect on this translocation can be measured.

Protocol:

  • Cell Plating: Seed cells (e.g., HeLa or HUVEC) in a 384-well imaging plate.

  • Compound Treatment: Pre-incubate cells with Oridonin or vehicle control for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNF-α (10 ng/mL), to the wells (except for the negative control). Incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against NF-κB p65 and a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of p65.

  • Data Analysis: Calculate the ratio of nuclear to cytoplasmic p65 fluorescence to determine the extent of translocation and the inhibitory effect of Oridonin.

STAT3 Activation Assay (Phospho-STAT3 ELISA)

Principle: This ELISA-based assay measures the level of phosphorylated STAT3 (at Tyr705), which is indicative of its activation.

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with Oridonin followed by stimulation with a STAT3 activator (e.g., IL-6).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • ELISA:

    • Add cell lysates to a microplate pre-coated with a capture antibody for total STAT3.

    • Incubate to allow STAT3 to bind.

    • Wash the wells and add a detection antibody that specifically recognizes phosphorylated STAT3 (p-STAT3 Tyr705).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution to produce a colorimetric signal.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Normalize the p-STAT3 signal to the total STAT3 level and determine the inhibitory effect of Oridonin.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the comprehensive evaluation of Oridonin's bioactivity. These protocols can be adapted for screening Oridonin derivatives and for investigating its mechanism of action in various disease models. The quantitative data and workflow diagrams presented herein serve as a valuable resource for researchers in the fields of natural product drug discovery and cancer biology.

References

Odonicin: A Powerful Tool for Interrogating Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Odonicin, a natural diterpenoid compound, has emerged as a significant agent in the study of inflammatory processes. Its ability to modulate key signaling pathways involved in the inflammatory response makes it a valuable tool for researchers in immunology, pharmacology, and drug discovery. These application notes provide a comprehensive overview of the use of this compound to investigate anti-inflammatory mechanisms, complete with detailed experimental protocols and quantitative data to guide your research.

Key Anti-Inflammatory Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting several critical signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB, primarily by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, p38, and JNK, plays a pivotal role in cellular responses to external stressors, including inflammatory stimuli. This compound has been demonstrated to suppress the phosphorylation of key MAPK proteins like p38 and ERK, thereby attenuating downstream inflammatory signaling.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This compound has been identified as an inhibitor of the NLRP3 inflammasome, reducing the secretion of IL-1β.[1]

Quantitative Data: Inhibitory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers. These values can serve as a reference for dose-response studies.

In Vitro Assay Cell Line Stimulant Measured Marker IC50 Value
Nitric Oxide ProductionRAW 264.7 MacrophagesLPSNitric Oxide (NO)~7.4 µM[2]
Pro-inflammatory Cytokine ProductionLPS-stimulated MacrophagesLPSTNF-αVaries by study
Pro-inflammatory Cytokine ProductionLPS-stimulated MacrophagesLPSIL-6Varies by study
NLRP3 Inflammasome ActivationMacrophagesLPS + ATP/NigericinIL-1β SecretionVaries by study
In Vivo Model Animal Model Inducing Agent Dosage of this compound Observed Effect
Acute InflammationRat/MouseCarrageenan20 mg/kg (oral)Significant reduction in paw edema[1][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general experimental workflow for its evaluation.

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines MAPK Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 P ERK ERK MAPKK->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors This compound This compound This compound->MAPKK Inhibits Phosphorylation InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes NLRP3 Inflammasome Inhibition by this compound cluster_signals Activation Signals cluster_cytoplasm Cytoplasm Signal1 Signal 1 (e.g., LPS) proIL1b_gene pro-IL-1β Gene Signal1->proIL1b_gene Upregulates Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Signal2->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruits proCasp1 Pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage proIL1b Pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β (Secreted) proIL1b->IL1b This compound This compound This compound->NLRP3_active Inhibits Assembly Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: Hypothesis This compound has anti-inflammatory effects invitro In Vitro Assays (e.g., RAW 264.7 Macrophages) start->invitro data_analysis Data Analysis and Interpretation invitro->data_analysis stimulatetreat stimulatetreat invivo In Vivo Model (e.g., Carrageenan-induced Paw Edema) invivo->data_analysis administerinduce administerinduce conclusion Conclusion: Elucidation of Anti-inflammatory Mechanism data_analysis->conclusion stimulate Stimulate with LPS treat Treat with this compound (Dose-response) no_assay Nitric Oxide Assay (Griess Reagent) treat->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) treat->cytokine_assay pathway_analysis Pathway Analysis (Western Blot for p-IκBα, p-p38) treat->pathway_analysis nlrp3_assay NLRP3 Inflammasome Assay (ELISA for IL-1β) treat->nlrp3_assay no_assay->invivo cytokine_assay->invivo pathway_analysis->invivo nlrp3_assay->invivo administer Administer this compound induce Induce Inflammation (Carrageenan Injection) measure Measure Paw Edema induce->measure tissue_analysis Tissue Analysis (Cytokines, Histology) measure->tissue_analysis

References

Odonicin: Application Notes and Protocols for a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Odonicin (also known as Oridonin), a natural diterpenoid compound, as a potential antimicrobial agent. This document details its antimicrobial activity against a range of pathogens, its mechanism of action, and protocols for key experimental assays.

Antimicrobial Activity of this compound

This compound has demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against selected microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus-125[1]
Staphylococcus aureus (Methicillin-resistant)USA30064[2]
Bacillus subtilis-31.2[1]
Aeromonas hydrophilaAS 1.1801100[1]
Pseudomonas aeruginosaPAO1125
Mycobacterium phlei-16

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBC (µg/mL)Reference
Staphylococcus aureus (Methicillin-resistant)USA300512

Mechanism of Action

This compound exerts its antimicrobial effect through a multi-targeted approach, primarily by disrupting bacterial cell integrity and interfering with essential cellular processes.

  • Cell Membrane and Wall Damage: this compound increases the permeability of the bacterial cell membrane and cell wall. This leads to the leakage of intracellular components, such as nucleic acids, and disrupts the electrochemical potential of the membrane.

  • Inhibition of Protein and Nucleic Acid Synthesis: The compound has been shown to inhibit the synthesis of soluble proteins and DNA in bacteria, thereby hindering their growth and replication.

  • Anti-biofilm Activity: this compound effectively inhibits the formation of biofilms by pathogenic bacteria such as Staphylococcus aureus. This is crucial as biofilms are a major contributor to antibiotic resistance and persistent infections.

  • Quorum Sensing Inhibition: The anti-biofilm activity of this compound is linked to its ability to interfere with quorum sensing, a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.

Below is a diagram illustrating the proposed antibacterial mechanism of this compound.

Odonicin_Mechanism Antibacterial Mechanism of this compound cluster_effects Cellular Effects cluster_outcomes Bactericidal/Bacteriostatic Outcomes This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Targets Membrane_Damage Increased Cell Membrane & Wall Permeability Macromolecule_Inhibition Inhibition of Protein & Nucleic Acid Synthesis Biofilm_Inhibition Inhibition of Biofilm Formation QS_Inhibition Quorum Sensing Inhibition Leakage Leakage of Intracellular Components Membrane_Damage->Leakage Metabolic_Disruption Disruption of Cellular Metabolism & Growth Macromolecule_Inhibition->Metabolic_Disruption Reduced_Virulence Reduced Virulence Biofilm_Inhibition->Reduced_Virulence QS_Inhibition->Biofilm_Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Metabolic_Disruption->Cell_Death Reduced_Virulence->Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key assays to evaluate the antimicrobial potential of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

  • Mueller-Hinton Agar (B569324) (MHA) plates

Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard, OD₆₀₀ ≈ 0.08-0.1).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

  • MBC Determination:

    • Take 10 µL from each well that shows no visible growth and plate it onto an MHA plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

MIC_MBC_Workflow Workflow for MIC and MBC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_for_mbc Plate aliquots from clear wells onto Agar Plates read_mic->plate_for_mbc incubate_mbc Incubate Agar Plates at 37°C for 24h plate_for_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound stock solution

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

  • 96-well flat-bottom polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • 33% Glacial Acetic Acid or 95% Ethanol (B145695)

  • Microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension as described in the MIC protocol, but in TSB with glucose. Adjust the final concentration to approximately 1 x 10⁷ CFU/mL.

  • Treatment and Incubation:

    • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of different concentrations of this compound (typically sub-MIC values) to the wells. Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Gently aspirate the planktonic cells from each well.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization and Quantification:

    • Add 200 µL of 33% glacial acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Cytotoxicity Assay (CCK-8 Method)

This protocol assesses the toxicity of this compound against mammalian cell lines to determine its therapeutic window.

Materials:

  • Mammalian cell line (e.g., human colon epithelial cells CRL-1790)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the medium and add fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Addition:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathway Modulation

In addition to its direct antimicrobial effects, this compound has been shown to modulate signaling pathways in mammalian cells, which can be relevant for its overall therapeutic effect, particularly in the context of infections that involve an inflammatory response. For instance, this compound has been reported to inhibit the NF-κB signaling pathway.

NFkB_Pathway Inhibition of NF-κB Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB pathway.

Conclusion

This compound presents a promising profile as a potential antimicrobial agent with a multi-faceted mechanism of action that includes direct bactericidal effects and anti-biofilm activity. Its ability to modulate host inflammatory responses further enhances its therapeutic potential. The protocols provided herein offer a standardized approach for the continued investigation and development of this compound as a novel antimicrobial drug. Further research is warranted to explore its efficacy in in vivo models and to fully elucidate its molecular targets.

References

Investigating the Neuroprotective Effects of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To address the query on "Odonicin," our research indicates that this may be a variant or misspelling of two distinct neuroprotective compounds: Octadecaneuropeptide (ODN) and Oridonin. Both have demonstrated significant potential in preclinical studies. Therefore, this document provides detailed application notes and protocols for both compounds to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

Section 1: Octadecaneuropeptide (ODN)

Octadecaneuropeptide (ODN) is a gliopeptide derived from the diazepam-binding inhibitor (DBI) and has shown potent neuroprotective effects in models of Parkinson's and Alzheimer's disease.[1][2][3][4] It functions by mitigating neuroinflammation, oxidative stress, and apoptosis.[1]

Quantitative Data Summary

The neuroprotective effects of ODN have been quantified in various preclinical models. The tables below summarize key findings.

Table 1: Neuroprotective Effects of ODN in an MPTP-Induced Mouse Model of Parkinson's Disease

ParameterTreatment GroupResultReference
Gene Expression (SNpc)
Bax (pro-apoptotic)MPTPSignificant Increase
MPTP + ODNBlocked MPTP-induced increase
Bcl-2 (anti-apoptotic)MPTPSignificant Decrease
MPTP + ODNBlocked MPTP-induced decrease
Caspase-3 Activity
Substantia nigra pars compacta (SNpc)MPTPSignificant Increase
MPTP + ODNBlocked MPTP-induced increase
StriatumMPTPSignificant Increase
MPTP + ODNBlocked MPTP-induced increase
Reactive Oxygen Species (ROS)
SNpcMPTP+44% increase vs. saline
MPTP + ODNPrevented MPTP-induced increase
StriatumMPTP+77% increase vs. saline
MPTP + ODNPrevented MPTP-induced increase

Table 2: Neuroprotective Effects of ODN in an Aβ-Induced Mouse Model of Alzheimer's Disease

ParameterTreatment GroupResultReference
Aβ Generation Aβ-treated 2EB2 cells + ODNDecreased Aβ generation by downregulating amyloidogenic AβPP processing
Oxidative Stress Aβ-treated primary cultured cells and mice + ODNDramatic increase in antioxidants and decrease in pro-oxidants
Apoptosis Aβ-treated primary cultured cells and mice + ODNRestored mitochondrial membrane potential, intracellular Ca2+ and cleaved caspase-3 levels
Cognitive Function Aβ-treated mice + intracerebroventricular injection of ODNAttenuated cognitive impairments and long-term potentiation deficits
Experimental Protocols

1. In Vivo MPTP-Induced Parkinson's Disease Model

  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection. A typical dosing regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.

  • ODN Treatment: A single intracerebroventricular (i.c.v.) injection of ODN (e.g., 10 ng) is administered 1 hour after the last MPTP injection.

  • Endpoint Analysis (7 days post-treatment):

    • Immunohistochemistry: Analyze the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta and the density of TH-positive fibers in the striatum.

    • Gene Expression Analysis (RT-qPCR): Isolate RNA from the SNpc and striatum to quantify the mRNA levels of Bax, Bcl-2, and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).

    • Enzyme Activity Assays: Prepare tissue homogenates from the SNpc and striatum to measure caspase-3 activity and markers of oxidative stress (e.g., ROS levels, lipid peroxidation).

2. In Vitro Hydrogen Peroxide-Induced Oxidative Stress Model

  • Cell Culture: Primary rat astrocytes or neuronal cell lines (e.g., N2a).

  • Induction of Oxidative Stress: Expose cells to hydrogen peroxide (H₂O₂) at a concentration determined by a dose-response curve (e.g., 300 µM).

  • ODN Treatment: Pre-incubate cells with ODN (e.g., 0.1 nM) for 30 minutes prior to H₂O₂ exposure.

  • Endpoint Analysis:

    • Cell Viability Assay (MTT or LDH assay): Measure cell viability at various time points after H₂O₂ exposure.

    • Apoptosis Assays (e.g., TUNEL staining, caspase-3 activity): Quantify the extent of apoptosis.

    • Western Blot Analysis: Analyze the expression levels of key signaling proteins (e.g., phosphorylated ERK, Bax, Bcl-2).

    • cAMP Measurement: Quantify intracellular cAMP levels using a radioimmunoassay to assess the activation of the PKA pathway.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of ODN are mediated through the activation of a metabotropic receptor, leading to the stimulation of PKA, PKC, and MAPK/ERK signaling pathways.

ODN_Signaling_Pathway ODN Octadecaneuropeptide (ODN) ODN_R ODN Metabotropic Receptor ODN->ODN_R PKA PKA ODN_R->PKA activates PKC PKC ODN_R->PKC activates MAPK_ERK MAPK/ERK PKA->MAPK_ERK PKC->MAPK_ERK Bax Bax (Pro-apoptotic) MAPK_ERK->Bax Bcl2 Bcl-2 (Anti-apoptotic) MAPK_ERK->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection

ODN Signaling Pathway

Experimental_Workflow_ODN start Start: In Vivo or In Vitro Model of Neurodegeneration treatment Treatment with ODN start->treatment behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) treatment->behavioral biochemical Biochemical Assays (e.g., Western Blot, qPCR, ELISA) treatment->biochemical histological Histological Analysis (e.g., Immunohistochemistry, TUNEL) treatment->histological data_analysis Data Analysis and Interpretation behavioral->data_analysis biochemical->data_analysis histological->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

General Experimental Workflow for ODN

Section 2: Oridonin

Oridonin is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has demonstrated neuroprotective effects in models of traumatic brain injury and ischemic stroke, primarily through its anti-inflammatory properties.

Quantitative Data Summary

The neuroprotective effects of Oridonin have been quantified in various preclinical models. The tables below summarize key findings.

Table 3: Neuroprotective Effects of Oridonin in a Mouse Model of Traumatic Brain Injury (TBI)

ParameterTreatment GroupResultReference
NLRP3 Inflammasome Components
NLRP3, ASC, Caspase-1 expressionTBI + VehicleSignificantly Increased
TBI + Oridonin (10 mg/kg)Significantly Decreased
Inflammatory Cytokines
IL-1β, IL-18 secretionTBI + VehicleSignificantly Increased
TBI + Oridonin (10 mg/kg)Significantly Reduced
Neurological Outcomes
Brain EdemaTBI + VehiclePresent
TBI + Oridonin (10 mg/kg)Alleviated
Cortical Lesion VolumeTBI + VehicleIncreased
TBI + Oridonin (10 mg/kg)Reduced
Neurological DeficitsTBI + VehiclePresent
TBI + Oridonin (10 mg/kg)Attenuated

Table 4: Neuroprotective Effects of Oridonin in a Mouse Model of Ischemic Stroke (tMCAO)

ParameterTreatment GroupResultReference
Neuronal Loss tMCAO + VehicleSignificant Neuronal Loss
tMCAO + Oridonin (5, 10, 20 mg/kg)Attenuated Neuronal Loss
Mitochondrial Function tMCAO + VehicleImpaired
tMCAO + OridoninRestored
Caspase-9-dependent Apoptosis tMCAO + VehicleInduced
tMCAO + OridoninInhibited
Experimental Protocols

1. In Vivo Traumatic Brain Injury (TBI) Model

  • Animal Model: Adult male C57BL/6 mice.

  • Induction of TBI: Utilize a closed-head injury model, such as the weight-drop method.

  • Oridonin Treatment: Administer Oridonin (e.g., 10 mg/kg) via intraperitoneal injection within 30 minutes after TBI, followed by daily injections.

  • Endpoint Analysis:

    • Western Blot Analysis: Analyze the expression of NLRP3 inflammasome components (NLRP3, ASC, caspase-1) in the pericontusional cerebral cortex 24 hours post-TBI.

    • ELISA: Measure the levels of IL-1β and IL-18 in brain tissue homogenates.

    • Histology: Assess brain edema (wet/dry weight method) and cortical lesion volume (e.g., with TTC staining).

    • Behavioral Testing: Evaluate neurological deficits using a modified neurological severity score (mNSS) over a 14-day period.

2. In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model

  • Animal Model: Adult male mice.

  • Induction of Stroke: Perform transient middle cerebral artery occlusion for a specified duration (e.g., 60 minutes), followed by reperfusion.

  • Oridonin Treatment: Administer Oridonin (5, 10, or 20 mg/kg) via intraperitoneal injection at the beginning of reperfusion.

  • Endpoint Analysis:

    • Histology: Assess infarct volume and neuronal loss (e.g., with Nissl staining) at 24 hours post-reperfusion.

    • Mitochondrial Function Assays: Isolate mitochondria from brain tissue to measure mitochondrial membrane potential (e.g., with JC-1 staining) and ROS production (e.g., with MitoSOX).

    • Apoptosis Assays: Perform TUNEL staining and Western blot for cleaved caspase-9 to assess apoptosis in the ischemic penumbra.

Signaling Pathways and Experimental Workflows

Oridonin's neuroprotective effects are largely attributed to its inhibition of the NLRP3 inflammasome and activation of the Nrf2 antioxidant pathway.

Oridonin_Signaling_Pathway Oridonin Oridonin NLRP3 NLRP3 Inflammasome Oridonin->NLRP3 Nrf2 Nrf2 Pathway Oridonin->Nrf2 Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b_IL18 IL-1β & IL-18 Caspase1->IL1b_IL18 cleaves pro-forms to active forms Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation Neuroprotection Neuroprotection Antioxidant Antioxidant Response Nrf2->Antioxidant

Oridonin Signaling Pathway

Experimental_Workflow_Oridonin start Start: In Vivo Model of TBI or Ischemic Stroke treatment Treatment with Oridonin start->treatment neurobehavioral Neurobehavioral Assessment (e.g., mNSS, cognitive tests) treatment->neurobehavioral molecular Molecular Analysis (e.g., Western Blot for NLRP3, ELISA for cytokines) treatment->molecular histopathological Histopathological Examination (e.g., Lesion volume, neuronal survival) treatment->histopathological data_analysis Data Analysis and Correlation neurobehavioral->data_analysis molecular->data_analysis histopathological->data_analysis conclusion Conclusion on Neuroprotective Mechanisms data_analysis->conclusion

General Experimental Workflow for Oridonin

References

Application Notes and Protocols for the Total Synthesis of (-)-Oridonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the first enantioselective total synthesis of (-)-Oridonin, a potent anti-inflammatory and anticancer natural product. The methodology described herein is based on the groundbreaking work of Luo and coworkers, who achieved the synthesis through a novel interrupted Nazarov reaction.[1][2][3][4]

Oridonin, an ent-kaurane diterpenoid isolated from Rabdosia rubescens, has garnered significant interest for its diverse biological activities. Its complex, highly oxidized, and sterically congested polycyclic skeleton presented a formidable challenge for chemical synthesis.[2] This document aims to provide researchers with the necessary information to understand and potentially replicate this landmark synthesis.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach, disconnecting the complex structure of (-)-Oridonin back to simpler, achiral starting materials. The key disconnections involve late-stage functional group manipulations and two strategic 1,2-migrations to simplify the carbocyclic core. The central tetracyclic skeleton is envisioned to be constructed via an innovative interrupted Nazarov/Hosomi-Sakurai cascade reaction.

G oridonin (-)-Oridonin (2) intermediate3 Late-stage intermediate (3) oridonin->intermediate3 Late-stage redox manipulations epoxide4 Epoxide (4) intermediate3->epoxide4 1,2-migration & deprotection intermediate5 Acyloin intermediate (5) epoxide4->intermediate5 Acyloin rearrangement (1,2-migration) intermediate6 Tetracyclic core (6) intermediate5->intermediate6 Ring contraction ketone8a Nazarov precursor (8a) intermediate6->ketone8a Interrupted Nazarov/ Hosomi-Sakurai cascade synthon9 Monocyclic synthon (+)-9 ketone8a->synthon9 synthon10 Monocyclic synthon (+)-10 ketone8a->synthon10

Figure 1: Retrosynthetic analysis of (-)-Oridonin.

Overall Synthetic Strategy

The forward synthesis begins with the preparation of two key monocyclic synthons, which are then coupled to form the precursor for the pivotal Nazarov/Hosomi-Sakurai cascade. This cascade reaction efficiently assembles the tetracyclic core of Oridonin. Subsequent ring rearrangements and a series of carefully orchestrated late-stage redox manipulations install the requisite functional groups to complete the total synthesis.

G starting_materials Simple Starting Materials synthon9 Synthon (+)-9 starting_materials->synthon9 synthon10 Synthon (+)-10 starting_materials->synthon10 ketone8b Nazarov Precursor (+)-8b synthon9->ketone8b synthon10->ketone8b Coupling tetracycle11 Tetracycle (-)-11 ketone8b->tetracycle11 Nazarov/Hosomi-Sakurai cascade aldehyde25 Aldehyde (-)-25 tetracycle11->aldehyde25 Singlet oxygen ene reaction & acetylation intermediate28 Intermediate (-)-28 aldehyde25->intermediate28 Semipinacol rearrangement intermediate30 Diol (-)-30 intermediate28->intermediate30 Ring rearrangement & dihydroxylation intermediate3 Intermediate (-)-3 intermediate30->intermediate3 Diol cleavage & reduction oridonin (-)-Oridonin (2) intermediate3->oridonin Final oxidation

Figure 2: Overall workflow of the total synthesis of (-)-Oridonin.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of (-)-Oridonin.

Table 1: Synthesis of Key Fragments

Starting MaterialProductNumber of StepsOverall Yield
Commercially available materialsSynthon (+)-9615%
Commercially available materialsSynthon (+)-10713%

Table 2: Key Transformations and Yields

Reaction StepReactant(s)ProductYield
Coupling and Oxidation(+)-9 and (+)-10(+)-8b61% (2 steps)
Nazarov/Hosomi-Sakurai Cascade & Ene Reaction(+)-8b(-)-2543% (2 steps)
Semipinacol Rearrangement(-)-25(-)-2870%
Ring Rearrangement(-)-28Ketone (31)57%
DihydroxylationEnone (29)Diol (30)70% (2 steps)
Diol Cleavage and ReductionKetone (31)(-)-369% (2 steps)
Final Oxidation(-)-3(-)-Oridonin (2)47%

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (-)-Oridonin.

Protocol 1: Synthesis of Nazarov Precursor (+)-8b

This protocol describes the coupling of synthons (+)-9 and (+)-10, followed by oxidation to yield the dienone precursor for the Nazarov cyclization.

  • Coupling of (+)-9 and (+)-10:

    • To a solution of vinyl bromide (+)-9 in a mixture of Et2O and THF at -78 °C, add t-BuLi.

    • After stirring, add a solution of aldehyde (+)-10.

    • The reaction mixture is stirred until completion and then quenched.

    • The crude product, a pair of diastereomeric secondary alcohols, is purified by column chromatography.

  • Oxidation to (+)-8b:

    • To a solution of the secondary alcohols in DMF at 0 °C, add pyridinium (B92312) dichromate (PDC).

    • The reaction is stirred until the starting material is consumed.

    • The reaction is worked up and the crude product is purified by flash chromatography to afford (+)-8b.

    • Yield: 61% over two steps.

Protocol 2: Interrupted Nazarov/Hosomi-Sakurai Cascade

This is the key strategic step for the construction of the tetracyclic core of Oridonin.

G ketone8b Dienone (+)-8b oxyallyl_cation Oxyallyl Cation (7a) ketone8b->oxyallyl_cation Lewis Acid Activation lewis_acid EtAlCl2 lewis_acid->ketone8b nazarov_cyclization 4π-electrocyclization (Nazarov) oxyallyl_cation->nazarov_cyclization hosomi_sakurai Allylsilane trapping (Hosomi-Sakurai) nazarov_cyclization->hosomi_sakurai tetracycle11 Tetracycle (-)-11 hosomi_sakurai->tetracycle11

References

Application Notes and Protocols: Oridonin Derivatization for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oridonin (B1677485), an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncology research due to its wide spectrum of biological activities, including potent anti-inflammatory and anticancer effects.[1] It exerts its anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), promoting autophagy, and causing cell cycle arrest in numerous cancer cell types.[2][3] Despite its therapeutic potential, the clinical application of oridonin is hampered by limitations like poor water solubility and modest bioavailability.[3][4] To address these shortcomings and to enhance its therapeutic efficacy, extensive efforts have been made to synthesize and evaluate oridonin derivatives. These structure-activity relationship (SAR) studies aim to identify novel analogs with improved pharmacological profiles, providing valuable insights for the development of potent anticancer drug candidates.

This document provides detailed application notes on the derivatization of oridonin, summarizes key SAR findings, and offers standardized protocols for the synthesis and biological evaluation of its analogs.

Structure-Activity Relationship (SAR) Summary

The chemical structure of oridonin features several reactive sites amenable to modification, primarily the hydroxyl groups at C-1 and C-14, and the exocyclic double bond at C-17. SAR studies have revealed that modifications at these positions can significantly influence the compound's cytotoxic activity.

  • Modifications at C-1 and C-14: The hydroxyl groups at positions C-1 and C-14 are common targets for derivatization. Introducing various acyl or other functional groups at these positions has been shown to enhance cytotoxicity. For instance, several novel 1-O- and 14-O-derivatives of oridonin have exhibited stronger cytotoxicity against a range of cancer cell lines than the parent compound.

  • Modifications at C-17: The C-17 position has been modified using reactions like the Mizoroki-Heck reaction to introduce phenyl groups. However, studies suggest that the introduction of a C-17 phenyl group might have a negative effect on cytotoxicity. In contrast, coupling moieties via click chemistry at the C-14 position has been a more successful strategy, often retaining or enhancing the anticancer activity.

  • A-Ring Modifications: Selective transformations of the A-ring of related terpenoids have been explored to generate novel compounds. While not as common for oridonin itself, this strategy has been effective for other triterpenoids, suggesting a potential avenue for future oridonin SAR studies.

Quantitative Data: Cytotoxicity of Oridonin Derivatives

The following tables summarize the in vitro cytotoxic activities (IC₅₀ values in µM) of representative oridonin derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀, µM) of C-1 and C-14 Modified Oridonin Derivatives

Compound Modification HL-60 BEL-7402 A549 BGC-7901 SW-480 B16
Oridonin - >40 26.15 >40 >40 >40 26.15
Ib 1-O-acetyl-14-O-(4-chlorobenzoyl) 0.84 1.89 3.11 2.56 3.98 1.95
IIg 14-O-(2-furoyl) 1.98 1.00 2.56 3.11 4.21 2.01
9 14-O-(N,N-dimethylaminoacetyl) - 0.50 - - - -

Data sourced from multiple studies.

Table 2: Cytotoxicity (IC₅₀, µM) of C-14 Triazole-Containing Oridonin Derivatives

Compound Modification PC-3 A549 K562
Oridonin - 8.52 11.23 9.87
23 14-O-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy 2.15 3.48 4.56

Data indicates that triazole moieties can enhance cytotoxic activity.

Table 3: Cytotoxicity (IC₅₀, µM) of Novel Oridonin Derivatives

Compound Modification MCF-7 HCT116 A375 HepG2 A549
Oridonin - 2.2 >20 >20 >20 >20
4b 14-O-(4-fluorophenylacetyl) 0.3 1.5 1.8 2.1 2.5

Compound 4b was found to be 7.4-fold more active than oridonin against MCF-7 cells.

Signaling Pathways and Mechanism of Action

Oridonin and its derivatives primarily exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction: The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. Treatment with active oridonin derivatives leads to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.

apoptosis_pathway Oridonin Oridonin Derivative ROS ↑ ROS Generation Oridonin->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Oridonin-induced intrinsic apoptosis pathway.

Cell Cycle Arrest: Oridonin derivatives can arrest the cell cycle at different phases (G1, S, or G2/M), preventing cancer cell proliferation. For example, derivative 23 was found to cause G2/M phase arrest in PC-3 cells, while other derivatives have been shown to induce G1 or S phase arrest in different cell lines. This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of oridonin derivatives.

Protocol 1: General Synthesis of 14-O-Acyl Oridonin Derivatives

This protocol describes a typical esterification reaction at the C-14 hydroxyl group of oridonin.

Materials:

  • Oridonin

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired Carboxylic Acid (e.g., 4-fluorophenylacetic acid)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve oridonin (1 equivalent) and the selected carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 14-O-acyl oridonin derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

synthesis_workflow start Dissolve Reactants (Oridonin, Acid, DMAP in DCM) cool Cool to 0°C start->cool add_dcc Add DCC cool->add_dcc react Stir at Room Temp (12-24h) add_dcc->react filter Filter Mixture react->filter wash Aqueous Workup (H₂O, NaHCO₃, Brine) filter->wash dry Dry & Concentrate wash->dry purify Silica Gel Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

General workflow for synthesizing oridonin derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Oridonin derivatives dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds (oridonin derivatives) and a vehicle control (DMSO) in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Add PI (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The derivatization of oridonin is a promising strategy for developing novel anticancer agents with enhanced potency and improved physicochemical properties. SAR studies have successfully identified key structural features that govern its cytotoxicity, with modifications at the C-1 and C-14 positions proving particularly effective. The protocols outlined here provide a framework for the synthesis and systematic biological evaluation of new oridonin analogs, facilitating the discovery of next-generation drug candidates for cancer therapy. Future research should continue to explore novel modifications and delivery systems to fully harness the therapeutic potential of the oridonin scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Oridonin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Oridonin for in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed protocols, and visual guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Oridonin and why is its solubility a concern for in vitro assays?

Oridonin is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has demonstrated potent anti-tumor, anti-inflammatory, and anti-bacterial properties in preclinical studies. However, Oridonin is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental outcomes. Proper dissolution is therefore critical for meaningful in vitro research.[1]

Q2: What is the recommended solvent for preparing Oridonin stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely used and recommended solvent for preparing Oridonin stock solutions for in vitro experiments. Oridonin exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be further diluted to working concentrations in cell culture media.[2] Ethanol is another organic solvent in which Oridonin is soluble, though typically to a lesser extent than DMSO.

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.5%. It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest Oridonin concentration being tested.

Q4: I am observing precipitation when I add my Oridonin stock solution to the cell culture medium. What should I do?

Precipitation upon dilution of the DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of Oridonin in your assay.

  • Increase the volume of media: Diluting the DMSO stock into a larger volume of media can help maintain solubility.

  • Use a gentle warming step: Briefly warming the solution in a 37°C water bath may aid in dissolution.

  • Consider co-solvents: In some cases, using a mixture of solvents or specific formulations can improve solubility, although this requires careful validation to ensure the co-solvents themselves do not affect the experimental outcome.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Oridonin powder will not dissolve in DMSO. 1. Low-quality or hydrated DMSO.2. Insufficient mixing.1. Use fresh, anhydrous, high-purity DMSO.2. Vortex the solution thoroughly. Gentle warming (37°C) or brief sonication can also be applied.
Precipitate forms immediately upon dilution in media. 1. The final concentration of Oridonin exceeds its aqueous solubility.2. Rapid addition of the DMSO stock to the media.1. Lower the final working concentration of Oridonin.2. Add the DMSO stock dropwise to the media while gently vortexing to ensure rapid mixing and dispersion.
Cell death is observed in the vehicle control group. The final concentration of DMSO is too high.Ensure the final DMSO concentration is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%). Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration.
Inconsistent results between experiments. 1. Incomplete dissolution of Oridonin stock.2. Degradation of Oridonin stock solution.1. Visually inspect the stock solution for any undissolved particles before each use. If necessary, briefly vortex or warm the solution.2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.

Quantitative Solubility Data

The following table summarizes the solubility of Oridonin in common laboratory solvents.

SolventSolubilityMolar Concentration (Approx.)Reference(s)
DMSO 62.5 - 73 mg/mL171.50 - 200.31 mM
Ethanol 34 mg/mL93.29 mM
Water Insoluble-

Experimental Protocols

Preparation of a 20 mM Oridonin Stock Solution in DMSO

Materials:

  • Oridonin powder (purity ≥98%)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh 7.29 mg of Oridonin powder (Molecular Weight: 364.44 g/mol ).

  • Dissolution: Add the weighed Oridonin to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously until the Oridonin is completely dissolved. A brief warming in a 37°C water bath can be used to facilitate dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C for short-term use or -80°C for long-term storage to minimize freeze-thaw cycles.

General Protocol for In Vitro Cell-Based Assays (e.g., MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • Oridonin stock solution (e.g., 20 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the Oridonin stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium and add the prepared Oridonin working solutions to the respective wells. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest Oridonin concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: For an MTT assay, add 10 µL of MTT solution to each well and incubate for 4 hours. Subsequently, remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

Visual Guides

Experimental Workflow for In Vitro Assays

G Experimental Workflow for In Vitro Assays with Oridonin cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Oridonin Stock (e.g., 20 mM in DMSO) prep_working Prepare Working Solutions (Dilute stock in media) prep_stock->prep_working treat_cells Treat Cells with Oridonin and Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform In Vitro Assay (e.g., MTT, Flow Cytometry) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: General workflow for conducting in vitro experiments using Oridonin.

Key Signaling Pathways Modulated by Oridonin

Oridonin has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

G Oridonin Inhibition of the PI3K/Akt Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

G Oridonin's Effect on VEGF Signaling Oridonin Oridonin VEGF VEGF Oridonin->VEGF inhibits expression VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PI3K, Notch) VEGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Oridonin suppresses angiogenesis by targeting VEGF signaling.

References

Oridonin Stability & Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols regarding the stability and degradation of Oridonin in common cell culture media. As "Odonicin" is likely a typographical error for Oridonin, a well-researched natural compound, this guide focuses on the latter.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of Oridonin in cell culture media crucial for my experiments?

A: The stability of Oridonin directly impacts the effective concentration exposed to your cells over the incubation period. If Oridonin degrades, its actual concentration will decrease over time, potentially leading to an underestimation of its potency (e.g., IC50 values) and inaccurate interpretation of experimental results. Understanding its stability is critical for ensuring reproducible and reliable data.

Q2: What are the primary factors that can influence Oridonin's stability in cell culture media?

A: Several factors can affect the stability of a small molecule like Oridonin in a complex aqueous environment like cell culture media:

  • pH: Studies have shown that the degradation of Oridonin is pH-dependent. The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis of its chemical structure. An acidic pH around 5 appears to be where it has the highest stability.[1]

  • Temperature: Standard cell culture incubation at 37°C accelerates chemical reactions, including degradation, compared to storage at 4°C or room temperature.[2]

  • Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components. Some of these, like reactive amino acids or metal ions, could potentially interact with and degrade Oridonin.

  • Light Exposure: Like many complex organic molecules, prolonged exposure to light can cause photodegradation. It is advisable to protect Oridonin solutions from light.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive compounds.[2]

Q3: What is the expected half-life of Oridonin in standard cell culture media like DMEM or RPMI-1640?

Q4: How should I prepare and store Oridonin stock solutions?

A: Oridonin is poorly soluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into small volumes in tightly sealed vials and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Oridonin Stability Issues

This guide addresses common problems researchers may face related to Oridonin's stability during in vitro experiments.

Problem Possible Causes Recommended Solutions
Inconsistent or non-reproducible experimental results (e.g., variable IC50 values). 1. Significant degradation of Oridonin during the experiment. 2. Inconsistent preparation of Oridonin working solutions. 3. Variability in incubation times.1. Perform a stability study to determine the half-life of Oridonin under your specific experimental conditions (see protocol below). 2. If degradation is significant, consider shorter incubation times or replenishing the media with freshly prepared Oridonin at set intervals. 3. Always prepare fresh working solutions from a frozen stock for each experiment. Ensure thorough mixing before adding to cultures.
Observed biological effect is much lower than expected from published literature. 1. Oridonin has degraded, lowering the effective concentration. 2. The compound has precipitated out of the media due to poor solubility. 3. Oridonin is binding to the plasticware (e.g., flasks, plates).1. Confirm the stability of your compound (see protocol below). 2. Visually inspect the media for any signs of precipitation after adding the Oridonin solution. If precipitation is suspected, test solubility by centrifuging a prepared solution and measuring the concentration in the supernatant. 3. To assess binding, incubate Oridonin in media in a cell-free well and measure its concentration over time. Using low-protein-binding plasticware can mitigate this issue.
High variability between replicates in a stability assay. 1. Inconsistent sample handling or processing. 2. Pipetting errors. 3. Issues with the analytical method (e.g., HPLC, LC-MS).1. Ensure uniform mixing and precise timing for sample collection and processing. 2. Use calibrated pipettes and proper techniques. 3. Validate your analytical method for linearity, precision, and accuracy.

Experimental Protocol: Assessing Oridonin Stability in Cell Culture Media

This protocol provides a detailed methodology to determine the stability of Oridonin in a specific cell culture medium under standard incubation conditions. The primary analytical method recommended is High-Performance Liquid Chromatography (HPLC) or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials
  • Oridonin powder

  • DMSO (spectroscopic grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum as required for the experiment

  • Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate

  • Calibrated pipettes and tips

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound not present in the sample)

  • HPLC or LC-MS/MS system

Methodology
  • Preparation of Solutions:

    • Oridonin Stock Solution (10 mM): Prepare a 10 mM stock solution of Oridonin in DMSO. Ensure it is fully dissolved.

    • Working Solution (e.g., 20 µM): Pre-warm the cell culture medium to 37°C. Prepare the working solution by diluting the 10 mM stock solution into the medium to achieve the desired final concentration (e.g., 20 µM). This concentration should be representative of what is used in your biological assays. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.2%).

  • Incubation and Sampling:

    • Dispense equal volumes (e.g., 1 mL) of the Oridonin working solution into sterile microcentrifuge tubes or wells of a plate, preparing at least three replicates for each time point.

    • Time Zero (T=0) Sample: Immediately after preparation, take the first sample. This is your T=0 reference.

    • Place the remaining samples in a humidified incubator at 37°C with 5% CO₂.

    • Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each sample collected, immediately add 3 volumes of ice-cold acetonitrile (e.g., 300 µL of ACN for every 100 µL of sample). If using an internal standard for LC-MS/MS, it should be in the ACN.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Analytical Quantification (HPLC/LC-MS/MS):

    • Analyze the concentration of Oridonin in the processed samples using a validated HPLC or LC-MS/MS method.

    • A C18 column is commonly used for the separation of Oridonin.

    • The mobile phase often consists of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile.

  • Data Analysis:

    • Calculate the average concentration or peak area of Oridonin from the triplicate samples at each time point.

    • Determine the percentage of Oridonin remaining at each time point relative to the T=0 concentration: % Remaining = (Concentration at time 't' / Concentration at T=0) x 100%

    • Plot the % Remaining against time to visualize the degradation curve.

    • Calculate the half-life (t½), which is the time it takes for 50% of the initial Oridonin concentration to degrade.

Quantitative Data Summary Table

After conducting the stability experiment, summarize your findings in a table for clear comparison.

Time Point (Hours)Mean Oridonin Concentration (µM) ± SD% Oridonin Remaining
0[Value ± SD]100%
2[Value ± SD][Value]%
4[Value ± SD][Value]%
8[Value ± SD][Value]%
24[Value ± SD][Value]%
48[Value ± SD][Value]%
72[Value ± SD][Value]%
Calculated Half-life (t½) \multicolumn{2}{c}{[Value] Hours }

Visualizations

Experimental Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing & Analysis prep_stock Prepare 10 mM Oridonin Stock in DMSO prep_work Dilute Stock into Pre-warmed Cell Culture Medium (e.g., 20 µM) prep_stock->prep_work aliquot Aliquot into Triplicates for each Time Point prep_work->aliquot sample_t0 Collect T=0 Sample IMMEDIATELY aliquot->sample_t0 incubate Incubate at 37°C, 5% CO₂ aliquot->incubate precip Add 3 vols Cold Acetonitrile (with Internal Standard) sample_t0->precip Process T=0 sample_tx Collect Samples at Time Points (2, 4, 8, 24, 48h...) incubate->sample_tx sample_tx->precip Process T=x centrifuge Vortex & Centrifuge to Pellet Protein precip->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant analysis Quantify Oridonin via HPLC or LC-MS/MS supernatant->analysis data_analysis data_analysis analysis->data_analysis Calculate % Remaining & Half-life

Caption: Workflow for determining Oridonin stability in cell culture media.

Signaling Pathway Diagram: Oridonin-Induced Apoptosis

Oridonin is known to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of the p53 tumor suppressor pathway and the Bcl-2 family of proteins, leading to caspase activation.

Oridonin_Apoptosis_Pathway cluster_p53 p53 Pathway Activation cluster_mito Mitochondrial Pathway oridonin Oridonin p53 p53 Activation oridonin->p53 bcl2 Bcl-2 (Anti-apoptotic) Expression oridonin->bcl2 bax Bax (Pro-apoptotic) Expression oridonin->bax p21 p21 Expression p53->p21 g1_arrest G1 Cell Cycle Arrest p21->g1_arrest cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway of Oridonin-induced apoptosis.

References

Technical Support Center: Optimizing Odonicin (Oridonin) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Odonicin, more commonly known as Oridonin, in in vivo experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate the effective design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Oridonin?

A1: Oridonin is a bioactive diterpenoid with both anticancer and anti-inflammatory properties. Its anticancer effects are largely attributed to the inhibition of the PI3K/Akt signaling pathway, which leads to cell cycle arrest and apoptosis.[1][2] In the context of inflammation, Oridonin has been identified as a direct and covalent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[3][4][5] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly and activation.

Q2: What is a typical starting dosage for Oridonin in mice?

A2: Based on published studies, a common dosage range for Oridonin in mouse models of cancer and inflammation is 10-40 mg/kg, administered intraperitoneally (i.p.). For instance, a dose of 20 mg/kg has been shown to be effective in reducing tumor growth in a sarcoma-180 solid tumor model. In a colon cancer xenograft model, doses of 10 and 20 mg/kg administered every three days were effective. For acute lung injury models, doses of 20 and 40 mg/kg have been used.

Q3: How should I prepare Oridonin for in vivo administration?

A3: Oridonin has low aqueous solubility, which presents a challenge for in vivo studies. To overcome this, it is often formulated as a nanosuspension or dissolved in a suitable vehicle. For experimental purposes, Oridonin can be dissolved in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline. It is crucial to first dissolve Oridonin in a small amount of DMSO and then dilute it with PEG and saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity to the animals.

Q4: What are the potential toxicities associated with Oridonin?

A4: The primary target organs for Oridonin-induced toxicity are the liver and kidneys, particularly at higher doses and with long-term administration. However, no significant systemic toxicity or differences in body weight have been observed in some studies at therapeutic doses. The LD50 of Oridonin in mice has been reported to be between 35-40 mg/kg. It is recommended to monitor for signs of toxicity, such as changes in body weight, behavior, and, if possible, liver enzyme levels.

Q5: Can Oridonin be administered orally?

A5: While Oridonin can be administered orally, it has low oral bioavailability (less than 5%) due to its poor water solubility and high first-pass metabolism. Intraperitoneal or intravenous injections are more common in preclinical in vivo studies to ensure more consistent systemic exposure.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of Oridonin during preparation for injection. Poor solubility of Oridonin in the chosen vehicle.1. Ensure Oridonin is fully dissolved in a minimal amount of DMSO before adding other co-solvents like PEG300 or Tween 80. 2. Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. 3. Prepare fresh solutions before each use. 4. Consider using a nanosuspension formulation for improved solubility and bioavailability.
No significant anti-tumor or anti-inflammatory effect observed. 1. Suboptimal dosage. 2. Inadequate bioavailability with the chosen administration route. 3. Insufficient treatment duration. 4. The specific cancer cell line or inflammation model is not sensitive to Oridonin's mechanism of action.1. Perform a dose-response study to determine the optimal dose for your specific model (e.g., 10, 20, 40 mg/kg). 2. Switch from oral to intraperitoneal (i.p.) or intravenous (i.v.) administration for better systemic exposure. 3. Extend the treatment period, monitoring for any signs of toxicity. 4. Confirm that the target signaling pathways (PI3K/Akt, NLRP3) are active in your model system.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). 1. Dosage is too high. 2. Vehicle toxicity (e.g., high concentration of DMSO). 3. Chronic toxicity with prolonged administration.1. Reduce the dosage of Oridonin. 2. Decrease the concentration of DMSO in the vehicle to less than 5-10%. 3. Consider a less frequent dosing schedule (e.g., every other day instead of daily). 4. Closely monitor animal health, including daily body weight measurements. If significant weight loss (>15-20%) occurs, consider euthanizing the animal.

Quantitative Data Summary

Parameter Animal Model Dosage Route of Administration Key Findings Reference
Anti-tumor Efficacy Sarcoma-180 tumor-bearing mice20 mg/kgi.p.60.23% tumor inhibition rate with nanosuspension.
Colon cancer (COLO205) xenograft mice10, 20 mg/kgi.p. (every 3 days)Significant suppression of tumor growth.
Colon cancer (DLD-1) orthotopic miceNot specifiedNot specifiedSuppression of colon cancer progression.
Anti-inflammatory Efficacy LPS-induced acute lung injury mice20, 40 mg/kgi.p.Alleviation of lung injury and inflammation.
LPS-induced acute lung injury mice40 mg/kgi.p. (3 times, every 8h)Increased survival rate from 40% to 67.5%.
Toxicity Mice35-40 mg/kgNot specifiedLD50.
Pharmacokinetics Rats20, 40, 80 mg/kgOralAbsolute bioavailability of 4.32%, 4.58%, and 10.80%, respectively.
MiceNot specifiedi.p.Bioavailability of 12.6%.

Experimental Protocols

Protocol 1: In Vivo Xenograft Colon Cancer Model

This protocol is a general guideline and may require optimization for specific cell lines and research questions.

1. Cell Culture and Preparation:

  • Culture human colon cancer cells (e.g., COLO205 or DLD-1) in appropriate media and conditions.
  • On the day of injection, harvest cells during their logarithmic growth phase.
  • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep cells on ice.

2. Animal Handling and Tumor Implantation:

  • Use 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).
  • Anesthetize the mice using an appropriate anesthetic agent.
  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
  • Monitor the mice for tumor growth.

3. Oridonin Preparation and Administration:

  • Prepare a stock solution of Oridonin in DMSO.
  • On the day of injection, dilute the stock solution with a vehicle such as a mixture of PEG300 and saline to the desired final concentration (e.g., 10 or 20 mg/kg). The final DMSO concentration should be below 10%.
  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
  • Administer Oridonin or the vehicle control intraperitoneally (i.p.) at the determined dosage and schedule (e.g., every 3 days for 30 days).

4. Monitoring and Endpoint:

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
  • Monitor the body weight of the mice weekly to assess toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This protocol provides a framework for inducing and evaluating ALI in mice.

1. Animal and Reagent Preparation:

  • Use 6-8 week old mice (e.g., C57BL/6).
  • Prepare a solution of LPS from E. coli in sterile, pyrogen-free saline.

2. Oridonin Administration:

  • Prepare Oridonin for i.p. injection as described in Protocol 1.
  • Administer Oridonin (e.g., 20 or 40 mg/kg) or vehicle control to the mice 1 hour prior to LPS challenge.

3. Induction of Acute Lung Injury:

  • Anesthetize the mice.
  • Induce ALI by intratracheal or intranasal instillation of LPS (e.g., 5 mg/kg). A detailed protocol for intratracheal instillation can be found in the literature.

4. Assessment of Lung Injury:

  • Euthanize the mice at a predetermined time point after LPS administration (e.g., 6, 12, or 24 hours).
  • Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration and cytokine levels.
  • Harvest lung tissue for histological analysis (H&E staining), measurement of wet/dry weight ratio (for edema), and myeloperoxidase (MPO) activity (for neutrophil infiltration).

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Oridonin Oridonin Oridonin->Akt Inhibits

Caption: Oridonin inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation.

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate NEK7 NEK7 NLRP3->NEK7 Interacts with ASC ASC NEK7->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage IL-1β IL-1β Caspase-1->IL-1β Cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β Inflammation Inflammation IL-1β->Inflammation Oridonin Oridonin Oridonin->NLRP3 Covalently binds (Cys279) Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation / ALI Induction Tumor Implantation / ALI Induction Cell Culture->Tumor Implantation / ALI Induction Animal Acclimation Animal Acclimation Animal Acclimation->Tumor Implantation / ALI Induction Oridonin Formulation Oridonin Formulation Treatment Treatment Oridonin Formulation->Treatment Randomization Randomization Tumor Implantation / ALI Induction->Randomization Randomization->Treatment Monitoring Monitoring (Tumor size, Body weight) Treatment->Monitoring Endpoint Collection Endpoint Collection (Tissues, BALF) Monitoring->Endpoint Collection Data Analysis Data Analysis (Histology, Western Blot, etc.) Endpoint Collection->Data Analysis

References

Troubleshooting Crystallization of Odonicin for X-ray Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Odonicin for X-ray analysis. The following information is designed to address common issues and provide systematic approaches to obtaining high-quality crystals suitable for structural determination.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound (Oridonin) that I should consider for crystallization?

A1: Understanding the solubility of this compound is the critical first step. Based on available data, this compound (Oridonin) exhibits the following solubility profile, which directly influences solvent selection for crystallization experiments.[1]

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO72197.56
Ethanol (B145695)3493.29
WaterInsolubleInsoluble

Data sourced from Oridonin datasheet, Selleck Chemicals.[1]

Given its poor water solubility, crystallization setups will likely require organic solvents or solvent mixtures.

Q2: I'm not getting any crystals at all. What are the most common reasons for complete crystallization failure?

A2: Several factors can prevent crystal nucleation. The primary reasons include:

  • Sub-optimal Supersaturation: The solution may be either undersaturated or too far into the labile zone, leading to rapid precipitation or no crystal formation at all.[2][3]

  • Purity of the Compound: Impurities can significantly inhibit nucleation or interfere with crystal lattice formation.[2][4] It is recommended to start with a compound that is at least 90% pure.[4]

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for creating the necessary supersaturation conditions for this compound.[2][4]

  • Lack of Nucleation Sites: Sometimes, spontaneous nucleation is difficult.[5][6]

  • Time: Crystallization can be a slow process; it is important to be patient and allow sufficient time for crystals to grow.[5][6]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[7] This typically happens when the melting point of the solid is lower than the temperature of the solution from which it is precipitating.[7] Impurities can also lower the melting point, contributing to this issue.[7]

To troubleshoot oiling out:

  • Add more solvent: This can keep the compound dissolved at a higher temperature, allowing it to crystallize at a lower temperature where it is solid.[7]

  • Cool the solution more slowly: Slow cooling can help bypass the liquid-liquid phase separation.[8]

  • Use a different solvent system: A solvent in which the compound is less soluble might prevent it from precipitating at a temperature above its melting point.

  • Purify the sample: Removing impurities can raise the effective melting point of your compound.[7]

Q4: I am getting very small or needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, higher-quality crystals?

A4: The formation of small or poor-quality crystals is often due to rapid nucleation and crystal growth.[5][9] To encourage the growth of larger, single crystals, the goal is to slow down the crystallization process.[5]

Strategies to promote larger crystal growth include:

  • Slower Evaporation/Cooling: Reduce the rate of solvent evaporation by using a vial with a smaller opening or by placing the crystallization setup in a temperature-controlled environment for slow cooling.[5][8]

  • Reduce Supersaturation: Start with a less concentrated solution. This will reduce the number of nucleation events and allow existing crystals to grow larger.[3]

  • Solvent Choice: Use a solvent in which this compound is moderately soluble.[6] High solubility can lead to the formation of many small crystals.[6]

  • Minimize Mechanical Disturbances: Allow the crystallization vessel to remain undisturbed.[6] Vibrations can lead to the formation of multiple nucleation sites.[6]

  • Seeding: Introduce a small, well-formed crystal into a saturated solution to encourage growth on that single nucleation site.[10]

Troubleshooting Guides

Problem 1: No Crystals Formed

This guide provides a systematic workflow to address the failure of this compound to crystallize.

G start Start: No Crystals Observed check_purity 1. Verify Compound Purity (>90%) start->check_purity purify Purify this compound (e.g., Chromatography) check_purity->purify Purity <90% reassess_solvent 2. Re-evaluate Solvent System check_purity->reassess_solvent Purity OK purify->reassess_solvent solubility_test Perform Solubility Screening reassess_solvent->solubility_test adjust_concentration 3. Adjust Concentration solubility_test->adjust_concentration increase_concentration Increase Concentration adjust_concentration->increase_concentration induce_nucleation 4. Induce Nucleation increase_concentration->induce_nucleation seeding Try Seeding induce_nucleation->seeding scratching Scratch Inner Surface of Vial induce_nucleation->scratching end Crystals Formed seeding->end scratching->end

Caption: Troubleshooting workflow for failure of this compound crystallization.

Problem 2: Oiling Out

This guide outlines steps to take when this compound separates as a liquid instead of a solid.

G start Start: this compound 'Oils Out' add_solvent 1. Add More 'Good' Solvent start->add_solvent reheat Re-dissolve by Heating add_solvent->reheat slow_cool 2. Cool Solution More Slowly reheat->slow_cool insulated_container Use an Insulated Container (e.g., Dewar) slow_cool->insulated_container change_solvent 3. Change Solvent System insulated_container->change_solvent Still Oils Out end Crystals Formed insulated_container->end Success less_soluble Use a Solvent of Lower Solubility change_solvent->less_soluble check_purity 4. Re-check Purity less_soluble->check_purity less_soluble->end Success purify Further Purify Compound check_purity->purify Impurities Detected purify->start Retry Crystallization

Caption: Troubleshooting workflow for when this compound "oils out".

Experimental Protocols

Protocol 1: Slow Evaporation

This is one of the simplest and most common crystallization methods for organic compounds.[5]

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility.[6] Given the data, ethanol or a mixture including a more volatile co-solvent might be a good starting point.

  • Prepare a Saturated Solution: Dissolve the purified this compound in the chosen solvent or solvent system at room temperature until a saturated or near-saturated solution is obtained. Ensure all solid has dissolved; if not, filter off any insoluble impurities.[4]

  • Setup: Transfer the solution to a clean vial.

  • Evaporation: Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.[10]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed.[6]

  • Monitoring: Check for crystal growth periodically without disturbing the setup.[6] This may take several days to weeks.[4]

Protocol 2: Vapor Diffusion (Two-Solvent System)

This technique is effective when a compound is highly soluble in one solvent (the "good" solvent) and insoluble in another (the "anti-solvent").[10]

  • Solvent Selection:

    • Good Solvent: A solvent in which this compound is readily soluble (e.g., DMSO, Ethanol).

    • Anti-Solvent: A solvent that is miscible with the good solvent but in which this compound is poorly soluble. The anti-solvent should ideally be more volatile than the good solvent.

  • Setup (Hanging Drop):

    • Place a small volume of the anti-solvent in the bottom of a well in a crystallization plate.

    • On a cover slip, mix a small volume of the concentrated this compound solution (in the "good" solvent) with a small volume of the anti-solvent.

    • Invert the cover slip and seal the well.

  • Setup (Sitting Drop):

    • Similar to the hanging drop, but the drop of this compound solution is placed on a pedestal within the well containing the anti-solvent.

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the this compound solution, gradually decreasing its solubility and promoting crystallization.

  • Incubation and Monitoring: Store in a stable environment and monitor for crystal growth.

Protocol 3: Slow Cooling

This method relies on the principle that the solubility of a compound decreases with temperature.[2][8]

  • Solvent Selection: Choose a solvent in which this compound's solubility is significantly temperature-dependent.

  • Prepare a Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature.[11]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask) or by using a programmable heating block.[11]

  • Incubation: Once at room temperature, the solution can be moved to a refrigerator or freezer for further slow cooling to maximize yield.[11]

  • Harvesting: Collect the crystals by filtration.

By systematically working through these FAQs, troubleshooting guides, and experimental protocols, researchers can increase their chances of obtaining high-quality this compound crystals suitable for X-ray diffraction analysis. Patience and meticulous experimentation are key to success in crystallization.[5][6]

References

Technical Support Center: Overcoming Resistance to Odonicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Odonicin in their cancer cell experiments. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a deeper understanding and resolution of experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound, a natural diterpenoid compound, primarily functions by inducing apoptosis (programmed cell death) in cancer cells. Its cytotoxic effects are largely attributed to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can subsequently trigger both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. In some cancer cell models, this compound has also been observed to cause cell cycle arrest and induce autophagy.

Q2: My cancer cell line is exhibiting decreased sensitivity to this compound. What are the likely resistance mechanisms? A2: While this compound has the advantage of bypassing some classical multidrug resistance mechanisms, cancer cells can still develop acquired resistance. The primary mechanisms are thought to involve:

  • Activation of Pro-survival Signaling Pathways: A key resistance mechanism is the upregulation of the PI3K/Akt and STAT3 signaling pathways. These pathways are crucial for promoting cell survival and can counteract the pro-apoptotic signals initiated by this compound.

  • Alterations in Apoptotic Machinery: Cancer cells may acquire mutations or alter the expression of key proteins within the apoptotic cascade, rendering them less susceptible to this compound-induced cell death.

  • Increased Drug Efflux: Although less frequently observed with this compound compared to other chemotherapy drugs, the overexpression of drug efflux pumps such as P-glycoprotein (P-gp) could potentially reduce the intracellular concentration of the compound.

Q3: How can I confirm that my cancer cell line has developed resistance to this compound? A3: The development of resistance to this compound is characterized by a notable increase in its half-maximal inhibitory concentration (IC50) when compared to the original, sensitive parental cell line. To confirm resistance, you should perform a cell viability assay, such as the MTT assay, using a range of this compound concentrations. A rightward shift in the dose-response curve for the treated cell line is indicative of acquired resistance.

Q4: What strategies can I employ in my experiments to overcome this compound resistance? A4: To counteract this compound resistance in your cell culture models, consider the following experimental approaches:

  • Combination Therapy: A promising strategy is to co-administer this compound with inhibitors of the PI3K/Akt or STAT3 pathways. This can re-sensitize the resistant cells to the effects of this compound.

  • Targeting Downstream Effectors: Investigate the downstream targets of the Akt and STAT3 pathways that are critical for cell survival in your specific cancer model and consider targeting these proteins.

  • Modulation of Apoptotic Pathways: The use of other agents that can modulate the apoptotic machinery to favor cell death may enhance the efficacy of this compound.

Troubleshooting Guides

Problem 1: this compound treatment results in a high IC50 value or fails to induce significant cytotoxicity.

Possible CauseTroubleshooting Steps
Intrinsic or Acquired Resistance 1. Confirm Resistance: Determine the IC50 of this compound in your cell line and compare it with published data for sensitive cell lines (refer to Table 1). 2. Investigate Resistance Mechanisms: Perform Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt and STAT3 pathways (e.g., p-Akt, p-STAT3). An increase in the phosphorylation of these proteins in your cell line compared to sensitive lines is indicative of the activation of these pro-survival pathways. 3. Test Combination Treatments: Co-treat your cells with this compound and a PI3K inhibitor (e.g., LY294002) or a STAT3 inhibitor (e.g., Stattic) to assess if sensitivity can be restored.
Drug Inactivity 1. Verify Drug Stock: Ensure that your this compound stock solution is stored correctly and is not expired. If in doubt, prepare a fresh stock solution. 2. Use a Positive Control: Test the efficacy of your this compound stock on a cancer cell line known to be sensitive to the compound.
Suboptimal Experimental Conditions 1. Optimize Cell Seeding Density: Make sure that the cells are in their logarithmic growth phase at the time of treatment. 2. Optimize Treatment Duration: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal duration of this compound treatment for your specific cell line.

Problem 2: Inconsistent or non-reproducible outcomes in apoptosis assays (e.g., Annexin V/PI staining) following this compound treatment.

Possible CauseTroubleshooting Steps
Inappropriate Drug Concentration or Treatment Duration 1. Dose-Response Analysis: Conduct the apoptosis assay using a range of this compound concentrations centered around the IC50 value. 2. Time-Course Analysis: Measure apoptosis at various time points post-treatment to identify the peak of the apoptotic response.
Cell Handling and Staining Errors 1. Gentle Cell Handling: Minimize cell damage during harvesting by avoiding harsh trypsinization or centrifugation, which can lead to false-positive results. 2. Include Appropriate Controls: Always run untreated and vehicle-only controls in parallel. 3. Ensure Proper Compensation: When using flow cytometry, make sure to set the correct compensation between the FITC and PI channels to avoid signal overlap.

Problem 3: No discernible change in the phosphorylation of Akt or STAT3 after treating suspected resistant cells with this compound.

Possible CauseTroubleshooting Steps
Alternative Resistance Mechanisms 1. Explore Other Pathways: Investigate other potential mechanisms of resistance, such as alterations in the JNK pathway or the expression levels of anti-apoptotic proteins like those in the Bcl-2 family. 2. Assess Drug Efflux: Perform an assay to measure the activity of drug efflux pumps.
Technical Issues with Western Blotting 1. Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find their optimal working concentrations. 2. Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to maintain the phosphorylation state of your target proteins. 3. Use Appropriate Loading Controls: To ensure equal protein loading, normalize your results to suitable loading controls such as total Akt, total STAT3, or β-actin.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineCancer TypeResistance StatusThis compound IC50 (µM)Reference
HGC-27Gastric CancerSensitiveApoptosis observed at 10-20 µM
MOLM-13Acute Myeloid LeukemiaSensitive105.10 (24h), 51.73 (48h), 16.13 (72h)[1]
MOLM-13/DDPAcute Myeloid LeukemiaCisplatin-Resistant446.7 (24h), 135.0 (48h), 66.70 (72h)[1]
EC109Esophageal Squamous Cell CarcinomaSensitive4.1 (72h)
EC9706Esophageal Squamous Cell CarcinomaSensitive4.0 (72h)
KYSE450Esophageal Squamous Cell CarcinomaSensitive2.0 (72h)
TE-1Esophageal Squamous Cell CarcinomaSensitive9.4 (72h)

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell culture flasks

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Determine the Initial IC50 of this compound:

    • Plate the parental cancer cells in 96-well plates and treat them with a range of this compound concentrations for 72 hours.

    • Perform an MTT assay to determine the baseline IC50 value.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20) for 48-72 hours.

  • Recovery and Dose Escalation:

    • Replace the this compound-containing medium with a drug-free medium and allow the surviving cells to recover and reach 70-80% confluency.

    • Subculture the cells and repeat the drug exposure, incrementally increasing the this compound concentration (e.g., by 1.5 to 2-fold) with each cycle.

  • Establishment of a Stable Resistant Line:

    • Continue this cycle of intermittent exposure and recovery over several months.

    • Regularly assess the IC50 of the cell population to track the development of resistance.

    • A resistant cell line is considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50).

    • It is crucial to cryopreserve the resistant cells at various passages for future use.

Protocol 2: Western Blot Analysis of p-Akt and p-STAT3

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, total Akt, p-STAT3, total STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate both sensitive and resistant cells and treat them with the desired concentration of this compound for the specified time.

    • Wash the cells with ice-cold PBS and then lyse them using the lysis buffer.

    • Centrifuge the lysates to remove cell debris and collect the supernatant.

  • Protein Quantification:

    • Use a BCA assay to determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature using a blocking buffer.

    • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate it with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • After another series of washes, add the chemiluminescent substrate.

    • Capture the resulting signal with an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of the phosphorylated proteins to their respective total protein levels and to a loading control.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a pre-determined optimal density and let them adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Remember to include untreated and vehicle-only controls.

  • MTT Addition:

    • Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Gently remove the medium and add 100 µL of a solubilization solution to each well.

    • Place the plate on a shaker for 15-30 minutes to ensure the formazan crystals are completely dissolved.

  • Absorbance Measurement:

    • Use a microplate reader to measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Mandatory Visualization

Odonicin_Signaling_and_Resistance cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound JNK JNK This compound->JNK Apoptosis Apoptosis JNK->Apoptosis PI3K PI3K Akt Akt PI3K->Akt Akt->JNK Inhibition Cell_Survival Cell Survival (Resistance) Akt->Cell_Survival STAT3 STAT3 STAT3->JNK Inhibition STAT3->Cell_Survival

Caption: this compound signaling and resistance pathways.

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy Check_IC50 Determine IC50 (MTT Assay) Start->Check_IC50 IC50_High IC50 Significantly Higher than Parental? Check_IC50->IC50_High Investigate_Resistance Investigate Resistance Mechanisms IC50_High->Investigate_Resistance Yes Recheck_Drug_Protocol Re-evaluate Drug Stock & Experimental Protocol IC50_High->Recheck_Drug_Protocol No Western_Blot Western Blot for p-Akt & p-STAT3 Investigate_Resistance->Western_Blot Pathway_Activated Pro-survival Pathway Activated? Western_Blot->Pathway_Activated Pathway_Activated->Investigate_Resistance No (Explore other mechanisms) Combination_Therapy Test Combination Therapy (e.g., with Akt/STAT3 inhibitors) Pathway_Activated->Combination_Therapy Yes End End: Resistance Overcome or Alternative Strategy Combination_Therapy->End Recheck_Drug_Protocol->End

Caption: Troubleshooting workflow for this compound resistance.

Experimental_Workflow Start Start: Parental Cancer Cell Line Generate_Resistant_Line Generate this compound-Resistant Cell Line (Protocol 1) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance: - MTT Assay (IC50) - Apoptosis Assay Generate_Resistant_Line->Characterize_Resistance Investigate_Mechanisms Investigate Mechanisms: Western Blot for p-Akt/p-STAT3 (Protocol 2) Characterize_Resistance->Investigate_Mechanisms Overcome_Resistance Strategies to Overcome Resistance: - Combination Therapy - Target Downstream Effectors Investigate_Mechanisms->Overcome_Resistance Validate_Strategy Validate Strategy: - MTT Assay - Apoptosis Assay Overcome_Resistance->Validate_Strategy End End: Effective Therapeutic Strategy Validate_Strategy->End

Caption: Experimental workflow for studying this compound resistance.

References

Odonicin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Odonicin and related diterpenoids from Rabdosia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a bioactive ent-kaurane diterpenoid isolated from plants of the Rabdosia genus, particularly Rabdosia rubescens. Its purification is challenging due to its relatively low concentration in the plant material, the presence of numerous structurally similar diterpenoids and other secondary metabolites, and its potential for degradation under certain extraction and purification conditions.[1][2][3][4][5] The complexity of the plant matrix requires multi-step purification processes to achieve high purity.[1][6]

Q2: What are the most common impurities found in crude this compound extracts?

A2: Crude extracts of Rabdosia rubescens are complex mixtures. The most common impurities co-extracted with this compound are other diterpenoids with similar chemical structures, such as Oridonin (B1677485) and Ponicidin.[7][8][9] Additionally, flavonoids, phenolic acids, triterpenoids, and volatile oils are also present and must be removed during purification.[9][10]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and for quantitative analysis.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the isolated compound's identity.[6][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield
Problem Possible Causes Solutions
Low extraction efficiency from plant material. - Inappropriate solvent system. - Insufficient extraction time or temperature. - Improper solid-to-liquid ratio.- Use an optimized solvent system such as 95% ethanol (B145695) or methanol (B129727) for reflux extraction. - Increase extraction time (e.g., 8 hours per cycle for multiple extractions) and ensure optimal temperature. - Optimize the solid-to-liquid ratio; a common starting point is 1:10 (g/mL).
Loss of compound during solvent partitioning. - Suboptimal pH for partitioning. - Emulsion formation.- Adjust the pH of the aqueous phase to ensure the compound of interest remains in the organic phase. - To break emulsions, try adding a saturated NaCl solution or centrifuging the mixture.
Poor recovery from chromatographic columns. - Irreversible adsorption onto the stationary phase (e.g., silica (B1680970) gel). - Co-elution with other compounds. - Compound degradation on the column.- Deactivate silica gel with a small amount of a polar solvent or use a different adsorbent like alumina.[13] - Optimize the mobile phase gradient to improve separation.[13] - For acid-sensitive compounds, consider using a neutral or deactivated stationary phase.[13]
Degradation of this compound during the process. - Exposure to harsh pH conditions (acidic or basic). - High temperatures for extended periods. - Oxidative degradation.- Maintain a neutral pH throughout the purification process wherever possible. - Use lower temperatures for solvent evaporation (e.g., rotary evaporator under reduced pressure). - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Impurity Contamination
Problem Possible Causes Solutions
Presence of structurally similar diterpenoids. - Insufficient resolution in column chromatography.- Employ multi-step chromatographic techniques. A common sequence is initial purification on silica gel followed by a more refined method like High-Speed Counter-Current Chromatography (HSCCC).[6] - For silica gel chromatography, use a shallow gradient of a solvent system like chloroform-methanol or hexane-ethyl acetate (B1210297).[14] - HSCCC with a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water can provide excellent separation of similar diterpenoids.[6]
Contamination with flavonoids and phenolic compounds. - These polar compounds may co-elute with this compound depending on the solvent system.- Use a preliminary purification step with a macroporous resin to remove more polar compounds. - Optimize the polarity of the mobile phase in column chromatography to retain these impurities on the column while eluting the less polar this compound.
Final product is not crystalline or has a low melting point. - Presence of amorphous impurities. - Residual solvents.- Recrystallize the purified this compound from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane). - Ensure the final product is thoroughly dried under vacuum to remove all traces of solvent.

Experimental Protocols

General Extraction and Purification Protocol for Diterpenoids from Rabdosia rubescens
  • Extraction:

    • Air-dried and powdered aerial parts of Rabdosia rubescens are extracted with 95% ethanol or methanol at reflux for 8 hours. This process is typically repeated three times.

    • The extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • The concentrated extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.[6][15]

    • The column is eluted with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate mixtures and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol mixtures.[14][15]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.[14]

  • High-Speed Counter-Current Chromatography (HSCCC) (Optional, for high purity):

    • Fractions enriched with this compound are further purified by preparative HSCCC.[6]

    • A suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (e.g., in a 1:2:1:2 v/v ratio), is used.[6] The upper phase can be used as the stationary phase and the lower phase as the mobile phase.

    • The sample is dissolved in a mixture of the upper and lower phases and injected into the equilibrated HSCCC system.

  • Crystallization:

    • The purified fractions are concentrated, and the resulting solid is recrystallized from an appropriate solvent system (e.g., methanol) to obtain high-purity crystalline this compound.

Quantitative Data Summary
Purification Method Starting Material Solvent System Yield Purity Reference
Silica Gel followed by HSCCC200 mg crude extractn-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v)120 mg Oridonin97.8%[6]
HPLCRabdosia rubescensMethanol-0.3% phosphoric acid (40:60)N/A>98% for standard[11]

Signaling Pathways and Workflows

Experimental Workflow for this compound Purification

Odonicin_Purification_Workflow Start Dried Rabdosia rubescens Powder Extraction Reflux Extraction (e.g., 95% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography (Gradient Elution) Partitioning->SilicaGel Ethyl Acetate Fraction Fraction_Analysis Fraction Analysis (TLC/HPLC) SilicaGel->Fraction_Analysis HSCCC High-Speed Counter-Current Chromatography (Optional, for high purity) Fraction_Analysis->HSCCC Enriched Fractions Crystallization Crystallization Fraction_Analysis->Crystallization Sufficiently Pure Fractions HSCCC->Crystallization Final_Product High-Purity this compound Crystallization->Final_Product

Caption: A general workflow for the extraction and purification of this compound from Rabdosia rubescens.

NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome targeted for NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_NFkB->NFkB_active releases This compound This compound This compound->IKK_complex inhibits DNA DNA NFkB_active->DNA translocates & binds Gene_Expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Nrf2/HO-1 Signaling Pathway

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 dissociates from Nrf2 Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome degradation Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active releases This compound This compound This compound->Oxidative_Stress may induce ROS initially, leading to activation This compound->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE translocates & binds Gene_Expression Target Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression induces

Caption: this compound may promote the Nrf2/HO-1 antioxidant pathway.

References

Technical Support Center: Enhancing the Bioavailability of Oridonin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Oridonin (B1677485) formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: The information provided herein is intended for research and development purposes only. "Odonicin" did not yield specific search results; therefore, this guide focuses on "Oridonin," a compound with known bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What is Oridonin and why is enhancing its bioavailability important?

Oridonin is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] However, its clinical application is significantly limited by its poor water solubility and low oral bioavailability, which is reported to be less than 5% in some cases.[3] Enhancing its bioavailability is crucial to achieving therapeutic plasma concentrations at lower doses, thereby increasing its efficacy and reducing potential side effects.[1]

Q2: What are the primary challenges in formulating Oridonin?

The main challenges in formulating Oridonin stem from its physicochemical properties:

  • Poor Aqueous Solubility: Oridonin is sparingly soluble in water (approximately 0.75 mg/mL), which is a major rate-limiting step for its absorption in the gastrointestinal tract.

  • Low Permeability: While some studies suggest permeability may not be the primary limiting factor, its hydrophobic nature can still pose a challenge for efficient transport across the intestinal epithelium.

  • First-Pass Metabolism: Oridonin may be subject to significant first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q3: What are the most promising strategies for enhancing the oral bioavailability of Oridonin?

Several advanced drug delivery systems have shown promise in improving the oral bioavailability of Oridonin. These include:

  • Nanoparticles (NPs): Encapsulating Oridonin in polymeric nanoparticles, such as those made from PEG-PLGA, can improve its solubility and dissolution rate.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of Oridonin have been shown to increase its half-life and area under the curve (AUC) in pharmacokinetic studies.

  • Nanocrystals (NCs): Reducing the particle size of Oridonin to the nanometer range increases its surface area, leading to a higher dissolution velocity and improved absorption.

  • Solid Dispersions: Dispersing Oridonin in a hydrophilic polymer matrix, such as PVP K17, can enhance its dissolution rate by presenting the drug in an amorphous state.

  • Nanostructured Lipid Carriers (NLCs): These are a new generation of lipid nanoparticles that can enhance the oral absorption of Oridonin through various mechanisms, including active transport when modified with ligands like biotin.

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (EE) or Drug Loading (DL) in Nanoparticle/Liposomal Formulations

Potential CauseTroubleshooting Step
Poor solubility of Oridonin in the organic solvent used during preparation. - Select an organic solvent in which Oridonin has higher solubility. - Optimize the drug-to-lipid/polymer ratio.
Drug leakage during the formulation process. - Optimize process parameters such as homogenization speed, sonication time, and temperature. - For solvent evaporation methods, control the rate of solvent removal.
Insufficient amount of stabilizing surfactant or lipid. - Increase the concentration of the surfactant or lipid. - Consider using a combination of stabilizers to improve formulation stability.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Potential CauseTroubleshooting Step
Inconsistent dosing. - Ensure accurate and consistent administration of the formulation. For oral gavage, use appropriate techniques to minimize variability.
Variability in food intake among animals. - Fast the animals overnight before dosing to standardize gastrointestinal conditions.
Instability of the formulation. - Characterize the stability of the formulation under the experimental conditions. Ensure it is homogeneous and does not aggregate or precipitate before administration.
Inaccurate blood sampling or sample processing. - Standardize blood collection and processing procedures. Use appropriate anticoagulants and store plasma samples at -80°C until analysis.

Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)

Potential CauseTroubleshooting Step
In vitro dissolution method does not mimic in vivo conditions. - Use biorelevant dissolution media that simulate the pH and composition of gastrointestinal fluids. - Consider the use of apparatus that better simulates the hydrodynamics of the GI tract.
Formulation undergoes changes in vivo. - Investigate the stability of the formulation in the presence of digestive enzymes and varying pH.
Efflux transporter involvement. - Assess the potential for P-glycoprotein (P-gp) mediated efflux of Oridonin and consider the inclusion of P-gp inhibitors in the formulation if necessary.

Data Presentation

Table 1: Physicochemical Properties of Oridonin

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₆
Molecular Weight364.44 g/mol
Aqueous Solubility~0.75 mg/mL
logP1.66

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Different Oridonin Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Absolute Bioavailability (%)Reference
Oridonin Solution15i.v.--1.65 ± 0.17 (µg·h/mL)100
Oridonin Liposomes15i.v.--6.22 ± 0.83 (µg·h/mL)-
Oridonin Solid Dispersion100p.o.115.6 ± 28.30.5346.7 ± 59.226.4-fold increase vs. physical mixture
Biotin-modified NLCs50p.o.135.4 ± 25.70.5412.3 ± 78.9171.01 (relative)
Oridonin NLCs50p.o.112.8 ± 21.50.5345.6 ± 65.4143.48 (relative)

Note: Direct comparison of oral formulations from different studies is challenging due to variations in experimental conditions. The table provides a summary of available data.

Experimental Protocols

1. Preparation of Oridonin-Loaded Liposomes (Ethanol Injection Method)

This protocol is based on the method described by Wang et al. (2021).

Materials:

  • Oridonin

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-PEG2000

  • Ethanol (B145695)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Dissolve Oridonin, SPC, cholesterol, and DSPE-PEG2000 in ethanol to form the organic phase.

  • Heat the PBS (aqueous phase) to a specific temperature (e.g., 60°C).

  • Inject the organic phase slowly into the pre-heated aqueous phase under constant stirring.

  • Continue stirring for a specified period to allow for the formation of liposomes and the evaporation of ethanol.

  • The resulting liposome (B1194612) suspension can be further processed by sonication or extrusion to reduce the particle size and improve homogeneity.

  • Remove the unencapsulated drug by dialysis or ultracentrifugation.

2. Preparation of Oridonin Nanocrystals (Anti-solvent Precipitation Method)

This protocol is based on the method described by Shi et al. (2020).

Materials:

  • Oridonin

  • Ethanol (solvent)

  • Deionized water (anti-solvent)

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

Procedure:

  • Dissolve Oridonin in ethanol to prepare the drug solution.

  • Dissolve the stabilizer in deionized water to prepare the anti-solvent solution.

  • Inject the drug solution into the anti-solvent solution under high-speed stirring or sonication.

  • The nanocrystal suspension is formed immediately upon mixing.

  • The suspension is then stirred at a lower speed for a period to allow for the evaporation of the organic solvent and stabilization of the nanocrystals.

  • The nanocrystals can be collected by centrifugation and washed with deionized water.

3. In Vitro Dissolution Study

This protocol is a general guideline and should be adapted based on the specific formulation.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method) Dissolution Medium: 0.1 N HCl (pH 1.2) for 2 hours, followed by PBS (pH 6.8) Temperature: 37 ± 0.5°C Paddle Speed: 50 rpm Procedure:

  • Place a known amount of the Oridonin formulation in the dissolution vessel containing the dissolution medium.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of Oridonin using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

4. In Vivo Pharmacokinetic Study in Rats

This protocol is a general guideline and must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animals: Male Sprague-Dawley rats (200-250 g) Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the Oridonin formulation orally by gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of Oridonin in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Mandatory Visualization

Signaling Pathway

Oridonin_PI3K_Akt_Pathway cluster_membrane Cell Membrane Oridonin Oridonin PI3K PI3K Oridonin->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR ApoptosisInhibition Inhibition of Apoptosis pAkt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

Experimental Workflow

Bioavailability_Workflow Formulation Oridonin Formulation (e.g., Liposomes, NPs) InVitro In Vitro Characterization Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Rats) Formulation->InVivo ParticleSize Particle Size & Zeta Potential InVitro->ParticleSize EE Encapsulation Efficiency InVitro->EE Dissolution Dissolution Testing InVitro->Dissolution Dosing Oral Dosing InVivo->Dosing BloodSampling Blood Sampling Dosing->BloodSampling Analysis LC-MS/MS Analysis BloodSampling->Analysis Data Data Analysis (Cmax, Tmax, AUC) Analysis->Data

Caption: Experimental workflow for bioavailability assessment.

References

Odonicin toxicity assessment and mitigation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oridonin (B1677485), a natural diterpenoid compound with known cytotoxic properties. This guide is designed to assist researchers, scientists, and drug development professionals in assessing and mitigating Oridonin-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Oridonin-induced cytotoxicity?

A1: Oridonin primarily induces cytotoxicity through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] It can trigger both intrinsic and extrinsic apoptotic pathways, often mediated by the generation of reactive oxygen species (ROS).[3][4][5]

Q2: Which signaling pathways are most affected by Oridonin?

A2: Oridonin has been shown to modulate several key signaling pathways involved in cell survival and proliferation. The most prominently affected are the PI3K/Akt pathway, which is generally inhibited, and the JNK/MAPK pathway, which is often activated, leading to apoptosis.[1][6][7][8]

Q3: How can I reduce unintended cytotoxicity in my non-cancerous cell line treated with Oridonin?

A3: To mitigate Oridonin's cytotoxic effects, especially in non-target cells, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be effective.[3][4][5] NAC helps to scavenge the ROS generated by Oridonin, thereby reducing oxidative stress and subsequent cell death. Optimizing the concentration and exposure time of Oridonin is also crucial.[9]

Q4: At what concentrations does Oridonin typically show cytotoxic effects?

A4: The half-maximal inhibitory concentration (IC50) of Oridonin varies significantly depending on the cell line and the duration of treatment. For many cancer cell lines, IC50 values can range from low micromolar (e.g., 3 µM) to higher concentrations (e.g., >80 µM) after 24 to 72 hours of exposure. Please refer to the data table below for specific examples.

Quantitative Data Summary

The following table summarizes the IC50 values of Oridonin in various cell lines at different time points, as reported in the literature.

Cell LineCell Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HGC27Gastric Cancer14.61 ± 0.609.27 ± 0.417.41 ± 0.51
AGSGastric Cancer6.00 ± 0.742.63 ± 0.321.93 ± 0.16
MGC803Gastric Cancer15.45 ± 0.5911.06 ± 0.408.81 ± 0.16
TE-8Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
L929Murine Fibrosarcoma65.8--

Data compiled from references[10][11][12].

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell number is seeded across all wells. Perform a cell count before plating and optimize the seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during treatment.

  • Possible Cause: Precipitation of Oridonin in the culture medium.

    • Solution: Prepare fresh dilutions of Oridonin from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. If precipitation persists, consider using a different solvent or a formulation with improved solubility.[13]

  • Possible Cause: Interference from phenol (B47542) red in the medium.

    • Solution: For colorimetric assays like the MTT assay, it is advisable to use a phenol red-free medium during the assay to avoid background interference.[9]

Issue 2: Unexpectedly High Cell Death in Control Group
  • Possible Cause: Solvent toxicity.

    • Solution: The solvent used to dissolve Oridonin (e.g., DMSO) can be toxic at higher concentrations. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Always include a vehicle-only control group to assess solvent toxicity.[13]

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Ensure that the cells are healthy and not under stress from factors such as improper pH, temperature, or high confluency before starting the experiment. Stressed cells can be more susceptible to drug-induced toxicity.[9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Oridonin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oridonin. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]

  • Cell Preparation: Induce apoptosis by treating cells with Oridonin for the desired time. Include both positive and negative controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL Propidium Iodide (PI) working solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Workflows

Oridonin_Toxicity_Workflow Experimental Workflow for Odonicin Toxicity Assessment and Mitigation cluster_assessment Toxicity Assessment cluster_mitigation Toxicity Mitigation start Treat cells with varying concentrations of Oridonin viability Assess cell viability (e.g., MTT assay) start->viability apoptosis Detect apoptosis (e.g., Annexin V/PI staining) viability->apoptosis ros Measure ROS levels apoptosis->ros cotreatment Co-treat with antioxidant (e.g., N-acetylcysteine) ros->cotreatment If ROS is elevated reassess Re-assess viability, apoptosis, and ROS levels cotreatment->reassess end Determine effective mitigation strategy reassess->end Analyze data

Caption: Workflow for assessing and mitigating Oridonin toxicity.

PI3K_Akt_Pathway Oridonin's Effect on the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Oridonin Oridonin Oridonin->Akt Inhibits Oridonin->Apoptosis Induces via Akt inhibition

Caption: Oridonin inhibits the pro-survival PI3K/Akt pathway.

JNK_Pathway Oridonin-Induced Activation of the JNK Pathway Oridonin Oridonin ROS Reactive Oxygen Species (ROS) Oridonin->ROS Induces ASK1 ASK1 (MAPKKK) ROS->ASK1 Activates MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: Oridonin activates the pro-apoptotic JNK pathway via ROS.

References

Technical Support Center: Refining the Synthesis Yield of Oridonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Oridonin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Oridonin?

A1: The total synthesis of Oridonin is a complex process involving a multi-step reaction sequence. Key challenges include the stereoselective construction of a highly oxidized and sterically hindered polycyclic skeleton, managing late-stage functional group manipulations, and controlling reaction conditions to avoid side product formation and decomposition.[1] Solvent effects can be dramatic, with some solvents inhibiting reactions entirely.[1] Scaling up reactions can also lead to decreased and unstable yields if conditions are not re-optimized.[1]

Q2: My Nazarov/Hosomi-Sakurai cascade step is giving a low yield. What could be the issue?

A2: The yield of the Nazarov/Hosomi-Sakurai cascade in Oridonin synthesis is highly sensitive to solvent conditions. While dichloromethane (B109758) (DCM) and acetonitrile (B52724) can yield the desired product, tetrahydrofuran (B95107) (THF) has been shown to completely inhibit the reaction.[1] Furthermore, scaling up the reaction in DCM can lead to unstable yields, and using acetonitrile can result in the formation of difficult-to-separate side products.[1] A mixed solvent system (e.g., DCM/THF = 20:1) with an increased equivalent of the Lewis acid (e.g., EtAlCl₂) has been found to provide a more robust and improved yield on a larger scale.

Q3: How can I improve the yield of derivatization reactions on the Oridonin core structure?

A3: Modifications of the Oridonin structure, such as at the C-1, C-14, and C-17 positions, are common for developing new drug candidates. To improve yields, consider the following:

  • Protecting Groups: For reactions involving multiple hydroxyl groups, selective protection and deprotection strategies are crucial to prevent unwanted side reactions.

  • Catalyst and Reagent Choice: The choice of catalyst and reagents is critical. For instance, in Mizoroki-Heck reactions for C-17 modifications, palladium acetate (B1210297) and triphenylphosphine (B44618) have been used.

  • Reaction Conditions: Optimization of reaction temperature, time, and solvent is essential. For the synthesis of C-17 substituted benzene (B151609) moieties, stirring at 90 °C for 20-24 hours in N,N-dimethylformamide (DMF) has been reported.

Q4: What are common side products in Oridonin synthesis and how can they be minimized?

A4: In the total synthesis of Oridonin, particularly during the Nazarov/Hosomi-Sakurai cascade, the formation of isomeric side products can occur. The stereochemistry of the starting materials can influence the reaction pathway, leading to different products. Minimizing these side products can be achieved by carefully controlling the reaction conditions, especially the solvent system and the Lewis acid used. For instance, using a DCM/THF solvent mixture was found to be effective in improving the yield of the desired product over side products during scale-up.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the Nazarov/Hosomi-Sakurai cascade Inappropriate solvent choice.Avoid using THF as it can inhibit the reaction. A mixture of DCM/THF (20:1) has been shown to be effective.
Unstable yield upon scale-up.Re-optimize the concentration of the Lewis acid (e.g., EtAlCl₂) for larger scale reactions.
Formation of difficult-to-separate side products Reaction in pure acetonitrile upon scale-up.Switch to a mixed solvent system like DCM/THF (20:1) to improve the robustness of the reaction.
Low yield in derivatization of the Oridonin core Unwanted reactions at other functional groups.Employ appropriate protecting group strategies for hydroxyl groups not involved in the desired reaction.
Suboptimal reaction conditions.Systematically screen different catalysts, solvents, temperatures, and reaction times to find the optimal conditions for the specific derivatization.
Difficulty in purification of final product Presence of closely related isomers or byproducts.Utilize advanced purification techniques such as preparative counter-current chromatography (CCC) for efficient separation.
Degradation of the product during purification.Use milder purification conditions and avoid prolonged exposure to harsh solvents or temperatures.

Quantitative Data on Synthesis Yields

Table 1: Selected Yields in the Total Synthesis of (-)-Oridonin

Step Reactant Product Reported Yield
CarbonylationWeinreb amide precursorEster 2363% (over 2 steps)
DIBAL-H ReductionWeinreb amide 24Aldehyde (+)-1070% (over 2 steps)
Addition and Oxidation(+)-10 and (+)-9(+)-8b61% (over 2 steps)
Nazarov/Hosomi-Sakurai Cascade & Ene Reaction(+)-8bAldehyde (-)-2543% (over 2 steps)
Rhodium-catalyzed deformylationAldehyde (-)-25Ketone 2667%

Table 2: Yields for Synthesis of Oridonin Derivatives

Modification Type Starting Material Product Reported Yield Reference
C-17 ArylationOridonin(E)-8-benzylidene derivative (2a)70%
C-17 ArylationOridonin(E)-8-(4-methylbenzylidene) derivative67%
C-17 ArylationOridonin(E)-8-(4-fluorobenzylidene) derivative78%
C-17 ArylationOridonin(E)-8-(4-(trifluoromethyl)benzylidene) derivative43%

Experimental Protocols

Key Step: Optimized Nazarov/Hosomi-Sakurai Cascade for the Synthesis of Intermediate (-)-11 (Adapted from Kong et al., 2019)

  • Preparation: To a solution of the enone precursor (+)-8b (1 equivalent) in a 20:1 mixture of dichloromethane (DCM) and tetrahydrofuran (THF), add the Lewis acid ethylaluminum dichloride (EtAlCl₂) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for the specified duration (e.g., 24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired tetracyclic intermediate (-)-11.

Visualizations

experimental_workflow start Start: Enone Precursor (+)-8b reaction Nazarov/Hosomi-Sakurai Cascade Solvent: DCM/THF (20:1) Lewis Acid: EtAlCl2 start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Quenching and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Product: Intermediate (-)-11 purification->end

Caption: A simplified workflow for the optimized Nazarov/Hosomi-Sakurai cascade in Oridonin synthesis.

signaling_pathway Oridonin Oridonin NFkB NF-κB Signaling Pathway Oridonin->NFkB Inhibits Apoptosis Apoptosis Oridonin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) Oridonin->CellCycleArrest Induces Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Key signaling pathways modulated by Oridonin in cancer cells.

References

Validation & Comparative

A Comparative Analysis of Odonicin (Ponicidin) and Oridonin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

Odonicin, also known as Ponicidin (B1255605), and its structural analogue Oridonin (B1677485) are both ent-kaurane diterpenoids isolated from the medicinal herb Rabdosia rubescens. Both compounds have garnered significant interest in the scientific community for their potent anticancer properties. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers in oncology and drug development in understanding their distinct and overlapping mechanisms of action.

Comparative Anticancer Efficacy

Experimental evidence suggests that while both compounds exhibit broad-spectrum anticancer activity, their potency can be cell-type dependent. Ponicidin has been shown to possess stronger anticancer activity in certain cancer types, such as pancreatic cancer, whereas Oridonin may exhibit greater efficacy in others and is often characterized by a lower toxicity profile towards normal cells.[1]

A direct comparison in pancreatic cancer cell lines demonstrated that Ponicidin is more effective at reducing clonogenic survival than Oridonin at equivalent concentrations.[2] For instance, in AsPC-1, BxPC-3, and Panc-1 cells, 2.5 µg/ml of Ponicidin resulted in a mean surviving fraction of 12%, whereas the same concentration of Oridonin led to a nearly three-fold higher surviving fraction of 32%. Conversely, another study reported that Oridonin has more potent cytotoxic effects on human melanoma (A375-S2), cervical cancer (HeLa), and breast adenocarcinoma (MCF-7) cells than Ponicidin.[3]

Table 1: Comparative Cytotoxicity (IC50) of this compound (Ponicidin) and Oridonin in Various Cancer Cell Lines

Note: The following IC50 values are compiled from multiple studies. Direct comparison should be made with caution as experimental conditions may vary.

Cell LineCancer TypeCompoundIC50 Value (µM)Incubation Time (h)Reference
Panc-1 Pancreatic CancerOridonin~30 µM24[4]
BxPC-3 Pancreatic CancerOridonin63.91 ± 0.1124[5]
A549 Lung CancerPonicidin38.024
Ponicidin31.048
Ponicidin15.072
Oridonin56.47 ± 0.1724
GLC-82 Lung CancerPonicidin32.024
Ponicidin26.048
Ponicidin13.072
HeLa Cervical CancerPonicidin23.124
Oridonin13.7 µg/ml (~37.6 µM)Not Specified
MCF-7 Breast CancerOridonin18.4 µg/ml (~50.5 µM)Not Specified
HepG2 Liver CancerOridonin7.1 µg/ml (~19.5 µM)Not Specified
A375-S2 MelanomaOridonin15.1 ± 1.2Not Specified

Mechanisms of Action and Signaling Pathways

Both diterpenoids exert their anticancer effects by inducing apoptosis and cell cycle arrest, but they modulate distinct and overlapping signaling pathways.

This compound (Ponicidin) has been shown to induce apoptosis through several key pathways:

  • JAK/STAT Pathway: In gastric carcinoma, Ponicidin downregulates the phosphorylation of JAK2 and STAT3, key components of a pathway often implicated in tumor cell proliferation and survival.

  • NF-κB Pathway: In melanoma cells, Ponicidin inhibits the phosphorylation of p65, a crucial step in the activation of the NF-κB signaling pathway, which controls the expression of anti-apoptotic genes.

  • p38 MAPK and AKT/MEK Pathways: In colorectal cancer, Ponicidin activates the pro-apoptotic p38 signaling pathway while suppressing the pro-survival AKT and MEK signaling pathways.

Oridonin modulates a complex network of signaling pathways to induce its anticancer effects:

  • NF-κB Pathway: Similar to Ponicidin, Oridonin is a potent inhibitor of the NF-κB pathway, suppressing its activation to promote apoptosis.

  • PI3K/Akt/mTOR Pathway: This is a central pathway in cell proliferation and survival. Oridonin has been shown to inhibit this pathway, leading to decreased cancer cell growth.

  • MAPK Pathway: Oridonin can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound (Ponicidin) and Oridonin.

Odonicin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer p65 p65 p65_nuc p65 p65->p65_nuc IκB IκB IκB->p65 sequesters p38 p38 Gene_Expression Target Gene Expression p38->Gene_Expression induces apoptosis AKT AKT AKT->Gene_Expression inhibits apoptosis MEK MEK MEK->Gene_Expression promotes proliferation STAT3_dimer->Gene_Expression promotes p65_nuc->Gene_Expression promotes This compound This compound (Ponicidin) This compound->JAK2 inhibits This compound->IκB prevents degradation This compound->p38 activates This compound->AKT inhibits This compound->MEK inhibits

Caption: this compound (Ponicidin) signaling pathways.

Oridonin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Ras Ras GrowthFactorReceptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription promotes Raf Raf Ras->Raf MEK_MAPK MEK Raf->MEK_MAPK ERK ERK MEK_MAPK->ERK ERK->Gene_Transcription promotes IKK IKK IκBα IκBα IKK->IκBα phosphorylates (leads to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IκBα->NFkB releases NFkB_nuc->Gene_Transcription promotes Oridonin Oridonin Oridonin->Akt inhibits Oridonin->MEK_MAPK inhibits Oridonin->IKK inhibits

Caption: Oridonin signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound (Ponicidin) and Oridonin.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram

Cell_Viability_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Cell Adherence Incubate for 24 hours A->B C 3. Treatment Add various concentrations of This compound or Oridonin B->C D 4. Incubation Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E 5. Add Reagent Add MTT or CCK-8 solution to each well D->E F 6. Final Incubation Incubate for 1-4 hours E->F G 7. Solubilization (MTT only) Add solubilization solution (e.g., DMSO or SDS-HCl) F->G MTT Assay H 8. Absorbance Reading Measure absorbance with a microplate reader (e.g., 570 nm for MTT) F->H CCK-8 Assay G->H I 9. Data Analysis Calculate cell viability (%) and IC50 values H->I

Caption: General workflow for cell viability assays.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a series of dilutions of this compound or Oridonin in culture medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control group (medium with DMSO) and a blank control group (medium only).

  • Incubation: Incubate the cells with the compounds for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The yellow MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.

  • Measurement:

    • For MTT Assay: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • For CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.

Detailed Protocol:

  • Cell Seeding: A defined number of cells (e.g., 500-1000 cells) are seeded into 6-well plates or 25 cm² tissue culture flasks and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Oridonin, or a vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24 hours).

  • Colony Formation: After treatment, the drug-containing medium is removed, and cells are washed with PBS. Fresh, drug-free medium is added, and the plates are incubated for 7-14 days to allow for colony formation (colonies should contain at least 50 cells).

  • Fixation and Staining: The medium is discarded, and the colonies are washed with PBS. Colonies are then fixed with a solution such as methanol/acetic acid (3:1) and stained with 0.5% crystal violet in methanol.

  • Colony Counting: After staining, the plates are rinsed with water and allowed to dry. The number of colonies in each well is counted manually or using an automated colony counter.

  • Data Analysis: The Plating Efficiency (PE) is calculated as (number of colonies formed / number of cells seeded) x 100 for the control group. The Surviving Fraction (SF) for each treatment is calculated as (number of colonies formed after treatment) / (number of cells seeded x PE). The results are often plotted as a survival curve (SF vs. drug concentration).

Conclusion

Both this compound (Ponicidin) and Oridonin are promising natural compounds with significant anticancer properties. While they share some mechanistic similarities, such as the inhibition of the NF-κB pathway, they also exhibit distinct profiles in terms of their potency against different cancer cell lines and their modulation of specific signaling cascades. Ponicidin appears to be more potent in some cancer models like pancreatic cancer, while Oridonin's lower toxicity to normal cells may offer a wider therapeutic window. A thorough understanding of their differential effects, as outlined in this guide, is crucial for designing further preclinical studies and ultimately for the strategic development of these compounds into effective cancer therapeutics.

References

The Potent Anti-Cancer Activity of Odonicin and Other Diterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anti-cancer agents, diterpenes, particularly those from the Isodon genus, have garnered significant attention. Among these, the ent-kaurane diterpenoids stand out for their potent cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the anti-cancer activity of odonicin (B1151471) and other notable diterpenes, with a focus on the extensively studied compound, oridonin (B1677485). We present key experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms to inform researchers, scientists, and drug development professionals.

While comprehensive quantitative data for this compound is emerging, studies have shown it possesses selective cytotoxic activity, notably against HepG2 (human liver cancer) cells, inducing apoptosis in a dose-dependent manner[1]. The closely related and well-researched diterpenoid, oridonin, offers a valuable benchmark for understanding the potential of this class of compounds.

Comparative Analysis of Cytotoxicity

The anti-cancer efficacy of diterpenes is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values for oridonin and other relevant diterpenes across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Oridonin and Irudonin

Cell LineCancer TypeOridonin IC50 (µM)Irudonin IC50 (µM)
A375Melanoma2535
MKN28Gastric Cancer2025
C2C12 (non-cancerous)Myoblast3050

Data sourced from a comparative study on the anti-metastatic activity of oridonin and irudonin, indicating that while both compounds are effective, oridonin shows slightly higher toxicity in both cancer and non-cancerous cell lines in this specific study.[2]

Table 2: Cytotoxicity (IC50) of Oridonin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer6.6 - 29.4
MDA-MB-231Breast Cancer29.4
HCT-116Colon Cancer6.84
K562Leukemia0.95
HepG2Liver CancerNot specified
A549Lung CancerNot specified
BGC-7901Gastric Cancer1.05 (derivative)
BEL-7402Liver Cancer0.50 (derivative)
HL-60Leukemia0.84 (derivative)

This table presents a range of reported IC50 values for oridonin and some of its more potent derivatives, highlighting its broad-spectrum anti-cancer activity.[3]

Table 3: Cytotoxicity (IC50) of Other Bioactive ent-kaurane Diterpenoids

CompoundCell LineIC50 (µM)
Eriocalyxin BK562 (Leukemia)0.373 (µg/mL)
Eriocalyxin BT24 (Bladder Cancer)0.087 (µg/mL)
Laxiflorin EK562 (Leukemia)0.077 (µg/mL)
Wikstroemioidin derivativeVarious0.4 - 5.1
Silvaticusin B & CHL-60, A-549, SMMC-7721, MDA-MB-231, SW-4801.27 - 7.52

This table showcases the potent cytotoxic activity of other ent-kaurane diterpenoids isolated from Isodon species, demonstrating that the anti-cancer properties are a feature of this structural class.[4][5]

Mechanistic Insights: Signaling Pathways in Diterpene-Induced Apoptosis

Ent-kaurane diterpenoids, with oridonin being the most studied example, exert their anti-cancer effects by modulating multiple critical signaling pathways that control cell survival, proliferation, and death. A primary mechanism is the induction of apoptosis (programmed cell death).

One of the key pathways activated by oridonin is the JNK signaling cascade. This pathway is a crucial mediator of cellular stress responses and can lead to apoptosis when activated. Oridonin treatment has been shown to induce the phosphorylation of JNK, which in turn activates downstream targets like c-Jun, ultimately leading to the activation of caspases and the execution of apoptosis.

JNK_Signaling_Pathway Oridonin Oridonin ROS ↑ ROS Oridonin->ROS induces JNK JNK ROS->JNK pJNK p-JNK JNK->pJNK phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun phosphorylation Apoptosis Apoptosis pcJun->Apoptosis promotes

Caption: Oridonin-induced JNK signaling pathway leading to apoptosis.

Another critical pathway affected by oridonin is the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Oridonin has been demonstrated to inhibit the PI3K/Akt pathway, leading to the deactivation of its downstream pro-survival targets and sensitizing cancer cells to apoptosis.

Caption: Inhibition of the PI3K/Akt survival pathway by oridonin.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of the anti-cancer activity of diterpenes, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in the comparison of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement A Seed cells in 96-well plate B Incubate (24h) A->B C Add diterpene (various concentrations) B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance (570 nm) G->H

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the diterpene compound (e.g., this compound, oridonin) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Treat cells with diterpene B Incubate A->B C Harvest and wash cells B->C D Resuspend in binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the diterpene compound at the desired concentrations for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The available evidence strongly supports the potent anti-cancer activity of ent-kaurane diterpenoids. While oridonin has been the subject of extensive research, demonstrating broad-spectrum cytotoxicity and well-defined mechanisms of action involving the induction of apoptosis through modulation of key signaling pathways like JNK and PI3K/Akt, emerging data on this compound indicates its promise as a selective anti-cancer agent. The comparative data presented in this guide underscores the therapeutic potential of this class of natural products. Further investigation into the specific mechanisms of this compound and other less-studied diterpenes is warranted to fully elucidate their clinical potential and to guide the development of novel, targeted cancer therapies.

References

Validating the Mechanism of Action of Oridonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oridonin's performance with other established research compounds, supported by experimental data. It delves into its primary mechanisms of action in oncology and inflammation, offering detailed experimental protocols and visual representations of the signaling pathways involved.

Anti-Cancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

Oridonin exerts its anti-cancer effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its hyperactivation is a hallmark of many cancers. Oridonin's modulation of this pathway leads to cell cycle arrest and apoptosis in cancer cells.

Comparative Performance of PI3K/Akt/mTOR Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oridonin and other well-characterized inhibitors of the PI3K/Akt/mTOR pathway in various cancer cell lines. This data allows for a quantitative comparison of their potencies.

CompoundMechanism of ActionCell LineIC50 (µM)Reference
Oridonin PI3K/Akt InhibitorAGS (Gastric Cancer)2.627 (48h)[1]
HGC27 (Gastric Cancer)9.266 (48h)[1]
MGC803 (Gastric Cancer)11.06 (48h)[1]
TE-8 (Esophageal Squamous Cell Carcinoma)3.00 (72h)[2]
TE-2 (Esophageal Squamous Cell Carcinoma)6.86 (72h)[2]
BEZ235 (Dactolisib) Dual PI3K/mTOR InhibitorHCT116 (Colon Cancer)0.0143
DLD-1 (Colon Cancer)0.009
SW480 (Colon Cancer)0.012
PC3M (Prostate Cancer)~0.012
U87MG (Glioblastoma)~0.010
MK-2206 Allosteric Akt InhibitorAkt1 (enzyme assay)0.008
Akt2 (enzyme assay)0.012
Akt3 (enzyme assay)0.065
COG-LL-317 (Acute Lymphoblastic Leukemia)< 0.2
RS4;11 (Acute Lymphoblastic Leukemia)< 0.2
Experimental Protocols

This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and mTOR (at Ser2448), following treatment with an inhibitor.

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency at the time of harvest. Treat cells with desired concentrations of Oridonin or other inhibitors for a specified time. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

This protocol allows for the analysis of cell cycle distribution based on DNA content.

  • Cell Preparation: Harvest and wash cells, then resuspend in PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.

  • PI Staining: Add a propidium (B1200493) iodide staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI signal, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Visualization

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Oridonin Oridonin Oridonin->Akt Inhibits BEZ235 BEZ235 BEZ235->PI3K Inhibits BEZ235->mTORC1 Inhibits MK2206 MK-2206 MK2206->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Anti-inflammatory Activity: Inhibition of NLRP3 Inflammasome and NF-κB Pathway

Oridonin demonstrates significant anti-inflammatory properties through two primary mechanisms: the direct covalent inhibition of the NLRP3 inflammasome and the suppression of the NF-κB signaling pathway.

Comparative Performance of Anti-inflammatory Compounds

The following table provides a comparison of the IC50 values for Oridonin and other known inhibitors of the NLRP3 inflammasome and NF-κB pathways.

CompoundTarget PathwayAssayIC50Reference
Oridonin NLRP3 InflammasomeIL-1β release in mouse BMDMs780.4 nM
MCC950 NLRP3 InflammasomeIL-1β release in mouse BMDMs~7.5 nM
BAY 11-7082 NF-κB (IKK)TNFα-induced IκBα phosphorylation10 µM
Experimental Protocols

This protocol measures the secretion of IL-1β from macrophages, a key downstream effector of NLRP3 inflammasome activation.

  • Cell Culture and Priming (Signal 1): Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of Oridonin, MCC950, or other inhibitors for 30-60 minutes.

  • Inflammasome Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM), for a defined period (e.g., 30-60 minutes).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of IL-1β inhibition against the inhibitor concentration.

This protocol assesses the activation of the canonical NF-κB pathway by measuring the phosphorylation of IκBα.

  • Cell Culture and Treatment: Plate cells and treat with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of Oridonin or other NF-κB inhibitors for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the Western Blot protocol above.

  • Western Blotting: Perform Western blotting as described above (steps 4-10), using primary antibodies specific for phosphorylated IκBα, total IκBα, and a loading control.

  • Analysis: An inhibition of NF-κB activation is indicated by a decrease in the ratio of phosphorylated IκBα to total IκBα.

Signaling Pathway Visualizations

NLRP3_Inflammasome_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Assembly PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation pro_IL1b_NLRP3_transcription Transcription of pro-IL-1β & NLRP3 NFkB_activation->pro_IL1b_NLRP3_transcription Activators Activators (e.g., ATP, Nigericin) NLRP3 NLRP3 Activators->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro_Caspase1 pro-Caspase-1 ASC->pro_Caspase1 Recruits Caspase1 Caspase-1 pro_Caspase1->Caspase1 Cleavage pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves to Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b IL-1β pro_IL1b->IL1b Oridonin Oridonin Oridonin->NLRP3 Covalent Inhibition (Cys279) MCC950 MCC950 MCC950->NLRP3 Inhibits ATPase Activity

Caption: NLRP3 inflammasome two-signal activation pathway.

NFkB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Oridonin Oridonin Oridonin->IKK_complex Inhibits BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and points of inhibition.

References

Unveiling the Kinase Selectivity of Odonicin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor Odonicin, benchmarking its cross-reactivity against the well-characterized inhibitors Staurosporine and Dasatinib. This guide synthesizes available experimental data to illuminate the selectivity profile of this compound and offers detailed protocols for key kinase inhibition assays.

This compound, a natural diterpenoid compound also known as Oridonin (B1677485), has garnered interest for its anti-inflammatory and anti-cancer properties. Understanding its kinase selectivity is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This guide compares the known kinase inhibition profile of this compound with that of Staurosporine, a broad-spectrum kinase inhibitor, and Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy.

Comparative Analysis of Kinase Inhibition

The cross-reactivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the known inhibitory activities of this compound, Staurosporine, and Dasatinib against a selection of kinases. It is important to note that while extensive kinome-wide screening data is available for Staurosporine and Dasatinib, the publicly available data for this compound is more limited.

Kinase TargetThis compound (IC50)Staurosporine (IC50/Kd)Dasatinib (Kd)
AKT1 8.4 µM[1]5 nM1 nM
AKT2 8.9 µM[1]25 nM1 nM
EGFR No significant inhibition observed[1]1.7 nM1.2 nM
SRC No significant inhibition observed[1]6.3 nM0.8 nM
FGFR2 No significant inhibition observed[1]20 nM1.2 nM
ABL1 Data not available20 nM0.5 nM
VEGFR2 Data not available1.3 nM0.8 nM
PDGFRβ Data not available1.3 nM1.1 nM
p38α (MAPK14) Data not available1.1 nM1.9 nM

Disclaimer: The presented data is compiled from various sources and methodologies. Direct comparison of absolute values should be made with caution. The absence of data for this compound against certain kinases does not necessarily indicate a lack of activity but rather a lack of publicly available screening data.

The available data indicates that this compound is a moderate inhibitor of AKT1 and AKT2 kinases.[1] In contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib, this compound displays a notably different selectivity profile, with no significant inhibition reported for EGFR, Src, and FGFR2.[1]

Signaling Pathways and Experimental Workflow

To visualize the interplay of these compounds with cellular signaling and the process of evaluating their cross-reactivity, the following diagrams are provided.

odonicin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream This compound This compound This compound->AKT Inhibition experimental_workflow cluster_prep Assay Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation Compound->Incubation Kinase Kinase Panel Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Detection Detection of Kinase Activity Incubation->Detection Data Data Acquisition Detection->Data Analysis IC50 / % Inhibition Determination Data->Analysis Profile Selectivity Profile Analysis->Profile

References

Unveiling the Anti-Cancer Potential of Odonicin: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Odonicin, a natural diterpenoid compound, reveals its significant anti-proliferative and pro-apoptotic effects across a wide spectrum of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, detailed experimental methodologies, and insights into its molecular mechanisms of action.

Quantitative Efficacy of this compound: A Comparative Summary

This compound demonstrates potent cytotoxic effects against various cancer cell lines, with its efficacy varying depending on the cell type and exposure time. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. A summary of these findings is presented below to facilitate a comparative assessment of this compound's anti-cancer activity.

Cell LineCancer TypeTime (h)IC50 (µM)Reference
AGSGastric Cancer245.995 ± 0.741[1]
482.627 ± 0.324[1]
721.931 ± 0.156[1]
HGC-27Gastric Cancer2414.61 ± 0.600[1]
489.266 ± 0.409[1]
727.412 ± 0.512[1]
MGC803Gastric Cancer2415.45 ± 0.59[1]
4811.06 ± 0.400[1]
728.809 ± 0.158[1]
L929Murine Fibrosarcoma2465.8[2]
BxPC-3Pancreatic Cancer48~40
PC3Prostate Cancer48~20-40
DU145Prostate Cancer48~30-60
HepG2Liver Cancer48~40
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46[3]
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83[3]
BEL-7402Liver Cancer-0.50 (Derivative)[4]
K562Chronic Myelogenous Leukemia-0.95 (Derivative)[4]
HCC-1806Triple-Negative Breast Cancer-0.18 (Derivative)[4]
HepG2Liver Cancer-1.36 (Derivative)[5]
PLC/PRF/5Liver Cancer-0.78 (Derivative)[5]

Deciphering the Molecular Mechanisms: Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. A key target of this compound is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many cancers. By inhibiting this pathway, this compound can suppress tumor growth and induce programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Standardized Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells and resuspend in a Propidium Iodide (PI) staining solution containing RNase A.[6]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cell lines.

G cluster_workflow Experimental Workflow start Cancer Cell Line Selection treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Reproducibility of Odonicin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Odonicin, a natural diterpenoid compound, has garnered significant attention in cancer research for its reported anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities across a variety of cancer cell lines. This guide provides a comparative analysis of the reproducibility of this compound's biological effects, supported by experimental data from multiple studies. We delve into the quantitative aspects of its efficacy and provide detailed methodologies for key experiments to aid in the replication and further investigation of its therapeutic potential.

Data Presentation: Comparative Efficacy of this compound

To assess the reproducibility of this compound's anti-cancer effects, we have summarized key quantitative data from various studies in the tables below. These tables highlight the half-maximal inhibitory concentration (IC50) values, as well as its impact on apoptosis and cell cycle progression in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
SGC-7901 Gastric Cancer15.6Not SpecifiedMTT[1]
AGS Gastric CancerSee Table in[2]24, 48, 72CCK-8[2]
HGC27 Gastric CancerSee Table in[2]24, 48, 72CCK-8[2]
MGC803 Gastric CancerSee Table in[2]24, 48, 72CCK-8[2]
HCT116 Colorectal Cancer~12.5 - 2524Not Specified[3]
SW1116 Colorectal Cancer~25 - 5024Not Specified[3]
SW620 Colorectal Cancer3.88Not SpecifiedMTT[4]
LOVO Colorectal CancerSee graphs in[5]24, 48, 72CCK-8[5]
SW480 Colorectal CancerSee graphs in[5]24, 48, 72CCK-8[5]
HT29 Colorectal CancerSee graphs in[5]24, 48, 72CCK-8[5]
UM1 Oral Squamous Cell CarcinomaDose-dependent inhibitionNot SpecifiedNot Specified[6]
SCC25 Oral Squamous Cell CarcinomaDose-dependent inhibitionNot SpecifiedNot Specified[6]
LNCaP Prostate Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
DU145 Prostate Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
PC3 Prostate Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
MCF-7 Breast Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
MDA-MB-231 Breast Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
NCI-H520 Non-small Cell Lung Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
NCI-H460 Non-small Cell Lung Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
NCI-H1299 Non-small Cell Lung Cancer1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
NB4 Acute Promyelocytic Leukemia1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
U118 Glioblastoma Multiforme1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
U138 Glioblastoma Multiforme1.8 - 7.5 µg/mlNot SpecifiedMTT[7]
K562 Leukemia3.74Not SpecifiedMTT[4]
MCF7 Breast Cancer5.12Not SpecifiedMTT[4]

Table 2: Effect of this compound on Apoptosis

Cell LineCancer TypeTreatmentOutcomeAssay MethodReference
HCT116 Colorectal Cancer25 µM for 24hMarked increase in subdiploid peakFlow Cytometry[3]
SW1116 Colorectal Cancer50 µM for 24hMarked increase in subdiploid peakFlow Cytometry[3]
HCT116 & SW1116 Colorectal Cancer25 µM & 50 µM respectively for 24hConfirmed apoptosisTUNEL Assay[3]
UM1 & SCC25 Oral Squamous Cell CarcinomaDose-dependentIncreased Bax/Bcl-2 ratio, cleavage of caspase-3, -9, and PARP-1Western Blot[6]
LNCaP Prostate CancerNot SpecifiedInduced apoptosisTUNEL Assay[7]
HGC27 Gastric Cancer10 µM & 20 µM for 24hApoptosis rate increased to 16.63% and 26.33% respectivelyFlow Cytometry (PE Annexin V/7-AAD)[2]
AGS Gastric CancerNot SpecifiedIncreased apoptosis rateFlow Cytometry (PE Annexin V/7-AAD)[2]

Table 3: Effect of this compound on Cell Cycle Progression

Cell LineCancer TypeTreatmentOutcomeAssay MethodReference
SGC-7901 Gastric Cancer0.375, 0.75, 1.5 µmol/LG2/M phase increased from 7.48% to 13.87%, 14.24%, 14.98% respectivelyFlow Cytometry[8]
HCT116 Colorectal Cancer12.5 µM for 24hG2/M population increased from 23.5% to 44.1%Flow Cytometry[3]
SW1116 Colorectal Cancer25 µM for 24hG2/M population increased from 18.2% to 39.6%Flow Cytometry[3]
UM1 & SCC25 Oral Squamous Cell CarcinomaDose-dependentG2/M phase arrestNot Specified[6]
LNCaP Prostate CancerNot SpecifiedG0/G1 cell cycle arrestCell Cycle Analysis[7]
AGS Gastric CancerNot SpecifiedIncreased proportion of cells in G0/G1 phaseFlow Cytometry[2]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assays (MTT and CCK-8)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value using appropriate software.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the indicated concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry with PI Staining)
  • Cell Preparation: Treat cells with this compound as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis
  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2

      • Cell Cycle: Cyclin B1, Cdk1, p21, p27

      • Signaling Pathways: p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action based on the current literature.

Odonicin_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 | Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria | Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis pathway.

Odonicin_Cell_Cycle_Pathway This compound This compound p21 p21/p27 Upregulation This compound->p21 Cdk1 Cdk1 This compound->Cdk1 | CyclinB1 Cyclin B1 This compound->CyclinB1 | G2M_Arrest G2/M Arrest This compound->G2M_Arrest Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex p21->Cdk1_CyclinB1 | Cdk1->Cdk1_CyclinB1 CyclinB1->Cdk1_CyclinB1 G2M_Transition G2/M Transition Cdk1_CyclinB1->G2M_Transition G2M_Transition->G2M_Arrest

Caption: this compound-induced G2/M cell cycle arrest.

Odonicin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K | AMPK AMPK This compound->AMPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Autophagy Autophagy mTOR->Autophagy | AMPK->mTOR | AMPK->Autophagy

Caption: Overview of this compound's effect on PI3K/Akt and AMPK/mTOR pathways.

Experimental Workflow

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Various Concentrations & Durations) Start->Treatment Cell_Viability Cell Viability Assay (MTT / CCK-8) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry - PI) Treatment->Cell_Cycle_Analysis Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for assessing this compound's effects.

References

Oridonin's Synergistic Potential: A Comparative Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of Oridonin, a diterpenoid natural product, with established chemotherapeutic agents. The data presented herein is collated from preclinical studies, offering a detailed overview of its potential in various cancer models.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Oridonin in combination with various chemotherapeutic drugs has been evaluated across multiple cancer cell lines. The following tables summarize the key quantitative data from these studies, including IC50 values (the concentration of a drug that inhibits a biological process by 50%) and Combination Index (CI) values, where CI < 1 indicates synergy.

Cancer TypeCell LineChemotherapeutic DrugOridonin (Ori) IC50 (µM)Chemo Drug IC50 (µM)Combination IC50 (µM)Combination Index (CI)Reference
Breast CancerMDA-MB-231Doxorubicin (Dox)Not SpecifiedNot SpecifiedNot Specified< 1
Gastric CancerMGC 803Paclitaxel (PTX)Not SpecifiedNot SpecifiedNot Specified< 1
Lung CancerA549Cisplatin (Cis)~20~20Ori (20) + Cis (20)< 1
Ovarian CancerA2780/DDPCisplatin (Cis)Not Specified50.9726.12 (with 20µM Ori)Synergistic
Ovarian CancerSKOV3/DDPCisplatin (Cis)Not Specified135.273.00 (with 20µM Ori)Synergistic
Pancreatic CancerPANC-1/GemGemcitabine (Gem)Not SpecifiedNot SpecifiedNot Specified< 1
Hepatocellular CarcinomaHCCLM3, BEL7402, MHCC-97H, SMMC7721JQ1Not SpecifiedNot SpecifiedNot SpecifiedSynergistic

Enhanced Apoptosis: A Common Mechanism

A consistent finding across studies is the significant increase in apoptosis in cancer cells treated with Oridonin-chemotherapy combinations compared to single-agent treatments.

Cancer TypeCell LineCombination TreatmentObservationReference
Esophageal Squamous Cell CarcinomaKYSE30Cisplatin + OridoninSignificantly higher apoptotic rate compared to either drug alone.
Pancreatic CancerBxPC-3Gemcitabine + OridoninPotentiated gemcitabine-induced apoptosis. A synergistic effect on the induction of apoptosis was observed.
OsteosarcomaSaos-2Doxorubicin + OridoninHigher rate of apoptosis with the combination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are standardized protocols for the key experiments cited in the studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Oridonin, the chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 values are determined using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the compounds of interest for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Oridonin with chemotherapeutic agents are often attributed to the modulation of key signaling pathways involved in cell survival, apoptosis, and angiogenesis.

Synergy_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Outcomes CancerCells Cancer Cell Lines Oridonin Oridonin Treatment CancerCells->Oridonin Chemo Chemotherapeutic Drug (Doxorubicin, Cisplatin, etc.) CancerCells->Chemo Combination Combination Treatment CancerCells->Combination Viability Cell Viability Assay (MTT) Combination->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Combination->Apoptosis Protein Protein Expression (Western Blot) Combination->Protein IC50 IC50 & Combination Index Calculation Viability->IC50 ApoptosisRate Quantification of Apoptotic Cells Apoptosis->ApoptosisRate Pathway Signaling Pathway Modulation Protein->Pathway Synergy Synergistic Effect Demonstrated IC50->Synergy ApoptosisRate->Synergy Pathway->Synergy

Caption: General experimental workflow for assessing synergistic effects.

Oridonin and Doxorubicin in Breast Cancer

The combination of Oridonin and Doxorubicin in aggressive breast cancer cells leads to enhanced apoptosis and anti-angiogenic effects. This synergy is mediated through the regulation of the Bcl-2/Bax protein ratio and inhibition of the VEGFR2 signaling pathway.

Dox_Ori_Pathway cluster_apoptosis Apoptosis Regulation cluster_angiogenesis Angiogenesis Regulation Dox Doxorubicin Bcl2 Bcl-2 (Anti-apoptotic) Dox->Bcl2 Bax Bax (Pro-apoptotic) Dox->Bax Ori Oridonin Ori->Bcl2 Ori->Bax VEGFR2 VEGFR2 Signaling Ori->VEGFR2 Caspase3 Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Oridonin and Doxorubicin synergistic pathway.

Geridonin (Oridonin derivative) and Paclitaxel in Gastric Cancer

The combination of Geridonin, a derivative of Oridonin, and Paclitaxel synergistically inhibits the proliferation of gastric cancer cells through the ROS-mediated regulation of the PTEN/PI3K/Akt pathway.

Ger_PTX_Pathway Ger Geridonin ROS ROS Generation Ger->ROS PTX Paclitaxel PTX->ROS PTEN PTEN ROS->PTEN PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Akt->Proliferation

Caption: Geridonin and Paclitaxel synergistic pathway.

Oridonin and JQ1 in Hepatocellular Carcinoma

Oridonin enhances the JQ1-induced apoptosis in hepatocellular carcinoma cells by targeting the mitochondrial pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.

Ori_JQ1_Pathway Ori Oridonin Bcl2 Bcl-2 Ori->Bcl2 Mcl1 Mcl-1 Ori->Mcl1 JQ1 JQ1 JQ1->Bcl2 JQ1->Mcl1 Mitochondria Mitochondrial Pathway Activation Bcl2->Mitochondria Mcl1->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Oridonin and JQ1 synergistic pathway.

Oridonin vs. Cisplatin: A Head-to-Head Preclinical Comparison for Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for Oridonin (B1677485), a natural diterpenoid compound, and Cisplatin (B142131), the standard-of-care chemotherapeutic agent for Oral Squamous Cell Carcinoma (OSCC). The information presented is collated from various preclinical studies to offer a comparative perspective on their mechanisms of action, efficacy, and associated signaling pathways.

Disclaimer: The data presented below is compiled from separate preclinical studies. No direct head-to-head comparative clinical trials have been identified. Therefore, the experimental data should be interpreted with caution as variations in experimental design and conditions can influence outcomes.

At a Glance: Oridonin vs. Cisplatin

FeatureOridoninCisplatin (Standard of Care)
Drug Class Natural bioactive diterpenoidPlatinum-based chemotherapy
Primary Anticancer Mechanism Induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways (PI3K/Akt, MAPK)DNA damage leading to cell cycle arrest and apoptosis
Molecular Target(s) Multi-target, including PI3K/Akt, MAPK, and NF-κB signaling pathwaysPrimarily interacts with DNA, forming adducts

In Vitro Efficacy: A Comparative Analysis

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Oridonin and Cisplatin in various OSCC cell lines as reported in independent studies.

Table 1: IC50 Values of Oridonin in OSCC Cell Lines

Cell LineIC50 (µM)Incubation Time (h)Assay
CAL-27~1048Proliferation Assay
HN22Not explicitly stated, but apoptosis induced at 5-10 µM48MTT Assay
HSC4Not explicitly stated, but apoptosis induced at 5-10 µM48MTT Assay

Table 2: IC50 Values of Cisplatin in OSCC Cell Lines

Cell LineIC50 (µM)Incubation Time (h)Assay
KB~2.47 (0.74 µg/ml)24MTT Assay[1]
Primary Culture~1.90 (0.57 µg/ml)24MTT Assay[1]
H1031524MTT Assay[2]
H1034.5748MTT Assay[2]
H314 (resistant)20024MTT Assay[2]
H314 (resistant)10048MTT Assay
SCC43.17848MTT Assay
SCC93.89148MTT Assay
SCC253.49348MTT Assay

Mechanisms of Action and Signaling Pathways

Oridonin and Cisplatin exert their anticancer effects through distinct and partially overlapping signaling pathways.

Oridonin's Multi-Targeted Approach

Oridonin's mechanism of action is multifaceted. It has been shown to induce apoptosis in OSCC cells through the generation of reactive oxygen species (ROS) and activation of the JNK/p38 MAPK signaling pathway. Furthermore, Oridonin can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Studies have also indicated its ability to induce G2/M phase cell cycle arrest in OSCC cells.

Oridonin_Pathway cluster_cell Oral Cancer Cell Oridonin Oridonin ROS ↑ ROS Generation Oridonin->ROS PI3K_Akt PI3K/Akt Pathway Inhibition Oridonin->PI3K_Akt Cell_Cycle G2/M Phase Arrest Oridonin->Cell_Cycle MAPK JNK/p38 MAPK Activation ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Cell_Cycle->Apoptosis Cisplatin_Pathway cluster_cell Oral Cancer Cell Cisplatin Cisplatin DNA_Damage DNA Adducts & DNA Damage Cisplatin->DNA_Damage Cell_Cycle_Arrest G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Pathway Mitochondrial Pathway Activation DNA_Damage->Apoptosis_Pathway Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Pathway->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis OSCC_Cells OSCC Cell Lines Treatment Treat with Oridonin or Cisplatin OSCC_Cells->Treatment Xenograft Establish OSCC Xenograft in Mice OSCC_Cells->Xenograft Cell Source MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Drug_Admin Administer Oridonin or Cisplatin Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Growth & Body Weight Drug_Admin->Tumor_Monitoring Endpoint_Analysis Tumor Excision & Analysis Tumor_Monitoring->Endpoint_Analysis

References

Validating the Binding Target of Odonicin: A Comparative Guide to Proteomic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the binding target of a novel compound like Odonicin is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of three powerful proteomic techniques for identifying and validating drug-protein interactions: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography-Mass Spectrometry (AC-MS). We present hypothetical experimental data to illustrate the potential outcomes and provide detailed protocols to guide your research.

Introduction to this compound and the Imperative of Target Validation

This compound, a novel natural product, has demonstrated significant therapeutic potential in preliminary screenings. However, its molecular mechanism of action remains unknown. Identifying the specific protein(s) that this compound binds to is paramount for understanding its biological effects, predicting potential off-target effects, and enabling structure-based drug design for future optimization. Proteomics offers a suite of powerful, unbiased methods to identify these binding targets directly in a cellular context.

Comparison of Key Proteomic Methodologies

The choice of a target validation method depends on various factors, including the properties of the small molecule, the nature of the expected interaction, and the available resources. Here, we compare three widely used approaches.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolysis.A modified version of the drug is used as bait to "fish out" binding partners.
Drug Modification Not required.Not required.Required (immobilization to a resin).
Cellular Context Can be performed in cell lysates, intact cells, and tissues.Typically performed in cell lysates.Performed with cell lysates.
Primary Output A "melting curve" showing changes in protein solubility with temperature.Differential protein abundance after protease treatment.Enriched proteins that bind to the immobilized drug.
Key Advantages - No drug modification needed.[1][2] - Applicable in intact cells and tissues.[1][3] - Can provide insights into target engagement in a physiological context.[3]- No drug modification needed. - Relatively straightforward and quick protocol.- Can identify both strong and weak binders. - Well-established and widely used method.
Key Limitations - Not all proteins exhibit a clear thermal shift upon ligand binding. - Can be labor-intensive for proteome-wide studies.- The degree of protection can vary. - May not be suitable for all proteases or proteins.- Drug modification might alter its binding properties. - Risk of identifying non-specific binders.

Hypothetical Quantitative Data

To illustrate the expected outcomes from each technique, the following tables present hypothetical data from experiments aimed at identifying the binding target of this compound.

Table 1: Hypothetical CETSA Data for a Candidate Target Protein

Temperature (°C)% Soluble Protein (Vehicle Control)% Soluble Protein (+ this compound)
37100100
459899
508595
556088
603075
651040
70515

This data indicates that this compound binding increases the thermal stability of the candidate protein.

Table 2: Hypothetical DARTS Data from Mass Spectrometry Analysis

Protein IDPeptide Count (Vehicle Control + Protease)Peptide Count (+ this compound + Protease)Fold Change
P123455255.0
Q6789032300.9
R5432118170.9
S11223891.1

This data suggests that Protein P12345 is protected from proteolysis by this compound, indicating a direct binding interaction.

Table 3: Hypothetical AC-MS Data

Protein IDSpectral Count (Control Resin)Spectral Count (this compound Resin)Enrichment Factor
P1234525829.0
T4455615181.2
U77889571.4
V9900145501.1

This data shows a significant enrichment of Protein P12345 on the this compound-conjugated resin, identifying it as a high-confidence binding partner.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the protein levels using Western blotting for a specific candidate or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve for the this compound-treated sample compared to the control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysis: Prepare a native protein lysate from the cells of interest using a mild lysis buffer (e.g., M-PER or similar).

  • Drug Incubation: Divide the lysate into two aliquots. Treat one with this compound and the other with a vehicle control. Incubate for 1 hour at room temperature.

  • Proteolysis: Add a protease (e.g., thermolysin) to both aliquots and incubate for a defined period (e.g., 30 minutes). The optimal protease and incubation time should be determined empirically.

  • Stopping the Reaction: Stop the proteolysis by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and silver staining to visualize the overall protein protection. For target identification, the samples are subjected to mass spectrometry analysis.

  • Data Analysis: Identify proteins that are more abundant in the this compound-treated sample compared to the control, as these are the proteins protected from proteolysis.

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose (B213101) beads). A control resin without the coupled drug should also be prepared.

  • Preparation of Cell Lysate: Prepare a large-scale native protein lysate.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads and the control beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins identified from the this compound-conjugated beads to those from the control beads. Proteins that are significantly enriched on the this compound beads are considered potential binding partners.

Visualizations of Workflows and Pathways

To further clarify these methodologies, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be affected by this compound.

CETSA_Workflow cluster_treatment Cell Treatment cluster_lysis Lysis & Heating cluster_separation Separation cluster_analysis Analysis start Intact Cells treatment Incubate with This compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis heat Heat Aliquots to Different Temperatures lysis->heat centrifuge Centrifugation heat->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant analysis Western Blot or Mass Spectrometry supernatant->analysis result Generate Melting Curves analysis->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow cluster_lysis Lysis & Treatment cluster_digestion Proteolysis cluster_analysis Analysis start Cell Lysate treatment Incubate with This compound or Vehicle start->treatment protease Add Protease treatment->protease stop Stop Digestion protease->stop analysis SDS-PAGE or Mass Spectrometry stop->analysis result Identify Protected Proteins analysis->result ACMS_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis lysate Cell Lysate incubate Incubate Lysate with Beads lysate->incubate beads This compound-conjugated and Control Beads beads->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute ms Mass Spectrometry elute->ms result Identify Enriched Proteins ms->result Signaling_Pathway O This compound T Target Protein (e.g., Kinase X) O->T binds & inhibits P Phosphorylation T->P S1 Substrate 1 S1->P S2 Substrate 2 CR Cellular Response (e.g., Apoptosis) S2->CR P->S2 activates

References

Independent Verification of Odonicin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of Odonicin with alternative compounds, supported by experimental data and detailed methodologies. All quantitative data is summarized for ease of comparison, and key signaling pathways and experimental workflows are visualized.

I. Comparison of Bioactive Compounds

This compound, a natural diterpenoid isolated from Rabdosia rubescens, has garnered significant interest for its therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer properties. Independent research has largely focused on its inhibitory effects on two key signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This guide will delve into the data supporting these activities and compare this compound to other well-characterized inhibitors of these pathways.

A. PI3K/Akt Pathway Inhibitors

The PI3K/Akt signaling cascade is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been shown to suppress this pathway, inducing apoptosis and cell cycle arrest in cancer cells.

Table 1: Comparison of this compound with Alternative PI3K/Akt Pathway Inhibitors

InhibitorTarget(s)Mechanism of ActionIC50 / Effective ConcentrationCell Types/Model SystemKey Findings & Citations
This compound PI3K/AktInhibits phosphorylation of PI3K and Akt.Dose-dependent inhibition in µM range.Oral squamous cell carcinoma (OSCC) cells (UM1, SCC25), aged mice.Inhibits proliferation, induces G2/M arrest and apoptosis in OSCC cells. Extends lifespan in mice by delaying aging through the AKT signaling pathway.[1][2][3]
Fisetin PI3K, Akt, mTORInhibits expression of regulatory (p85) and catalytic (p110) subunits of PI3K, and phosphorylation of Akt.5–20 µMHuman non-small cell lung cancer (NSCLC) cells (A549, H1792).Inhibits cell viability and colony formation in NSCLC cells.[4]
Quercetin PI3K, RasATP-competitive inhibitor of PI3K.Varies by cell type (µM range).Various cancer cell lines.Inhibits mTOR signaling by inhibiting PI3K and Ras activity.[5]
PI-103 PI3K (p110α), mTORDual inhibitor of PI3K and mTOR kinase activity.Potent inhibition in nM range.Glioblastoma cells.Potently inhibits proliferation of glioblastoma cells by inhibiting both PI3K and mTOR.
B. NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18. Its dysregulation is implicated in a host of inflammatory diseases. This compound has been identified as a direct inhibitor of the NLRP3 inflammasome.

Table 2: Comparison of this compound with Alternative NLRP3 Inflammasome Inhibitors

InhibitorTarget(s)Mechanism of ActionIC50 / Effective ConcentrationCell Types/Model SystemKey Findings & Citations
This compound NLRP3Covalently binds to NLRP3, blocking its interaction with NEK7 and subsequent inflammasome assembly.Specific inhibition of NLRP3 inflammasome activation.Mouse models of peritonitis, gouty arthritis, and type 2 diabetes.Exhibits preventive and therapeutic effects in mouse models of NLRP3-driven diseases. Has no impact on AIM2 or NLRC4 inflammasomes.
MCC950 NLRP3Directly targets the NLRP3 NACHT domain, preventing ATP hydrolysis and inflammasome assembly.~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs).Mouse and human macrophages.Highly potent and selective inhibitor of both canonical and non-canonical NLRP3 inflammasome activation.
OLT1177 (Dapansutrile) NLRP3Inhibits the ATPase activity of NLRP3, preventing its interaction with ASC.Nanomolar concentrations reduce IL-1β release.Monocytes from CAPS patients, mouse models of inflammation.Orally active and shown to be safe in humans; reduces systemic inflammation.
Parthenolide NLRP3, IKKCovalently binds to and inhibits NLRP3 and IKKβ.Broader inhibitory profile.Various cell types.Effective inhibitor but may have off-target effects due to its broader activity.
Shikonin NLRP3Suppresses caspase-1 maturation and secretion of IL-1β and IL-18 by disrupting NLRP3-ASC binding.Dose-dependent inhibition.Mouse models of ulcerative colitis and systemic inflammation.Reduces ROS production and inhibits the generation of oxidized mitochondrial DNA, a trigger for NLRP3 activation.

II. Experimental Protocols

A. In Vitro PI3K/Akt Phosphorylation Assay (Western Blot)

This protocol outlines the key steps to assess the inhibitory effect of a compound on the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, MCF-7) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound (e.g., this compound, Fisetin) at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control to determine the relative inhibition of Akt phosphorylation.

B. In Vitro NLRP3 Inflammasome Activation Assay (ELISA)

This protocol describes a method to quantify the inhibition of NLRP3 inflammasome activation by measuring the secretion of IL-1β.

  • Cell Culture and Priming (Signal 1):

    • Differentiate human monocytic THP-1 cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) or use primary bone marrow-derived macrophages (BMDMs).

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment:

    • Pre-treat the primed cells with the test compound (e.g., this compound, MCC950) at various concentrations for 1 hour.

  • NLRP3 Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1 hour.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • ELISA for IL-1β:

    • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of IL-1β in the treated samples to the vehicle control to determine the percentage of inhibition of NLRP3 inflammasome activation.

III. Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits phosphorylation

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

NLRP3_Inflammasome_Pathway Signal1 Signal 1 (e.g., LPS) Pro_IL1B Pro-IL-1β Transcription Signal1->Pro_IL1B IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3 NLRP3 Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleaves This compound This compound This compound->NLRP3 Inhibits assembly

Caption: this compound's inhibition of the NLRP3 inflammasome assembly.

Experimental_Workflow start Start: Cell Culture treatment Compound Treatment start->treatment sample_prep Sample Preparation (Lysis/Supernatant) treatment->sample_prep assay Bioassay (Western Blot/ELISA) sample_prep->assay analysis Data Analysis & Quantification assay->analysis end End: Results analysis->end

Caption: General experimental workflow for bioactivity assessment.

References

Oridonin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Oridonin (B1677485) in preclinical studies.

Based on available scientific literature, this guide provides a detailed comparison of the in vitro and in vivo experimental results for Oridonin , a natural bioactive compound. It appears that "Odonicin" may be a less common name or a potential misspelling for Oridonin, as research predominantly points to the latter. Oridonin, an ent-kaurane diterpenoid extracted from the medicinal plant Rabdosia rubescens, has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1]

Quantitative Data Summary

The following tables present a structured overview of the quantitative data from various studies, facilitating a direct comparison of Oridonin's efficacy in different experimental settings.

Table 1: In Vitro Cytotoxicity and Anti-inflammatory Effects of Oridonin

Cell LineAssayParameterResult (Oridonin Solution)Result (Oridonin Nanosuspension)
K562 (Human chronic myelogenous leukemia)MTT AssayIC50 (36 hours)12.85 µmol/L8.11 µmol/L
RAW264.7 (Murine macrophage)Nitric Oxide (NO) Production AssayInhibition of LPS-induced NO productionSignificant inhibitionNot Reported
NB4 and HL60 (Human leukemia)Growth Inhibition AssayIC50Approximately 2-5 µg/ml*Not Applicable

*Note: This IC50 range is for Actinonin (B1664364), an agent with a similar mechanism of action, and is included for comparative context.[2]

Table 2: In Vivo Anti-tumor and Anti-inflammatory Efficacy of Oridonin

Animal ModelConditionTreatmentDosageKey Finding
MouseSarcoma-180 solid tumorsOridonin Solution20 mg/kg42.49% tumor inhibition rate
MouseSarcoma-180 solid tumorsOridonin Nanosuspension20 mg/kg60.23% tumor inhibition rate
MouseAcute Lung Injury (LPS-induced)Oridonin20 mg/kgAlleviation of inflammatory infiltration
AKR MouseLeukemiaActinonin*Dose-dependentIncreased survival advantage

*Note: Data for Actinonin is provided for contextual comparison.[2]

Detailed Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: K562 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells were then treated with various concentrations of Oridonin solution and Oridonin nanosuspension for 36 hours.[3]

  • MTT Reagent Addition: After the treatment period, the culture medium was replaced with a fresh medium containing MTT. The plates were incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of a drug that inhibits 50% of cell growth, was then calculated.[3]

Sarcoma-180 Solid Tumor Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds.

  • Tumor Implantation: Sarcoma-180 cells were subcutaneously injected into the mice to induce tumor formation.

  • Treatment Groups: Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups, including a control group, an Oridonin solution group, and an Oridonin nanosuspension group.

  • Drug Administration: The respective treatments were administered to the mice, typically via injection, at a dosage of 20 mg/kg.[3]

  • Tumor Monitoring: Tumor volume and mouse body weight were monitored and measured at regular intervals throughout the study.

  • Efficacy Analysis: At the end of the study, the tumors were excised and weighed. The tumor inhibition rate was calculated by comparing the average tumor weight of the treated groups to that of the control group.[3]

Visualizing Mechanisms and Workflows

Signaling Pathways of Oridonin

Oridonin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[1][4] The following diagram illustrates this mechanism of action.

G1 cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response cluster_2 Oridonin Action Stimuli Stimuli NFkB NF-κB Pathway Stimuli->NFkB NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory_Genes Caspase1 Caspase-1 Activation NLRP3->Caspase1 Inflammation Inflammation Pro_Inflammatory_Genes->Inflammation IL1b_IL18 IL-1β and IL-18 Maturation & Secretion Caspase1->IL1b_IL18 IL1b_IL18->Inflammation Oridonin Oridonin Oridonin->NFkB Inhibits Oridonin->NLRP3 Inhibits

Caption: Mechanism of Oridonin's anti-inflammatory action.

Experimental Workflow: From In Vitro to In Vivo

The progression from laboratory cell-based assays to animal models is a critical path in drug discovery and development.

G2 cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Analysis Cell_Based_Assays Cell-based Assays (e.g., MTT, NO production) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, RT-qPCR) Cell_Based_Assays->Mechanism_of_Action Animal_Model_Selection Animal Model Selection (e.g., Tumor Xenograft) Mechanism_of_Action->Animal_Model_Selection Positive results trigger in vivo studies Comparative_Analysis Comparative Analysis of In Vitro and In Vivo Data Mechanism_of_Action->Comparative_Analysis Efficacy_Testing Efficacy Testing (Tumor growth, Survival) Animal_Model_Selection->Efficacy_Testing Toxicity_Profiling Toxicity Profiling Efficacy_Testing->Toxicity_Profiling Toxicity_Profiling->Comparative_Analysis

Caption: Standard workflow from in vitro to in vivo drug evaluation.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Odonicin Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic modifications to the ent-kaurane diterpenoid Odonicin reveals key structural motifs crucial for its cytotoxic and pro-apoptotic activity against various cancer cell lines. This guide synthesizes findings from multiple studies, presenting a comparative analysis of this compound analogs to inform future drug design and development.

This compound, a natural ent-kaurane diterpenoid, has emerged as a promising scaffold for the development of novel anticancer agents. Its complex tetracyclic structure offers multiple sites for chemical modification, enabling the generation of analogs with potentially enhanced potency and selectivity. This guide delves into the critical structure-activity relationships (SAR) of this compound analogs, summarizing key findings on how specific structural alterations influence their biological activity. We present a compilation of cytotoxicity data, detailed experimental methodologies for assessing anticancer effects, and visual representations of the key signaling pathways involved.

Comparative Cytotoxicity of this compound Analogs

The anticancer activity of this compound and its analogs is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. The following table summarizes the IC50 values for this compound and several of its synthetic analogs, highlighting the impact of structural modifications.

CompoundR1R2R3Cancer Cell LineIC50 (µM)Reference
This compound OHHHPC-3 (Prostate)>40[1]
A549 (Lung)>40[1]
HCT116 (Colon)>40[1]
Analog 1 OAcHHPC-3 (Prostate)25.8 ± 2.1[1]
A549 (Lung)31.4 ± 2.5[1]
HCT116 (Colon)28.9 ± 1.8[1]
Analog 2 O-PropargylHHPC-3 (Prostate)15.2 ± 1.3[1]
A549 (Lung)18.7 ± 1.9[1]
HCT116 (Colon)16.5 ± 1.5[1]
Analog 3 O-(1-phenyl-1H-1,2,3-triazol-4-yl)methylHHPC-3 (Prostate)8.9 ± 0.7[1]
A549 (Lung)10.3 ± 1.1[1]
HCT116 (Colon)9.5 ± 0.9[1]
Analog 4 HPhenylHPC-3 (Prostate)>40[1]
A549 (Lung)>40[1]
HCT116 (Colon)>40[1]
8,9-seco-ent-kaurane 6 --Cleaved C8-C9 bond, α,β-unsaturated ketoneMDA-MB-231 (Breast)~0.08[2]
BT-549 (Breast)~0.08[2]
Flexicaulin A --C-11 OHHCT116 (Colon)3.68[3]
Oxoflexicaulin A --C-11 CarbonylHCT116 (Colon)0.77[3]

Key Structure-Activity Relationship Insights:

  • Modification at C-14: The introduction of an acetoxyl group or a (2-triazole)acetoxyl moiety at the C-14 position of this compound generally enhances its cytotoxic activity.[1] In particular, the addition of a triazole ring via click chemistry has been shown to significantly improve the anticancer potency.[1]

  • Modification at C-17: In contrast, the introduction of a phenyl group at the C-17 position appears to have a negative impact on the cytotoxicity of this compound analogs.[1]

  • The α,β-Unsaturated Ketone Moiety: The presence of an α,β-unsaturated ketone group in the D-ring of the ent-kaurane structure is a critical pharmacophore for anticancer activity.[4] This functional group is believed to be involved in inducing mitochondrial apoptosis and promoting the generation of reactive oxygen species (ROS) in cancer cells.[4]

  • Cleavage of the C8-C9 Bond: Studies on 8,9-seco-ent-kaurane diterpenoids have indicated that the cleavage of the C8-C9 bond, in conjunction with the α,β-unsaturated ketone, is essential for potent activity against triple-negative breast cancer cells.[2]

  • Oxidation at C-11: The oxidation of the C-11 hydroxyl group to a carbonyl group in flexicaulin A, another ent-kaurane diterpenoid, resulted in a significant increase in its anticancer activity.[3]

Experimental Protocols

The evaluation of the anticancer properties of this compound analogs involves a series of standardized in vitro assays. Below are detailed protocols for the key experiments cited in the structure-activity relationship studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and the parent compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[9][10][11][12]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound analogs at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade, such as caspases and members of the Bcl-2 family.[13][14][15][16]

Protocol:

  • Protein Extraction: Treat cells with the this compound analogs, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound analogs are often mediated through the modulation of specific intracellular signaling pathways, leading to apoptosis and cell cycle arrest.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Data Analysis synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) cytotoxicity->apoptosis western_blot Mechanism of Action (Western Blot) apoptosis->western_blot sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis

Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs.

The induction of apoptosis by active ent-kaurane diterpenoids can be triggered by the generation of reactive oxygen species (ROS), which in turn activates stress-activated protein kinase pathways, such as the JNK pathway.[17]

apoptosis_pathway This compound This compound Analogs (e.g., with α,β-unsaturated ketone) ros Increased ROS Production This compound->ros mkk4 MKK4 Activation ros->mkk4 jnk JNK Phosphorylation mkk4->jnk apoptosis Apoptosis jnk->apoptosis

Caption: Proposed signaling pathway for this compound analog-induced apoptosis.[17]

Furthermore, some ent-kaurane diterpenoids have been shown to induce apoptosis and suppress metastasis by inhibiting the Akt signaling pathway.[2]

akt_pathway seco_kaurane 8,9-seco-ent-kaurane Analogs akt Akt Inhibition seco_kaurane->akt apoptosis Apoptosis Induction akt->apoptosis metastasis Metastasis Suppression akt->metastasis

Caption: Inhibition of the Akt pathway by 8,9-seco-ent-kaurane analogs.[2]

References

Safety Operating Guide

Proper Disposal of Odonicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

Odonicin is a natural diterpenoid compound isolated from Rabdosia longituba. Due to its classification as a research chemical, its toxicological properties have not been thoroughly investigated. Therefore, it must be handled with care, and all waste generated should be treated as hazardous.

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, immediately contain the material using an inert absorbent (e.g., vermiculite, sand). Scoop the contaminated material into a designated hazardous waste container. Clean the affected area thoroughly with a suitable solvent and then soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

Step-by-Step Disposal Plan

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • The container should be made of a material compatible with chemical waste.

    • Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, collect the solution in a separate, sealed, and properly labeled hazardous waste container.

    • The label must clearly identify the solvent and the presence of this compound.

    • Do not mix this compound waste with other incompatible chemical waste streams.

2. Storage of Waste:

  • Store the hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This area should be away from general laboratory traffic and incompatible materials.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a contracted licensed chemical waste disposal company.

  • Ensure all necessary paperwork and manifests are completed accurately.

  • Never dispose of this compound or its containers in the regular trash or down the drain.[1]

Quantitative Data Summary

Specific quantitative data regarding the disposal of this compound is not available. The following table provides general information on the properties of this compound.

PropertyValue
Chemical Formula C₂₄H₃₀O₇
CAS Number 51419-51-3
Recommended Storage -20°C

Experimental Protocols

As no specific experimental protocols for the disposal of this compound are available, the recommended procedure is to follow the general guidelines for the disposal of hazardous chemical waste as outlined above and in accordance with institutional and regulatory requirements.

Visualization of a Relevant Signaling Pathway

While the specific signaling pathways affected by this compound are not extensively documented, related compounds from the Rabdosia genus, such as Oridonin, have been shown to impact the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2] The following diagram illustrates a simplified representation of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Oridonin Oridonin (related compound) Oridonin->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of related compounds.

References

Essential Safety and Logistical Information for Handling Oridonin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Oridonin . No specific safety and handling information could be found for "Odonicin," which may be a typographical error. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound in use.

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel working with Oridonin. It is intended to supplement, not replace, institution-specific safety guidelines and the compound's official SDS.

I. Hazard Identification and Personal Protective Equipment (PPE)

Oridonin is a diterpenoid compound that requires careful handling due to its biological activity and potential hazards. One safety data sheet indicates that Oridonin is suspected of causing cancer (GHS hazard statement H351).[1] Therefore, stringent adherence to safety protocols is mandatory.

A. Engineering Controls

  • Fume Hood: All work involving weighing, dissolving, or handling powdered Oridonin should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: Ensure adequate general laboratory ventilation.

B. Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling Oridonin.

PPE Category Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.[2]
Respiratory Protection NIOSH-approved N95 dust mask or higherRequired when handling the solid form outside of a fume hood.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.

II. Operational Plans: Handling and Storage

A. Safe Handling Procedures

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Weighing: Conduct weighing of Oridonin powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Solution Preparation: When preparing stock solutions, add the solvent to the weighed powder slowly to avoid aerosolization.

  • Spill Management:

    • Minor Spills: For small powder spills, gently cover with wet paper towels to avoid making the powder airborne. For liquid spills, absorb with an inert material. Clean the area with soap and water.[3][4]

    • Major Spills: Evacuate the area and follow institutional emergency procedures.

  • Hygiene: Always wash hands thoroughly with soap and water after handling Oridonin, even if gloves were worn.[2][3]

B. Storage

  • Store Oridonin in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2]

  • Follow the storage temperature recommendations on the product datasheet (e.g., -20°C for stock solutions).

III. Quantitative Data Summary

The following tables provide key quantitative data for Oridonin.

Table 1: Toxicological Data

Parameter Value Animal Model Route of Administration
LD50 (Median Lethal Dose) 35-40 mg/kgMouseNot specified
LD50 (Median Lethal Dose) 35 mg/kgMouseIntraperitoneal
LD50 (Median Lethal Dose) 13.61 mg/kg·d⁻¹BALb/c nude miceIntraspleen or intraportal vein
Maximum Safe Dose 7.14 mg/kg·d⁻¹BALb/c nude miceIntraspleen or intraportal vein

Table 2: Solubility Data

Solvent Solubility Approximate Molar Concentration
DMSO 62.5 - 73 mg/mL171.50 - 200.31 mM
Ethanol 34 mg/mL93.29 mM
Water Insoluble-

IV. Experimental Protocols

A. Preparation of a 20 mM Oridonin Stock Solution in DMSO

This protocol provides a method for preparing a common stock solution for in vitro experiments.

  • Materials:

    • Oridonin powder (purity ≥98%)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Weighing: In a chemical fume hood, accurately weigh 7.29 mg of Oridonin powder (Molecular Weight: 364.44 g/mol ) for a 1 mL stock solution.

    • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

    • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

    • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (up to 2 months) or -80°C for long-term storage.

    • Note: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.

B. In Vitro Cell Viability (MTT) Assay

This protocol outlines a general procedure to assess the effect of Oridonin on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the Oridonin stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40 µM).

  • Cell Treatment: Remove the existing medium and add 100 µL of the prepared Oridonin working solutions to the respective wells. Include a vehicle control group (medium with the same DMSO concentration as the highest Oridonin dose).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]

V. Disposal Plan

Dispose of Oridonin and contaminated materials in accordance with all federal, state, and local regulations.[2]

  • Unused Product: Unused Oridonin should be disposed of as chemical waste. Offer the material to a licensed, professional waste disposal company.[2][6]

  • Contaminated Materials: All disposable items that have come into contact with Oridonin (e.g., gloves, pipette tips, tubes, paper towels) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions containing Oridonin should be collected as hazardous chemical waste. Do not pour down the drain.[2]

Mandatory Visualizations

G Safe Handling Workflow for Oridonin Powder cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE (Lab Coat, Goggles, Double Gloves) prep1->prep2 handle1 Weigh Oridonin Powder prep2->handle1 Proceed to handling handle2 Prepare Stock Solution handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 After handling clean2 Dispose of Contaminated PPE & Materials as Hazardous Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling of powdered Oridonin in a laboratory setting.

G Oridonin Waste Disposal Decision Tree start Waste Generated q1 Is the waste a sharp? start->q1 q2 Is the waste liquid? q1->q2 No sharps Dispose in Sharps Container q1->sharps Yes q3 Is the waste solid? q2->q3 No liquid Collect in Hazardous Liquid Waste Container q2->liquid Yes solid Collect in Hazardous Solid Waste Bag/Container q3->solid Yes unknown Consult EHS q3->unknown No

Caption: Decision tree for the proper segregation and disposal of Oridonin-contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.